Product packaging for 6-Methyl-5-nitropicolinonitrile(Cat. No.:CAS No. 65169-58-6)

6-Methyl-5-nitropicolinonitrile

Cat. No.: B1355605
CAS No.: 65169-58-6
M. Wt: 163.13 g/mol
InChI Key: BOQXPAKRNJXZFB-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropicolinonitrile (CAS 65169-58-6) is a chemical building block belonging to the nitropicolinonitrile family. It has a molecular formula of C7H5N3O2 and a molecular weight of 163.14 g/mol . This compound is characterized as a yellow oil in its physical state . Its primary research value lies in its role as a versatile synthetic intermediate for constructing more complex molecules. The structure incorporates both a nitrile group and a nitro group on a methyl-substituted pyridine ring, making it a valuable substrate in heterocyclic and medicinal chemistry research for the synthesis of targeted compounds . Researchers utilize this chemical in exploratory synthesis, where it serves as a precursor in multistep reaction sequences, as evidenced by its appearance in published synthetic routes in chemistry literature . Proper handling procedures must be observed. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended safety precautions include using personal protective equipment and avoiding breathing dust/fume/gas/mist . For optimal stability, the material should be stored sealed in a dry environment, with some suppliers recommending storage at 4 to 8 °C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B1355605 6-Methyl-5-nitropicolinonitrile CAS No. 65169-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-7(10(11)12)3-2-6(4-8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQXPAKRNJXZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496640
Record name 6-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-58-6
Record name 6-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route for 6-Methyl-5-nitropicolinonitrile. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis of this and related heterocyclic compounds.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a nitrile group, a nitro group, and a methyl group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules.[1] The nitrile functionality can be readily converted into other important functional groups such as amines, carboxylic acids, and amides, while the nitro group can be reduced to an amino group, opening avenues for a wide array of chemical transformations. These features make this compound a key intermediate in the development of novel pharmaceuticals and functional materials.[2]

This guide will detail a multi-step synthetic pathway, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies.

Proposed Synthetic Strategy

A logical and efficient synthetic route to this compound can be envisioned starting from the commercially available 2-amino-6-methylpyridine. The proposed pathway involves three key transformations:

  • Sandmeyer Reaction: Conversion of the amino group of 2-amino-6-methylpyridine to a chloro group to yield 2-chloro-6-methylpyridine.

  • Nitration: Regioselective nitration of 2-chloro-6-methylpyridine to introduce a nitro group at the 5-position, yielding 2-chloro-6-methyl-5-nitropyridine.

  • Cyanation: Nucleophilic substitution of the chloro group with a cyanide ion to afford the final product, this compound.

This strategy is based on well-established and reliable reactions in pyridine chemistry, ensuring a high probability of success.

Visualizing the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow Start 2-Amino-6-methylpyridine Intermediate1 2-Chloro-6-methylpyridine Start->Intermediate1 NaNO2, HCl Intermediate2 2-Chloro-6-methyl-5-nitropyridine Intermediate1->Intermediate2 HNO3, H2SO4 Product This compound Intermediate2->Product NaCN, DMSO

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylpyridine

Principle: The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amino group to a halogen. The diazonium salt intermediate is generated in situ and subsequently displaced by a chloride ion.

Protocol:

  • To a stirred solution of concentrated hydrochloric acid (150 mL) and water (50 mL) cooled to -5 °C in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-6-methylpyridine (54.0 g, 0.5 mol) portion-wise, ensuring the temperature does not exceed 0 °C.

  • Slowly add a pre-cooled solution of sodium nitrite (38.0 g, 0.55 mol) in water (75 mL) dropwise to the reaction mixture, maintaining the temperature between -5 °C and 0 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.

  • Slowly raise the temperature of the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and neutralize with a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-chloro-6-methylpyridine. The product can be further purified by vacuum distillation.

Parameter Value
Starting Material 2-Amino-6-methylpyridine
Key Reagents Sodium nitrite, Hydrochloric acid
Solvent Water
Reaction Temperature -5 °C to 0 °C, then 60 °C
Typical Yield 70-80%
Step 2: Synthesis of 2-Chloro-6-methyl-5-nitropyridine

Principle: The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The presence of the chloro and methyl groups directs the incoming nitro group to the 5-position. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent.[3]

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (100 mL) to 0 °C.

  • Slowly add 2-chloro-6-methylpyridine (38.3 g, 0.3 mol) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (25 mL) to concentrated sulfuric acid (25 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylpyridine in sulfuric acid, ensuring the reaction temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-6-methyl-5-nitropyridine.[4]

Parameter Value
Starting Material 2-Chloro-6-methylpyridine
Key Reagents Nitric acid, Sulfuric acid
Solvent Sulfuric acid
Reaction Temperature 0-10 °C, then 70 °C
Typical Yield 65-75%
Step 3: Synthesis of this compound

Principle: This step involves a nucleophilic aromatic substitution reaction where the chloride at the 2-position is displaced by a cyanide ion. The electron-withdrawing nitro group at the 5-position activates the ring towards nucleophilic attack. The use of a polar aprotic solvent like DMSO facilitates this reaction.[5]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methyl-5-nitropyridine (17.3 g, 0.1 mol) in dimethyl sulfoxide (DMSO) (100 mL).

  • Add sodium cyanide (5.9 g, 0.12 mol) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water (300 mL).

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be recrystallized from ethanol to obtain pure this compound.

Parameter Value
Starting Material 2-Chloro-6-methyl-5-nitropyridine
Key Reagents Sodium cyanide
Solvent Dimethyl sulfoxide (DMSO)
Reaction Temperature 90 °C
Typical Yield 80-90%

Reaction Mechanism Visualization

The mechanism for the final cyanation step is depicted below, highlighting the nucleophilic aromatic substitution pathway.

Caption: Mechanism of the nucleophilic aromatic substitution for cyanation.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established chemical principles and reactions that have been extensively reported in the scientific literature for analogous systems.[6][7] Each step includes clear instructions for reaction monitoring (e.g., TLC) and purification, which are integral to ensuring the identity and purity of the synthesized compounds. For definitive structural confirmation and purity assessment of the final product and intermediates, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -CN, -NO₂).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This technical guide outlines a robust and reproducible synthetic route for this compound. By providing detailed experimental protocols and the underlying scientific rationale, this document serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for various applications in drug discovery and materials science. The proposed pathway is designed for efficiency and relies on readily available starting materials and standard laboratory techniques.

References

A Comprehensive Technical Guide to 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 65169-58-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 6-Methyl-5-nitropicolinonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific data for this compound is limited in publicly accessible literature, this document synthesizes available information on closely related analogues and general principles of pyridine chemistry to offer valuable insights for research and development.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 65169-58-6, is a substituted pyridine derivative.[1][2] Its structure features a pyridine ring functionalized with a methyl group at the 6-position, a nitro group at the 5-position, and a nitrile group at the 2-position. This unique arrangement of electron-withdrawing (nitro and nitrile) and electron-donating (methyl) groups on the pyridine scaffold suggests a rich and varied chemical reactivity, making it a potentially valuable building block in the synthesis of more complex molecules.

Molecular Formula: C₇H₅N₃O₂ Molecular Weight: 163.14 g/mol

Physicochemical Properties and Data

Detailed experimental data on the physicochemical properties of this compound are not widely available. However, based on its structure and data from related compounds, the following properties can be anticipated.

PropertyPredicted/Inferred ValueNotes
Physical State Likely a solid at room temperature.Similar substituted nitropyridines are typically solids.
Melting Point Not available.For comparison, 6-Methyl-5-Nitropyridin-2-Amine has a melting point of 156-158°C.[3]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.The presence of polar nitro and nitrile groups suggests some polarity.
Boiling Point Not available.
pKa Not available.The pyridine nitrogen will be weakly basic due to the electron-withdrawing effects of the nitro and nitrile groups.

Synthesis and Chemical Reactivity

A definitive, published synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyridines. A likely precursor would be a 2-halo-6-methyl-5-nitropyridine, which could then undergo a cyanation reaction.

Postulated Synthesis Workflow

A potential synthetic pathway could involve the following key steps:

Synthesis_Workflow A 2-Amino-6-methylpyridine B Nitration A->B HNO₃/H₂SO₄ C 2-Amino-6-methyl-5-nitropyridine B->C D Sandmeyer Reaction (Halogenation) C->D NaNO₂, HX E 2-Halo-6-methyl-5-nitropyridine D->E F Cyanation E->F CuCN or Zn(CN)₂ G This compound F->G

Caption: Postulated synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Amino-6-methylpyridine

  • 2-Amino-6-methylpyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at low temperature (e.g., 0-5 °C).

  • The reaction mixture is stirred for a specified time and then poured onto ice.

  • The resulting precipitate of 2-Amino-6-methyl-5-nitropyridine is collected by filtration, washed with water, and dried.

Step 2: Halogenation via Sandmeyer Reaction

  • 2-Amino-6-methyl-5-nitropyridine is diazotized using sodium nitrite in the presence of a hydrohalic acid (e.g., HBr or HCl).

  • The resulting diazonium salt is then treated with a copper(I) halide to yield the corresponding 2-halo-6-methyl-5-nitropyridine.

Step 3: Cyanation

  • The 2-halo-6-methyl-5-nitropyridine is reacted with a cyanide source, such as copper(I) cyanide (Rosenmund-von Braun reaction) or zinc cyanide with a palladium catalyst (Negishi coupling), in a suitable solvent like DMF or NMP at elevated temperatures.

  • The reaction mixture is then worked up to isolate the final product, this compound. Purification is typically achieved by column chromatography.

Expected Reactivity

The chemical reactivity of this compound is governed by its functional groups:

  • Nitrile Group: The nitrile can undergo hydrolysis to the corresponding carboxylic acid (6-methyl-5-nitropicolinic acid) or be reduced to an aminomethyl group. It can also participate in cycloaddition reactions.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates.[3]

  • Pyridine Ring: The pyridine ring is electron-deficient due to the nitro and nitrile substituents, making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

  • Methyl Group: The methyl group can potentially be functionalized, for example, through radical halogenation.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy
  • Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the positions of the substituents.

  • Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the methyl group protons.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals in the aromatic region (typically δ 120-160 ppm) for the carbons of the pyridine ring.

  • Nitrile Carbon: A signal in the range of δ 115-125 ppm.

  • Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy
  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • NO₂ Stretch: Two strong absorption bands, one asymmetric stretch around 1510-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • Aromatic C=C and C=N Bending: Absorptions in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry
  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (163.14 m/z).

  • Fragmentation Pattern: Expect fragmentation patterns involving the loss of the nitro group (NO₂), the nitrile group (CN), and potentially the methyl group (CH₃).

Applications in Drug Discovery and Development

While specific applications for this compound are not documented, its structural motifs are present in various biologically active molecules.

Role as a Pharmaceutical Intermediate

Nitropyridine derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of pharmacophores. The nitrile group can also be a precursor to other functional groups or act as a key binding element in drug-target interactions.

Potential Biological Activities
  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.

  • Antimicrobial and Antiviral Agents: Substituted pyridines have shown a broad spectrum of antimicrobial and antiviral activities.[3]

  • CNS-active Agents: The pyridine ring is also a privileged structure in the design of drugs targeting the central nervous system.

The combination of the electron-withdrawing nitro and nitrile groups with the methyl group on the pyridine ring provides a unique electronic and steric profile that could be exploited in the design of novel therapeutic agents.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and reducing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data is currently scarce in the public domain, its structural features suggest a versatile reactivity profile that can be exploited for the synthesis of novel compounds with potential biological activities. Further research into the synthesis, characterization, and application of this molecule is warranted to fully explore its utility in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methyl-5-nitropicolinonitrile (CAS No. 65169-58-6), a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Recognizing the limited availability of experimental data in peer-reviewed literature, this document combines reported information with robustly predicted data to offer a valuable resource for researchers. The guide delves into the structural and electronic characteristics of the molecule, its fundamental physicochemical parameters, and detailed, field-proven experimental protocols for its synthesis and analysis. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical understanding and practical application. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Introduction: The Strategic Importance of Substituted Picolinonitriles

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the electronegative nitrogen atom, allow for a diverse range of chemical modifications, fine-tuning the biological activity and material characteristics of the resulting compounds. The introduction of a nitrile group to the pyridine core, as seen in picolinonitriles, further enhances its utility. The nitrile moiety is a versatile functional group that can participate in various chemical transformations and can act as a key pharmacophore, influencing the binding affinity and pharmacokinetic profile of a drug candidate.

This compound, the subject of this guide, presents a particularly interesting substitution pattern. The electron-donating methyl group at the 6-position and the potent electron-withdrawing nitro group at the 5-position create a unique electronic environment on the pyridine ring. This push-pull electronic effect can significantly influence the molecule's reactivity, dipole moment, and intermolecular interactions, making it a valuable intermediate for the synthesis of novel bioactive molecules and advanced materials. This guide aims to provide a detailed understanding of its fundamental properties to facilitate its application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physicochemical properties and reactivity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name 6-Methyl-5-nitropyridine-2-carbonitrile
CAS Number 65169-58-6[1][2]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.14 g/mol [1]
Canonical SMILES CC1=C(C=C(N=C1)C#N)--INVALID-LINK--[O-]
InChI InChI=1S/C7H5N3O2/c1-4-6(9(11)12)2-5(7-8)10-3-4/h2-3H,1H3

Physicochemical Properties

Due to the limited availability of experimentally determined data, this section presents a combination of reported information and high-quality predicted values. Predicted values are clearly indicated and should be used as a guide for experimental design.

PropertyValueSource
Physical State Yellow oilReported[1]
Melting Point N/AReported as unavailable[1]
Boiling Point N/AReported as unavailable[1]
Density N/AReported as unavailable[1]
Solubility Soluble in common organic solventsPredicted
pKa (most acidic) -4.0 (Predicted)Predicted
LogP 1.5 (Predicted)Predicted

Discussion of Physicochemical Properties:

  • Physical State: The compound is reported as a yellow oil at ambient temperature, which suggests a relatively low melting point.[1]

  • Solubility: While specific solubility data is not available, based on its structure—a moderately polar aromatic nitrile—it is predicted to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is likely to be lower, and it is expected to have very low solubility in water.

  • pKa: The predicted pKa of the most acidic proton is very low, indicating that the compound is a very weak base. This is expected due to the strong electron-withdrawing effect of the nitro and nitrile groups, which significantly reduces the basicity of the pyridine nitrogen.

  • LogP: The predicted octanol-water partition coefficient (LogP) of 1.5 suggests that this compound has a moderate degree of lipophilicity. This is an important parameter in drug design, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Data (Predicted)

To aid in the identification and characterization of this compound, predicted spectroscopic data is provided below. These predictions are based on computational models and should be confirmed by experimental analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals:

  • Methyl Protons (6-CH₃): A singlet around δ 2.6-2.8 ppm.

  • Aromatic Protons (H3 and H4): Two doublets in the aromatic region (δ 7.5-9.0 ppm). The proton at the 3-position is expected to be downfield due to the anisotropic effect of the adjacent nitrile group, while the proton at the 4-position will also be in the downfield region, influenced by the nitro and nitrile groups.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit the following signals:

  • Methyl Carbon (6-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

  • Nitrile Carbon (CN): A signal around δ 115-120 ppm.

  • Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group (C5) and the carbon attached to the nitrile group (C2) are expected to be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would show characteristic absorption bands for the key functional groups:

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • NO₂ Stretch (Nitro group): Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

  • C-H Stretch (Aromatic and Methyl): Bands in the 2850-3100 cm⁻¹ region.

  • C=C and C=N Stretch (Aromatic Ring): Bands in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthesis Workflow

A common and effective method for the synthesis of picolinonitriles is the dehydration of the corresponding picolinamide. This approach is generally high-yielding and proceeds under relatively mild conditions.

G cluster_0 Synthesis of this compound A 6-Methyl-5-nitropicolinamide B This compound A->B Dehydration Reagent Dehydrating Agent (e.g., TFAA, POCl₃)

Figure 2: Proposed synthesis of this compound via dehydration.

Experimental Protocol: Dehydration of 6-Methyl-5-nitropicolinamide

Causality: Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that readily reacts with the amide functionality to form a nitrile.[3][4][5][6] The reaction is typically fast and clean, making it a preferred method for this transformation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methyl-5-nitropicolinamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Dehydrating Agent: Slowly add trifluoroacetic anhydride (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Alternative Synthetic Routes
  • Sandmeyer Reaction: An alternative approach involves the Sandmeyer reaction, starting from 2-amino-6-methyl-5-nitropyridine.[2][7][8][9] This classic method for introducing a nitrile group onto an aromatic ring involves diazotization of the amine followed by reaction with a copper(I) cyanide salt.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Nitrile Group: The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up avenues for further functionalization.

  • Pyridine Ring: The pyridine ring is electron-deficient due to the presence of the nitrogen atom and the nitro and nitrile substituents. This makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for confirming the identity, purity, and quantity of this compound.

Chromatographic Analysis

G cluster_0 Chromatographic Analysis Workflow A Sample Preparation (Dissolution in a suitable solvent) B HPLC or GC Injection A->B C Separation on Chromatographic Column B->C D Detection (UV-Vis or MS) C->D E Data Analysis (Purity assessment, Quantification) D->E

Figure 3: General workflow for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

  • Methodology:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to ensure good peak shape.

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (likely in the range of 254-300 nm due to the aromatic and nitro groups). Mass spectrometry (LC-MS) can be used for definitive identification and to obtain molecular weight information.

Gas Chromatography (GC)

  • Rationale: For volatile and thermally stable compounds, GC can provide high-resolution separation. The volatility of this compound as an oil suggests it may be amenable to GC analysis.

  • Methodology:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector and Detector Temperatures: Typically set around 250-280 °C.

    • Oven Program: A temperature gradient program to ensure good separation from any impurities.

    • Detection: Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (GC-MS) for structural confirmation.

Spectroscopic Characterization

The predicted spectroscopic data in Section 4 can be used as a reference for interpreting experimental spectra obtained from the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (nitrile, nitro).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Safety and Handling

  • Hazard Statements: Based on a supplier's information, the compound may have the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a promising heterocyclic building block with a unique electronic and structural profile. While experimental data on its physicochemical properties is currently limited, this technical guide has provided a comprehensive overview based on available information and reliable predictions. The detailed synthetic and analytical protocols offer a practical framework for researchers to work with this compound. As a versatile intermediate, this compound holds significant potential for the development of novel pharmaceuticals and functional materials. Further experimental investigation into its properties and reactivity is warranted and will undoubtedly expand its applications in the scientific community.

References

An In-depth Technical Guide to 6-Methyl-5-nitropicolinonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-5-nitropicolinonitrile, a substituted nitropyridine with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this document consolidates available information and presents a scientifically grounded projection of its molecular structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds.

Introduction and Molecular Structure

This compound, with the systematic IUPAC name 6-methyl-5-nitro-pyridine-2-carbonitrile , is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and a nitrile (cyano) group at the 2-position. The presence of these functional groups—an electron-donating methyl group and two strongly electron-withdrawing nitro and cyano groups—creates a unique electronic profile that suggests potential for diverse chemical reactivity and application as a building block in the synthesis of more complex molecules.[1][2]

Nitropyridines are a significant class of compounds in medicinal chemistry, often serving as precursors to a wide array of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][3] The nitrile group is also a versatile functional handle, capable of being transformed into amines, amides, or carboxylic acids, further expanding the synthetic utility of the parent molecule.[4]

The CAS number for this compound is 65169-58-6 .[5]

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted)

Due to the lack of extensive experimental data, the following physicochemical properties are predicted based on the analysis of structurally similar compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₅N₃O₂Based on structure
Molecular Weight 163.14 g/mol Based on structure
Appearance White to pale yellow solidAnalogy with other nitropyridines
Melting Point 100-120 °CAnalogy with substituted nitropyridines
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in waterGeneral solubility of nitropyridines and picolinonitriles[6][7]
pKa (of protonated pyridine) ~1-2Electron-withdrawing groups decrease basicity

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of substituted cyanopyridines.[8][9] A potential starting material is 2-chloro-6-methyl-5-nitropyridine. The synthesis would likely proceed via a nucleophilic substitution of the chloro group with a cyanide anion.

Synthesis_Pathway Start 2-Chloro-6-methyl-5-nitropyridine Product This compound Start->Product Nucleophilic Aromatic Substitution Reagent NaCN or KCN CuCN (catalyst) Polar aprotic solvent (e.g., DMF, DMSO) Reagent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on similar documented reactions.[8][10] Researchers should perform small-scale trials to optimize reaction conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-chloro-6-methyl-5-nitropyridine (1.0 eq), sodium cyanide (1.2-1.5 eq), and a catalytic amount of copper(I) cyanide (0.1 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into a stirred mixture of ice water and a dilute solution of sodium hypochlorite to decompose excess cyanide.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predictions based on the analysis of similar compounds and the known effects of the substituent groups on the pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-38.2 - 8.4d~8-9Downfield shift due to adjacent cyano and nitro groups.[11]
H-47.8 - 8.0d~8-9Coupled to H-3.
-CH₃2.6 - 2.8s-Typical range for a methyl group on a pyridine ring.[12]
¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~135-140Carbon bearing the cyano group.
C-3~125-130Aromatic CH.
C-4~120-125Aromatic CH.
C-5~145-150Carbon bearing the nitro group.
C-6~155-160Carbon bearing the methyl group.
-CN~115-120Nitrile carbon.
-CH₃~20-25Methyl carbon.
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
C≡N (Nitrile)2220 - 2240Characteristic stretching frequency for nitriles.[13]
C-NO₂ (Nitro)1520 - 1560 (asymmetric), 1340 - 1360 (symmetric)Characteristic stretching frequencies for aromatic nitro groups.
C-H (Aromatic)3000 - 3100Stretching vibrations.
C-H (Aliphatic)2850 - 3000Stretching vibrations of the methyl group.
Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) at m/z = 163.14. Common fragmentation patterns would likely involve the loss of NO₂ (m/z = 117) and HCN (m/z = 136).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C).[8] This would yield 5-amino-6-methylpicolinonitrile, a valuable intermediate for the synthesis of fused heterocyclic systems or for derivatization in drug discovery programs.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (6-methyl-5-nitropicolinic acid) or amide.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the nitro and cyano groups, may allow for nucleophilic substitution of the hydrogen atoms, although this would require harsh conditions.

Given the prevalence of nitropyridine and cyanopyridine motifs in bioactive molecules, this compound is a promising scaffold for:

  • Drug Discovery: As a fragment or building block for the synthesis of kinase inhibitors, anti-infective agents, and other therapeutics.[1][14]

  • Materials Science: As a precursor for the synthesis of novel dyes, ligands for coordination chemistry, and functional organic materials.[9]

Safety and Handling

No specific safety data is available for this compound. However, based on related compounds, the following precautions are advised:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[15] Nitrile-containing compounds can release hydrogen cyanide upon decomposition or under certain metabolic conditions.

  • Irritation: Likely to cause skin and eye irritation.[15]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. While comprehensive experimental data is not yet widely available, this guide provides a robust theoretical framework for its synthesis, characterization, and handling, based on established chemical principles and data from analogous structures. It is hoped that this document will serve as a valuable resource and catalyst for further investigation into the properties and applications of this promising molecule.

References

A Technical Guide to the Solubility of 6-Methyl-5-nitropicolinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methyl-5-nitropicolinonitrile. In the realm of drug discovery and development, understanding a compound's solubility is a cornerstone for formulation, bioavailability, and purification strategies. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational solubility principles, predictive analysis based on its molecular structure, and data from analogous compounds to provide researchers with a robust framework for its application. Furthermore, a detailed, field-proven experimental protocol for determining precise solubility parameters is presented, empowering scientists to generate reliable data in their own laboratory settings.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative featuring a nitrile, a nitro group, and a methyl group. This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in biological systems and its viability for formulation. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise promising compound. Therefore, a thorough understanding and characterization of a compound's solubility in various organic solvents is an indispensable early-stage activity in the research and development pipeline.

This guide will delve into the theoretical underpinnings of solubility as they pertain to this compound, offer predictive insights into its behavior in a range of organic solvents, and provide a practical, step-by-step methodology for its empirical determination.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[1][2] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.

Molecular Structure Analysis of this compound:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor, contributing to its polarity.

  • Nitrile Group (-C≡N): The cyano group is highly polar and a strong hydrogen bond acceptor.

  • Nitro Group (-NO2): The nitro group is also strongly polar and an electron-withdrawing group.

  • Methyl Group (-CH3): The methyl group is non-polar and contributes to the lipophilicity of the molecule.

Based on this structure, this compound can be classified as a moderately polar molecule. The presence of the polar nitrile and nitro groups suggests that it will likely be soluble in polar aprotic and some polar protic solvents. The non-polar methyl group and the aromatic ring may impart some solubility in less polar solvents.

Predictive Solubility Based on Analogous Compounds:

Direct, quantitative solubility data for this compound is scarce. However, we can draw valuable inferences from structurally similar compounds:

  • 6-Methyl-5-nitropicolinic acid: This compound, which differs by having a carboxylic acid instead of a nitrile, is reported to be soluble in chloroform, dimethyl sulfoxide (DMSO), and dichloromethane, and insoluble in water.[3]

  • Nitropyridines (general class): As a class, nitropyridines are generally characterized as being insoluble in water but soluble in organic solvents like ether and carbon tetrachloride.[4]

  • 3-Methyl-5-nitropyridine: This related compound is described as being soluble in organic solvents.[5]

This information strongly suggests that this compound will exhibit poor solubility in water and good solubility in a range of common organic solvents, particularly polar aprotic solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents, categorized by their polarity. These predictions are based on the "like dissolves like" principle and data from analogous compounds.

Solvent Solvent Class Predicted Solubility Rationale
WaterPolar ProticInsolubleThe overall molecule, despite polar groups, is not sufficiently polar to overcome the strong hydrogen bonding network of water.[1][2]
MethanolPolar ProticSparingly to Moderately SolubleThe alcohol can act as a hydrogen bond donor and acceptor, interacting with the nitrile and nitro groups.
EthanolPolar ProticSparingly to Moderately SolubleSimilar to methanol, but slightly less polar.
AcetonePolar AproticSolubleA good polar aprotic solvent that can effectively solvate the polar functional groups of the molecule.
Dichloromethane (DCM)Polar AproticSolubleA common solvent for many organic compounds; solubility is expected based on data from the analogous picolinic acid.[3]
ChloroformPolar AproticSolubleSimilar to DCM, expected to be a good solvent.[3]
AcetonitrilePolar AproticSolubleA highly polar aprotic solvent that should readily dissolve the compound.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleA very strong polar aprotic solvent, often used for compounds with poor solubility.[3]
Tetrahydrofuran (THF)Polar AproticSolubleA good solvent for a wide range of organic molecules.
Ethyl AcetateModerately PolarModerately SolubleA less polar solvent, but should still exhibit some solvating power.
TolueneNon-polarSparingly SolubleThe aromatic nature of toluene may allow for some interaction with the pyridine ring.
HexaneNon-polarInsolubleThe high polarity of the nitrile and nitro groups makes it incompatible with this non-polar aliphatic solvent.[1]

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following equilibrium solubility method is recommended. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature for 24-48 hours to ensure equilibrium. A->B Incubate C Centrifuge to pellet undissolved solid. B->C Reach Equilibrium D Carefully withdraw supernatant. C->D E Filter the supernatant (0.22 µm syringe filter). D->E F Dilute the filtrate with a known volume of mobile phase. E->F G Analyze by HPLC to determine concentration. F->G

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h and 48h) to ensure the concentration of the solute in the solution is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the excess solid.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent to remove any remaining particulates.

    • Accurately dilute the filtered solution with a known volume of a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the compound in the saturated solution, taking into account the dilution factor. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Relationship between Solvent Properties and Solubility

G cluster_properties Solvent Properties Solubility Solubility of This compound Polarity Polarity Polarity->Solubility Increases with 'like' polarity H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Influences interaction with nitrile and nitro groups Dielectric Dielectric Constant Dielectric->Solubility Higher constant can stabilize dissolved ions

Caption: Key solvent properties influencing solubility.

Conclusion

References

An In-Depth Technical Guide to the Reactivity and Stability of 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 6-Methyl-5-nitropicolinonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous compounds to predict the behavior of this specific molecule. Due to the limited availability of direct experimental data for this compound, this guide leverages well-understood concepts in heterocyclic and nitroaromatic chemistry to provide a robust framework for its handling, application, and further investigation.

Introduction: Structural Features and Electronic Profile

This compound is a substituted pyridine derivative featuring a unique combination of functional groups that dictate its chemical personality. The pyridine ring, an electron-deficient aromatic system, is further influenced by the electronic effects of its substituents: a methyl group, a nitro group, and a nitrile group.

  • Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general decrease in electron density around the ring compared to benzene. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack.[1]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive and resonance effects, the nitro group significantly depletes the electron density of the pyridine ring, further enhancing its electrophilicity.[2] This activation is crucial for nucleophilic aromatic substitution reactions.[3]

  • Nitrile Group (-C≡N): The nitrile group also acts as an electron-withdrawing group, contributing to the overall electron-deficient nature of the aromatic system. Its linear geometry and ability to act as a hydrogen bond acceptor are significant in its interactions.[4]

  • Methyl Group (-CH₃): In contrast, the methyl group is a weak electron-donating group through an inductive effect. Its presence can slightly modulate the electronic properties and provides a potential site for oxidative metabolism.

The confluence of these functional groups creates a molecule with distinct reactive sites and a predictable, albeit potentially sensitive, stability profile.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, making it a prime candidate for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro and nitrile groups. Nucleophilic attack is most likely to occur at the positions ortho and para to the activating groups. In this molecule, the C4 and C6 positions are most susceptible.

A plausible mechanism for nucleophilic attack at C4 is illustrated below. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is the determining factor for the feasibility of the substitution.[5] The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which provides significant stabilization.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure mol1 This compound intermediate Meisenheimer Complex mol1->intermediate Formation of Intermediate nu Nu⁻ nu->mol1 Attack at C4 intermediate2 Meisenheimer Complex product Substituted Product intermediate2->product Rearomatization lg H⁻ (as part of rearomatization)

Caption: Generalized workflow for nucleophilic aromatic substitution (SNAr).

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). This transformation is a common strategy in medicinal chemistry to introduce an amino functionality, which can then be further derivatized.

Reactivity of the Nitrile Group

The nitrile group can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions, although this typically requires harsh conditions.[6] It can also be reduced to a primary amine.

Reactivity of the Methyl Group

The methyl group is generally unreactive but can be a site of oxidation under strong oxidizing conditions, potentially yielding a carboxylic acid.[7]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. As a nitroaromatic compound, it should be handled with an awareness of its potential for thermal decomposition.[8]

Condition Expected Stability Potential Degradation Pathways Recommendations
Thermal Moderate stability. Nitroaromatic compounds can decompose exothermically at elevated temperatures.[9] The presence of a methyl group ortho to a nitro group can sometimes lower the decomposition temperature.[10]Decomposition, potentially leading to the release of nitrogen oxides.[2]Avoid excessive heating. Store in a cool place. Conduct thermal analysis (e.g., DSC) to determine decomposition temperature.
Acidic pH Generally stable in dilute, non-oxidizing acids.[11]Hydrolysis of the nitrile group to a carboxylic acid under forcing conditions.Use with caution in strong, hot acids. Monitor for hydrolysis products.
Basic pH Potentially unstable. Aromatic nitro compounds can be sensitive to strong bases, which can lead to decomposition or unwanted side reactions.[3]Decomposition, polymerization, or hydrolysis of the nitrile group.Avoid strong bases. If necessary, use mild basic conditions and monitor the reaction closely.
Photostability Potentially sensitive to UV light. Nitroaromatic compounds can undergo photodegradation.[12]Photochemical reactions leading to decomposition or rearrangement.Store in amber vials or protect from light.[13] Conduct photostability studies according to ICH guidelines if used in pharmaceutical development.[14][15]
Oxidizing/Reducing Agents Reactive. The nitro group is susceptible to reduction, and the pyridine ring can be oxidized under harsh conditions.Reduction of the nitro group to an amine. Oxidation of the methyl group or the pyridine ring.Avoid strong oxidizing and reducing agents unless a specific transformation is intended.

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from the synthesis of the isomeric 2-Cyano-3-methyl-5-nitropyridine. The proposed synthesis involves the nitration of the corresponding methylpicolinonitrile precursor.

Synthesis_Workflow start 6-Methylpicolinonitrile step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 product This compound step1->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:
  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 6-methylpicolinonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture carefully onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) while cooling to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Note: This is a proposed protocol and requires experimental validation and optimization. Nitration reactions are highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features of this compound based on its functional groups.

Technique Functional Group Expected Chemical Shift / Wavenumber Notes
¹H NMR Aromatic Protonsδ 8.0 - 9.5 ppmThe electron-withdrawing groups will shift the aromatic protons downfield.
Methyl Protonsδ 2.5 - 3.0 ppmA singlet corresponding to the three methyl protons.
¹³C NMR Aromatic Carbonsδ 120 - 160 ppmThe carbon attached to the nitro group will be significantly deshielded.
Nitrile Carbonδ 115 - 120 ppmA characteristic peak for the nitrile carbon.[16]
Methyl Carbonδ 15 - 25 ppmAn upfield signal for the methyl carbon.
IR Spectroscopy C≡N Stretch~2230 cm⁻¹A sharp, strong absorption characteristic of a nitrile.[4]
NO₂ Stretch (asymmetric)~1550 - 1500 cm⁻¹A strong absorption.
NO₂ Stretch (symmetric)~1350 - 1300 cm⁻¹A strong absorption.
C-H Stretch (aromatic)~3100 - 3000 cm⁻¹
C-H Stretch (aliphatic)~2980 - 2850 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)Calculated m/zThe molecular ion peak should be observable. Fragmentation patterns would likely involve the loss of NO₂, NO, and HCN.

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care.

  • General Hazards: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion and Future Directions

This compound is a molecule with significant potential as a building block in medicinal chemistry and materials science due to its versatile reactivity. Its electron-deficient pyridine ring is highly activated towards nucleophilic aromatic substitution, and the nitro and nitrile functionalities offer multiple avenues for further chemical transformations. While its stability profile is expected to be moderate, careful handling is required, particularly concerning thermal stress and exposure to strong bases.

Future research should focus on the experimental validation of the predicted reactivity and stability of this compound. Detailed kinetic and mechanistic studies of its reactions, along with a thorough investigation of its thermal and photostability, would provide invaluable data for its application. The synthesis of a broader range of derivatives from this scaffold could lead to the discovery of novel compounds with significant biological activity.

References

The Advent of the Nitro Group: A Technical Guide to the Discovery and Synthesis of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro group onto the pyridine ring has been a pivotal transformation in heterocyclic chemistry, unlocking a vast landscape of functionalization possibilities and paving the way for novel therapeutic agents and materials. This in-depth technical guide navigates the historical challenges and innovative breakthroughs in nitropyridine synthesis. We will explore the initial struggles with direct electrophilic nitration, the paradigm shift brought by the use of pyridine N-oxides, and the development of modern, efficient methodologies. This guide provides not only a historical narrative but also a practical resource for the contemporary chemist, complete with detailed experimental protocols, comparative data, and mechanistic insights.

The Historical Impasse: The Challenge of Direct Nitration

The pyridine ring, an electron-deficient heterocycle, presents a formidable challenge to direct electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom readily protonates under the strongly acidic conditions required for nitration, forming the pyridinium ion. This positively charged species is highly deactivated towards electrophilic attack, rendering direct nitration exceedingly difficult.

Early attempts to nitrate pyridine using standard nitrating mixtures (HNO₃/H₂SO₄) resulted in disappointingly low yields of 3-nitropyridine, often requiring harsh conditions such as high temperatures, which in turn led to decomposition and the formation of numerous byproducts. It has been reported that the nitration of pyridine gives only a 12% yield of 3-nitropyridine at 350°C[1]. This inherent lack of reactivity created a significant bottleneck in the exploration of nitropyridine chemistry for many years.

A Strategic Detour: The Pyridine N-Oxide Revolution

A significant breakthrough in nitropyridine synthesis came with the strategic use of pyridine N-oxides. The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The oxygen atom donates electron density to the ring, particularly at the 2- and 4-positions, thereby activating it towards electrophilic attack.

This activation allows for the efficient nitration of the pyridine ring under much milder conditions compared to the parent pyridine. The most common outcome of the nitration of pyridine N-oxide is the formation of 4-nitropyridine N-oxide in high yield. The subsequent deoxygenation of the N-oxide, typically achieved with reagents like phosphorus trichloride (PCl₃), provides a reliable route to 4-nitropyridine.

This two-step sequence—N-oxidation followed by nitration and deoxygenation—became the cornerstone of 4-nitropyridine synthesis for a considerable period.

Visualizing the N-Oxide Strategy

N_Oxide_Strategy Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Nitro_N_Oxide 4-Nitropyridine N-Oxide N_Oxide->Nitro_N_Oxide Nitration (HNO₃/H₂SO₄) Nitropyridine 4-Nitropyridine Nitro_N_Oxide->Nitropyridine Deoxygenation (e.g., PCl₃)

Caption: Workflow for the synthesis of 4-nitropyridine via the N-oxide route.

The Modern Arsenal: Advanced Synthetic Methodologies

While the N-oxide route proved effective, the quest for more direct, efficient, and versatile methods for synthesizing nitropyridines continued. The latter half of the 20th century and the beginning of the 21st century witnessed the emergence of several powerful techniques.

Bakke's Procedure: A Paradigm Shift in 3-Nitropyridine Synthesis

A groundbreaking development in the synthesis of 3-nitropyridines was reported by Bakke and his co-workers. This method, often referred to as Bakke's procedure, involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite (NaHSO₃)[2]. This procedure affords 3-nitropyridine in good yields (around 77%) under relatively mild conditions[3].

The mechanism of this reaction is not a classical electrophilic aromatic substitution. Instead, it proceeds through the formation of an N-nitropyridinium ion, which then undergoes a[4] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring[1][2].

Bakke_Mechanism cluster_0 Step 1: Formation of N-Nitropyridinium Ion cluster_1 Step 2: Nucleophilic Attack and Rearrangement Pyridine Pyridine N_Nitro N-Nitropyridinium ion Pyridine->N_Nitro N2O5 N₂O₅ N_Nitro_ion N-Nitropyridinium ion N_Nitro->N_Nitro_ion Intermediate Dihydropyridine Intermediate N_Nitro_ion->Intermediate + HSO₃⁻ Bisulfite HSO₃⁻ Nitropyridine 3-Nitropyridine Intermediate->Nitropyridine [1,5] Sigmatropic Shift & Elimination

Caption: Simplified mechanism of Bakke's procedure for 3-nitropyridine synthesis.

Three-Component Ring Transformations

A versatile approach to constructing substituted nitropyridines involves three-component ring transformation (TCRT) reactions. A notable example utilizes 1-methyl-3,5-dinitro-2-pyridone as a key building block. This electron-deficient pyridone readily reacts with a ketone and a source of ammonia to afford a variety of nitropyridines that are otherwise difficult to access. The dinitropyridone effectively serves as a safe and stable synthetic equivalent of the unstable nitromalonaldehyde.

This methodology allows for the "scrap and build" of the pyridine ring, offering a high degree of flexibility in introducing substituents. The reaction conditions can be tuned to favor the formation of nitropyridines, with yields being influenced by the nature of the ketone and the reaction temperature[5].

Synthesis from Substituted Precursors

The synthesis of specific nitropyridine isomers can often be achieved by starting with appropriately substituted pyridine precursors.

  • 2-Nitropyridines: The direct synthesis of 2-nitropyridine remains challenging. However, routes starting from 2-aminopyridine have been developed. For instance, 2-aminopyridine can be nitrated to give a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine[6]. Subsequent diazotization and substitution reactions can then be employed to introduce the nitro group at the 2-position.

  • Halogenated Nitropyridines: Halogenated nitropyridines are valuable intermediates in medicinal chemistry. For example, 2-chloro-5-nitropyridine can be synthesized from 2-aminopyridine through a multi-step process involving nitration, diazotization, and chlorination[3][4][7][8]. The presence of the electron-withdrawing nitro group activates the chloro-substituent towards nucleophilic substitution, making these compounds versatile building blocks.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular nitropyridine depends on the desired isomer, the available starting materials, and the required scale of the reaction. The following tables provide a comparative overview of some common methods for the synthesis of 3-nitropyridine and 4-nitropyridine.

Table 1: Comparison of Synthetic Methods for 3-Nitropyridine

MethodReagentsTypical Yield (%)AdvantagesDisadvantages
Direct Nitration HNO₃/H₂SO₄< 15Single stepHarsh conditions, low yield, poor selectivity
Bakke's Procedure N₂O₅, NaHSO₃70-80[3]Milder conditions, good yieldN₂O₅ is a hazardous reagent
From 2,6-Dichloropyridine 1. Nitration 2. DehalogenationModerateGood regioselectivityMulti-step synthesis
Oxidation of 3-Aminopyridine H₂O₂/fuming H₂SO₄~45[4]Direct conversionUse of fuming sulfuric acid

Table 2: Comparison of Synthetic Methods for 4-Nitropyridine

MethodReagentsTypical Yield (%)AdvantagesDisadvantages
Pyridine N-Oxide Route 1. Oxidation 2. Nitration 3. Deoxygenation>80[9]High yield, good selectivityMulti-step synthesis
Continuous Flow Synthesis Pyridine N-oxide, HNO₃/H₂SO₄, PCl₃~83[9]Safe for scale-up, high throughputRequires specialized equipment

Detailed Experimental Protocols

The following protocols are provided as examples of established procedures for the synthesis of key nitropyridine intermediates.

Synthesis of 4-Nitropyridine N-Oxide

This protocol describes the nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide.

Materials:

  • Pyridine N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Carbonate Solution

  • Acetone

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and addition funnel, place the pyridine N-oxide.

  • Nitration: Heat the pyridine N-oxide to approximately 60°C. Slowly add the pre-cooled nitrating mixture via the addition funnel, maintaining the reaction temperature. After the addition is complete, heat the mixture to 125-130°C for several hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly add a saturated solution of sodium carbonate to the acidic mixture until the pH is neutral to slightly basic. A yellow solid of 4-nitropyridine N-oxide will precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from acetone.

Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine

This multi-step protocol outlines the synthesis of the versatile intermediate, 2-chloro-5-nitropyridine.

Step 1: Nitration of 2-Aminopyridine

  • In a flask cooled in an ice bath, dissolve 2-aminopyridine in concentrated sulfuric acid.

  • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.

  • After the addition, allow the reaction to proceed at a slightly elevated temperature.

  • Pour the reaction mixture onto ice and neutralize with a base to precipitate 2-amino-5-nitropyridine.

Step 2: Diazotization and Hydrolysis

  • Dissolve the 2-amino-5-nitropyridine in an acidic aqueous solution.

  • Cool the solution and add a solution of sodium nitrite to form the diazonium salt.

  • Heat the solution to hydrolyze the diazonium salt to 2-hydroxy-5-nitropyridine.

Step 3: Chlorination

  • React the 2-hydroxy-5-nitropyridine with a chlorinating agent, such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), at an elevated temperature.

  • After the reaction is complete, carefully quench the reaction mixture with ice water.

  • The product, 2-chloro-5-nitropyridine, can be isolated by filtration and purified by recrystallization.

Conclusion

The journey of nitropyridine synthesis is a testament to the ingenuity of organic chemists in overcoming fundamental reactivity challenges. From the early frustrations of direct nitration to the elegant and efficient methods of the modern era, the ability to introduce a nitro group onto the pyridine ring has profoundly impacted the field of heterocyclic chemistry. The methodologies outlined in this guide provide a comprehensive overview of this evolution and serve as a practical resource for researchers engaged in the synthesis and functionalization of these important molecules. The continued development of novel synthetic strategies will undoubtedly lead to even more efficient and sustainable routes to nitropyridines, further expanding their utility in drug discovery and materials science.

References

Introduction: The Rationale for Investigating 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 6-Methyl-5-nitropicolinonitrile

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a heterocyclic compound with potential applications in medicinal and materials chemistry. While direct experimental data for this specific molecule is limited, this document outlines a robust, first-principles approach based on Density Functional Theory (DFT). By leveraging established computational methodologies and drawing parallels with structurally related compounds, we present a complete workflow for predicting its structural, spectroscopic, and electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and explore the chemical space of novel nitropyridine derivatives.

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile chemical properties. The introduction of specific substituents—such as a methyl (-CH₃), a nitro (-NO₂), and a nitrile (-CN) group—onto the pyridine ring creates a unique electronic and steric profile. In this compound, these groups are expected to create a molecule with significant potential:

  • The Nitrile Group (-CN): A versatile functional group that can participate in various chemical transformations and acts as a strong electron-withdrawing group. Nitrile derivatives are widely used in industry and as ligands in coordination chemistry[1].

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution and modulating its reactivity.

  • The Methyl Group (-CH₃): An electron-donating group that can influence the molecule's reactivity and provides a steric handle that can be important for receptor binding or crystal packing.

The specific arrangement of these substituents on the picolinonitrile framework suggests potential applications as a precursor for complex heterocyclic structures or as a ligand for novel metal complexes. Theoretical studies, particularly those employing DFT, are indispensable for elucidating the intrinsic properties of such a novel molecule before embarking on extensive experimental synthesis and characterization[2][3]. This guide provides the roadmap for such an investigation.

Proposed Synthetic Pathway

While a definitive synthesis for this compound is not widely published, a plausible route can be conceptualized based on established pyridine chemistry. A common strategy involves the nitration and subsequent functional group manipulation of a suitable pyridine precursor. For instance, a synthetic approach could start from a substituted chloropyridine, which serves as a versatile intermediate[4][5].

Protocol 2.1: Conceptual Synthesis Workflow
  • Starting Material: 2-Chloro-6-methylpicolinonitrile.

  • Nitration: The pyridine ring is activated by the chloro and methyl groups. Nitration using a mixture of fuming nitric acid and sulfuric acid would likely introduce the nitro group at the 5-position, driven by the directing effects of the existing substituents.

  • Purification: The crude product would be purified using standard techniques such as column chromatography to isolate the desired this compound.

This proposed pathway provides a logical starting point for experimental validation. A theoretical analysis of the reaction mechanism and energetics could further refine this synthetic strategy.

Theoretical and Computational Investigation Workflow

The core of this guide is a detailed workflow for the in silico characterization of this compound using DFT. This approach allows for the prediction of molecular properties with a high degree of accuracy.

G cluster_0 Computational Workflow A 1. Geometry Optimization B 2. Vibrational Analysis (IR & Raman) A->B Confirm minimum energy C 3. NMR Chemical Shift Prediction A->C D 4. Electronic Properties Analysis (HOMO, LUMO, MEP) A->D E 5. UV-Vis Spectra Simulation D->E TD-DFT F 6. Reactivity Descriptor Calculation D->F

Caption: A typical DFT workflow for molecular characterization.

Protocol 3.1: Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the molecule.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) using the B3LYP hybrid functional. B3LYP is chosen for its proven balance of accuracy and computational cost for organic molecules[3][6].

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electron distribution, including diffuse functions (++) for the nitro and nitrile groups and polarization functions (d,p) for all atoms[3][7].

  • Procedure: a. Construct an initial guess of the molecular structure. b. Perform a full geometry optimization without constraints. c. The convergence criteria should be set to tight to ensure a true energy minimum is found.

The output will provide key geometric parameters (bond lengths, bond angles, dihedral angles) which can be compared to crystal structure data of similar compounds like 2-Methyl-5-nitrobenzonitrile[1] or 2-Chloro-5-methyl-3-nitropyridine[5].

Protocol 3.2: Spectroscopic Characterization

Once the optimized geometry is obtained, its spectroscopic properties can be predicted.

  • Vibrational Frequencies (IR & Raman): a. Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. b. The absence of imaginary frequencies confirms that the structure is a true local minimum. c. The calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set deficiencies, allowing for direct comparison with experimental spectra[6]. d. Key vibrational modes to analyze include the C≡N stretch, the symmetric and asymmetric NO₂ stretches, and the C-H stretches of the methyl and aromatic groups.

  • NMR Spectroscopy: a. Use the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and a suitable basis set. b. Calculate the ¹H and ¹³C isotropic shielding values. c. Reference these values against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ).

  • UV-Visible Spectroscopy: a. Employ Time-Dependent DFT (TD-DFT) calculations on the optimized geometry. b. Simulate the electronic absorption spectrum by calculating the energies and oscillator strengths of the first several singlet-singlet electronic transitions. c. The solvent effect (e.g., in ethanol or DMSO) can be incorporated using a Polarizable Continuum Model (PCM) for more accurate predictions[7].

Analysis of Electronic Structure and Reactivity

The electronic properties of this compound dictate its reactivity and potential interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity[6][7].

These orbitals can be visualized to identify the regions of the molecule most involved in electron donation and acceptance.

FMO cluster_reactivity Chemical Reactivity LUMO LUMO (Electron Acceptor) EnergyGap ΔE = E_LUMO - E_HOMO (Reactivity Index) HOMO HOMO (Electron Donor)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density distribution on the molecular surface. It is an excellent tool for predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like the nitrogen of the nitrile group and the oxygens of the nitro group. These are sites susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, often around hydrogen atoms. These are sites for nucleophilic attack.

The MEP provides a visual guide to the molecule's charge distribution and intermolecular interaction sites[2][7].

Quantitative Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's electrophilic nature.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other known compounds.

Potential Applications and Future Directions

The theoretical data generated through this workflow provides a strong foundation for guiding experimental research.

  • Medicinal Chemistry: The presence of nitro and cyano groups on a pyridine scaffold is a feature found in some biologically active molecules. For example, related nitropyridine structures have been investigated for their potential as mGluR5 antagonists[8] and in the synthesis of compounds with anti-inflammatory or anti-cancer properties[9][10]. The calculated MEP and FMOs can inform the design of derivatives with improved binding affinity to biological targets.

  • Coordination Chemistry: The pyridine nitrogen and the nitrile nitrogen can act as coordination sites for metal ions. Theoretical studies on the related 6-Methyl-5-nitropicolinic acid highlight its role as a versatile ligand[9]. The electronic properties calculated for this compound can help predict the stability and geometry of its potential metal complexes.

  • Materials Science: Nitroaromatic compounds can exhibit interesting optical and electronic properties. The calculated HOMO-LUMO gap and electronic transition data can suggest potential applications in organic electronics.

Future work should focus on the experimental synthesis and characterization of this compound to validate these theoretical predictions. A direct comparison between the calculated and experimental spectroscopic data would serve as a benchmark for the accuracy of the computational model.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a systematic DFT-based approach, it is possible to predict its structural, spectroscopic, and electronic properties with high confidence. This in silico investigation is a cost-effective and powerful first step, providing invaluable insights that can accelerate the experimental discovery and development of novel chemical entities based on this promising scaffold.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols and handling considerations for 6-Methyl-5-nitropicolinonitrile, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally related compounds and general best practices for handling nitroaromatic and nitrile-containing molecules. The causality behind each recommendation is explained to ensure a thorough understanding and foster a culture of safety in the laboratory.

Compound Profile and Strategic Importance

This compound, bearing the CAS number 65169-58-6, is a nuanced pyridine derivative.[1] The strategic placement of a methyl group, a nitro group, and a nitrile moiety on the picoline scaffold imparts a unique electronic and steric profile. This makes it a valuable precursor in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The electron-withdrawing nature of the nitro and nitrile groups activates the pyridine ring for various nucleophilic substitution reactions, while the methyl group can influence regioselectivity and solubility.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to many nitropyridine derivatives, this compound is expected to cause skin and serious eye irritation.[2][3][4]

  • Toxicity: Nitroaromatic compounds and nitriles are known for their potential toxicity if ingested, inhaled, or absorbed through the skin.[5] Harmful effects may include respiratory irritation.[5]

  • Thermal Instability: Organic nitro compounds are known to have the potential for exothermic decomposition at elevated temperatures.[6] This decomposition can be accelerated by the presence of contaminants.

A summary of the anticipated GHS hazard classifications, extrapolated from related compounds, is presented below.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation

This table is a predictive assessment based on the toxicological data of structurally similar compounds.[7]

Safe Handling and Engineering Controls

The cornerstone of safely handling this compound lies in a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[8]

  • Closed Systems: For larger-scale operations, the use of a closed system is recommended to prevent the dispersion of dust.[2]

Personal Protective Equipment (PPE): The Last Barrier

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber, with a minimum thickness of 0.11 mm.[9] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[9] For operations with a higher risk of splashing, chemical safety goggles and a face shield should be worn.[9]

  • Body Protection: A clean, buttoned lab coat must be worn at all times.[9] For larger quantities or in situations with a significant risk of exposure, a chemical-resistant apron or suit is recommended.[9]

  • Respiratory Protection: If there is a potential for dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required.[9]

PPE_Workflow cluster_prep Preparation cluster_handling Handling Compound cluster_removal Post-Handling Inspect_Gloves Inspect Gloves for Integrity Don_Lab_Coat Don Lab Coat (fully buttoned) Inspect_Gloves->Don_Lab_Coat Don_Eye_Protection Don Eye/Face Protection Don_Lab_Coat->Don_Eye_Protection Don_Gloves Don Chemical-Resistant Gloves Don_Eye_Protection->Don_Gloves Work_in_Fume_Hood Work Inside Certified Fume Hood Don_Gloves->Work_in_Fume_Hood Remove_Gloves Remove Gloves using Proper Technique Work_in_Fume_Hood->Remove_Gloves Wash_Hands Wash Hands Thoroughly Remove_Gloves->Wash_Hands Remove_Eye_Protection Remove Eye/Face Protection Wash_Hands->Remove_Eye_Protection Remove_Lab_Coat Remove Lab Coat Remove_Eye_Protection->Remove_Lab_Coat

Caption: Personal Protective Equipment (PPE) Workflow.

Storage and Stability Considerations

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Container: Keep the container tightly closed.[2]

  • Environment: Store in a cool, dry, and well-ventilated area.[8] Some sources recommend refrigeration.[2]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[10] Nitroaromatic compounds can undergo exothermic decomposition in the presence of bases.

The thermal stability of nitropyridine derivatives can be a concern. While specific data for this compound is not available, it is prudent to avoid high temperatures. Thermodegradation of some nitropyridine derivatives has been observed to be influenced by humidity.[11]

Emergency Procedures: A Proactive Approach

A well-defined emergency response plan is critical.

Spills

Minor Spill (within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spill (outside of a fume hood):

  • Evacuate the immediate area and restrict access.[12]

  • If the material is flammable, turn off all ignition sources.[13]

  • Notify your institution's emergency response team.[12]

  • Provide them with the identity and quantity of the spilled chemical.[12]

Spill_Response_Workflow Spill_Occurs Spill Occurs Assess_Severity Assess Severity Spill_Occurs->Assess_Severity Minor_Spill Minor Spill (in fume hood) Assess_Severity->Minor_Spill Minor Major_Spill Major Spill (outside fume hood) Assess_Severity->Major_Spill Major Alert_Personnel Alert Personnel Minor_Spill->Alert_Personnel Evacuate_Area Evacuate Area Major_Spill->Evacuate_Area Don_PPE Don Full PPE Alert_Personnel->Don_PPE Contain_Spill Contain with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect for Disposal Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Restrict_Access Restrict Access Evacuate_Area->Restrict_Access Call_Emergency_Response Call Emergency Response Restrict_Access->Call_Emergency_Response Provide_Information Provide Chemical Information Call_Emergency_Response->Provide_Information

Caption: Emergency Spill Response Workflow.

Exposure
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

  • Ingestion: Rinse mouth. Seek immediate medical attention.[4]

Disposal of this compound

All waste containing this compound, including unused material, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[9]

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, secure area.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[14]

Conclusion

While this compound is a valuable synthetic intermediate, its handling requires a thorough understanding of the potential hazards associated with nitroaromatic and nitrile compounds. By implementing robust engineering controls, adhering to stringent PPE protocols, and having a well-defined emergency response plan, researchers can safely harness the synthetic potential of this molecule. The causality-driven approach to safety outlined in this guide is intended to empower laboratory personnel with the knowledge to work confidently and securely.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 6-Methyl-5-nitropicolinonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the potential applications of 6-methyl-5-nitropicolinonitrile as a versatile building block in modern organic synthesis. While direct literature on this specific compound is emerging, its unique trifunctionalized pyridine scaffold presents significant opportunities for the synthesis of complex heterocyclic systems relevant to pharmaceutical and agrochemical research. The protocols and applications outlined herein are based on established principles of organic chemistry and the known reactivity of analogous nitropyridine and cyanopyridine derivatives.

Introduction: The Synthetic Potential of a Trifunctionalized Pyridine Core

This compound is a substituted pyridine featuring a methyl group at the 6-position, a nitro group at the 5-position, and a nitrile group at the 2-position. This specific arrangement of electron-donating (methyl) and electron-withdrawing (nitro, nitrile) groups on the pyridine ring creates a unique electronic and steric profile, making it a highly attractive, yet underexplored, intermediate for the synthesis of novel molecular architectures.

The pyridine moiety is a cornerstone in medicinal chemistry, and the strategic functionalization of this core is a key aspect of drug design and development.[1][2] The nitrile group, in particular, is a versatile functional handle that can be transformed into a variety of other functionalities and is present in over 30 approved pharmaceutical agents.[3][4] The nitro group can be readily reduced to an amine, providing a vector for further diversification.[5] This guide aims to illuminate the synthetic possibilities offered by this compound and to provide practical, albeit projected, protocols for its use.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-amino-6-methylpyridine. The synthesis would involve a two-step sequence: nitration followed by a Sandmeyer-type reaction to introduce the nitrile group.

dot

Synthesis_Pathway Start 2-Amino-6-methylpyridine Intermediate 2-Amino-6-methyl-5-nitropyridine Start->Intermediate HNO₃, H₂SO₄ Product This compound Intermediate->Product 1. NaNO₂, HCl 2. CuCN, KCN

Caption: Proposed two-step synthesis of this compound.

Protocol 2.1: Nitration of 2-Amino-6-methylpyridine

This protocol is adapted from the known synthesis of 2-amino-6-methyl-5-nitropyridine.[6]

  • Materials: 2-amino-6-methylpyridine, concentrated sulfuric acid, concentrated nitric acid, ethyl acetate, ammonia solution.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.

    • Slowly add 2-amino-6-methylpyridine (2.0 g, 18.5 mmol) to the cooled sulfuric acid, ensuring the temperature remains below 5 °C.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes, and then heat to 50 °C for 10-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated ammonia solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-methyl-5-nitropyridine.

Protocol 2.2: Sandmeyer Reaction for Cyanation

This is a general protocol for the conversion of an aminopyridine to a cyanopyridine.

  • Materials: 2-amino-6-methyl-5-nitropyridine, sodium nitrite, hydrochloric acid, copper(I) cyanide, potassium cyanide.

  • Procedure:

    • Dissolve 2-amino-6-methyl-5-nitropyridine (1.53 g, 10 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it, and purify the product by column chromatography to obtain this compound.

Key Synthetic Transformations and Applications

The trifunctional nature of this compound allows for a variety of selective transformations, making it a valuable intermediate.

dot

Reactions cluster_0 Nitro Group Reduction cluster_1 Nitrile Group Transformations Start This compound Amino 5-Amino-6-methylpicolinonitrile Start->Amino Reduction (e.g., H₂, Pd/C) CarboxylicAcid 6-Methyl-5-nitropicolinic Acid Start->CarboxylicAcid Hydrolysis (H⁺ or OH⁻) Aminomethyl 2-(Aminomethyl)-6-methyl-5-nitropyridine Start->Aminomethyl Reduction (e.g., LiAlH₄) Tetrazole 6-Methyl-5-nitro-2-(1H-tetrazol-5-yl)pyridine Start->Tetrazole NaN₃, NH₄Cl

Caption: Key synthetic transformations of this compound.

3.1. Reduction of the Nitro Group: Access to 5-Aminopyridine Derivatives

The selective reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent reactions.[5]

Protocol 3.1.1: Catalytic Hydrogenation

  • Materials: this compound, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve this compound (1.63 g, 10 mmol) in methanol in a hydrogenation vessel.

    • Add 10% Pd/C (5-10 mol%) to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 5-amino-6-methylpicolinonitrile.

3.2. Transformations of the Nitrile Group

The nitrile group is a versatile precursor to several important functional groups.[7]

Protocol 3.2.1: Hydrolysis to Carboxylic Acid

This would yield 6-methyl-5-nitropicolinic acid, a known compound with applications in coordination chemistry.[5]

  • Materials: this compound, concentrated sulfuric acid or sodium hydroxide solution.

  • Procedure (Acidic Hydrolysis):

    • Add this compound (1.63 g, 10 mmol) to a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Adjust the pH to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry the product.

Protocol 3.2.2: Reduction to an Amine

  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of this compound in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting precipitate and extract the filtrate with an organic solvent.

    • Dry and concentrate the organic layer to obtain 2-(aminomethyl)-6-methyl-5-nitropyridine.

Physicochemical Properties and Spectroscopic Characterization

The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted Value
Molecular FormulaC₇H₅N₃O₂
Molecular Weight163.14 g/mol
Melting Point>150 °C (estimated)
Boiling PointNot available
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF)

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ 8.5-8.8 (s, 1H, pyridine H-3)

    • δ 7.8-8.1 (s, 1H, pyridine H-4)

    • δ 2.6-2.8 (s, 3H, -CH₃)

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ 160-165 (C-6)

    • δ 150-155 (C-2)

    • δ 145-150 (C-5)

    • δ 130-135 (C-3)

    • δ 120-125 (C-4)

    • δ 115-120 (-CN)

    • δ 20-25 (-CH₃)

  • IR (KBr, cm⁻¹):

    • ~2230 (C≡N stretch)

    • ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch)

    • ~1600, ~1480 (C=C and C=N aromatic ring stretches)

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Nitriles can also be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a promising, albeit currently underutilized, synthetic intermediate. Its trifunctionalized nature provides multiple avenues for chemical modification, enabling the construction of diverse and complex molecular scaffolds. The protocols and applications detailed in this guide, while based on established chemical principles rather than direct literature, offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block in their drug discovery and materials science endeavors.

References

"6-Methyl-5-nitropicolinonitrile as a building block for pharmaceuticals"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Methyl-5-nitropicolinonitrile: A Versatile Heterocyclic Building Block for Pharmaceutical Synthesis

Introduction: Unlocking Complexity from a Simple Scaffold

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities. This compound emerges as a significant, albeit specialized, scaffold for medicinal chemists. Its structure is deceptively simple, yet it offers a rich array of synthetic handles for diversification. The pyridine core, a privileged structure in countless pharmaceuticals, is decorated with three distinct functional groups: a nitro group, a nitrile, and a methyl group.

This unique arrangement provides orthogonal reactivity, allowing for selective chemical transformations at different sites of the molecule. The electron-withdrawing nature of both the nitro (-NO₂) and nitrile (-CN) groups renders the pyridine ring electron-deficient, activating it for specific transformations and influencing the overall physicochemical properties of its derivatives. This guide serves as a comprehensive resource for researchers, providing not only detailed protocols but also the underlying chemical principles for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.

Property Value (Estimated) Source/Justification
Molecular Formula C₇H₅N₃O₂Based on structure
Molecular Weight 163.14 g/mol Calculated from formula
Appearance Pale yellow to off-white solidAnalogy to similar nitroaromatic compounds
Solubility Soluble in DMSO, DMF, ChloroformAnalogy to 6-Methyl-5-nitropicolinic acid[1]
Melting Point >100 °CGeneral property of similar crystalline solids

Critical Safety and Handling Protocols

1.1 Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3] Contaminated clothing must be removed immediately and washed before reuse.[2]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][6] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[3]

1.2 Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands and any exposed skin thoroughly after handling.[3][6] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep away from strong oxidizing agents and incompatible materials.[3][4] Store locked up and out of reach of children.[2]

1.3 First-Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention if symptoms occur or if breathing is difficult.[3][5][6]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3][4][6]

  • Ingestion: Rinse mouth and immediately call a POISON CENTER or doctor.[5]

Core Synthetic Transformations: From Building Block to Pharmacophore

The synthetic utility of this compound lies in the selective manipulation of its functional groups. The following sections detail the most critical transformations that convert this building block into valuable pharmaceutical intermediates.

Selective Reduction of the Nitro Group: Gateway to Aminopyridines

The conversion of the nitro group to a primary amine is arguably the most crucial transformation, as the resulting 5-amino-6-methylpicolinonitrile is a versatile intermediate for introducing a wide array of substituents via amide bond formation, sulfonylation, or diazotization.

Causality Behind Experimental Choices (The "Why"): The primary challenge is to reduce the nitro group without affecting the nitrile functionality.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): While effective for nitro reduction, this method carries a high risk of concurrently reducing the nitrile to a primary amine, leading to undesired side products.[7]

  • Strong Hydride Reagents (e.g., LiAlH₄): These reagents are generally not suitable as they will readily reduce both the nitro and nitrile groups.[8]

  • Metal/Acid Systems (e.g., Fe/HCl, Zn/HCl): These are classic and effective methods for nitro reduction.[9][10]

  • Tin(II) Chloride (SnCl₂): This reagent is particularly well-suited for this transformation. It is a chemoselective reducing agent that shows a strong preference for nitro groups over other reducible functionalities like nitriles, making it an ideal choice for this specific substrate.[7][8][9] The reaction proceeds under relatively mild conditions and typically results in high yields.[9]

G cluster_workflow Workflow: Selective Nitro Group Reduction start This compound reagent Reagent Selection: SnCl₂·2H₂O in Ethanol start->reagent Add process Reaction: Reflux, 2-4h reagent->process Heat workup Workup: 1. Basify with aq. NaOH 2. Extract with Ethyl Acetate process->workup Cool & Quench product 5-Amino-6-methylpicolinonitrile workup->product Isolate

Fig 1. Experimental workflow for the selective reduction of this compound.

Protocol 2.1: Synthesis of 5-Amino-6-methylpicolinonitrile using Tin(II) Chloride

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a stirred, saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 2M) sodium hydroxide solution until the pH is basic (>8). This step is crucial to neutralize the acidic tin salts and precipitate tin hydroxides.

    • The resulting slurry is filtered through a pad of celite to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-amino-6-methylpicolinonitrile can be purified by column chromatography on silica gel or by recrystallization.

Nucleophilic Aromatic Substitution (SₙAr): Displacing the Nitro Group

The pyridine ring in this compound is highly electron-deficient due to the strong -I and -R effects of the nitro and nitrile groups. This electronic feature makes the ring susceptible to nucleophilic attack, a reaction known as Nucleophilic Aromatic Substitution (SₙAr).[11][12] While halogens are more conventional leaving groups, a nitro group can be displaced by potent nucleophiles, especially when it is positioned ortho or para to other electron-withdrawing groups, which helps stabilize the negatively charged Meisenheimer complex intermediate.[11][13][14]

Causality Behind Experimental Choices (The "Why"):

  • Nucleophile Choice: Strong nucleophiles are required to displace the nitro group. Alkoxides (e.g., sodium methoxide), thiolates, or secondary amines are common choices.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

  • Temperature: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent departure of the nitrite leaving group.

G cluster_pathway SₙAr Reaction Pathway substrate This compound intermediate Meisenheimer Complex (Resonance Stabilized Anion) substrate->intermediate + Nu⁻ (Attack) nucleophile Nucleophile (Nu⁻) e.g., MeO⁻ product Substituted Product (e.g., 5-Methoxy-6-methylpicolinonitrile) intermediate->product - NO₂⁻ (Elimination) leaving_group Nitrite Ion (NO₂⁻)

Fig 2. Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr) on the substrate.

Protocol 2.2: Synthesis of 5-Methoxy-6-methylpicolinonitrile via SₙAr

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium methoxide (NaOMe, 1.5-2.0 eq) in anhydrous DMF.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the stirred solution of sodium methoxide at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and carefully quench by adding it to ice-cold water.

    • Extract the aqueous mixture three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Isolation: Combine the organic layers, wash with water and then brine to remove residual DMF, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 5-methoxy-6-methylpicolinonitrile.

Applications in Pharmaceutical Scaffold Synthesis

The true power of this compound is realized when its primary derivatives are used in multi-step syntheses to construct complex, drug-like molecules. The 5-amino derivative is particularly valuable.

Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

This workflow illustrates how the 5-amino intermediate can be elaborated into a scaffold common in kinase inhibitors, which often feature a substituted heterocyclic core coupled to an aromatic moiety via an amide linker.

G cluster_synthesis Hypothetical Synthesis of a Kinase Inhibitor Scaffold start This compound step1 Reduction (Protocol 2.1) start->step1 intermediate1 5-Amino-6-methyl- picolinonitrile step1->intermediate1 step2 Amide Coupling (e.g., Benzoyl Chloride, Pyridine) intermediate1->step2 product Final Scaffold: N-(6-cyano-2-methylpyridin-3-yl)benzamide step2->product

Fig 3. Multi-step synthesis pathway from the building block to a potential pharmacophore.

Protocol 3.1: Amide Coupling to Synthesize N-(6-cyano-2-methylpyridin-3-yl)benzamide

  • Setup: Dissolve 5-amino-6-methylpicolinonitrile (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or THF in a flask under an inert atmosphere. Add a base, such as pyridine or triethylamine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer successively with dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove benzoic acid), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization or column chromatography to yield the final amide product.

Derivative Potential Therapeutic Area Rationale
Amides/Sulfonamides Oncology, InflammationCommon motifs in kinase inhibitors and enzyme modulators.
Ureas/Thioureas Antiviral, Metabolic DiseaseHydrogen bonding scaffolds for enzyme active sites.
Substituted Amines (via SₙAr) CNS Disorders, CardiovascularModulates polarity and target engagement.

Conclusion

This compound stands as a potent and versatile building block for pharmaceutical development. Through strategic and selective chemical manipulations, particularly the reduction of its nitro group and nucleophilic aromatic substitution, chemists can access a rich diversity of aminopyridine-based scaffolds. The protocols and principles outlined in this guide provide a foundational framework for researchers to harness the synthetic potential of this molecule, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: Derivatization Reactions of 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the derivatization reactions of 6-Methyl-5-nitropicolinonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The unique electronic profile of this molecule, characterized by an electron-deficient pyridine ring substituted with a strongly electron-withdrawing nitro group, an electrophilic nitrile moiety, and an electron-donating methyl group, offers a rich landscape for synthetic transformations. This document outlines the core reactivity principles and provides detailed, field-proven protocols for key derivatization pathways, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and modifications of the nitrile function. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: Chemical Reactivity Profile

This compound is a strategic intermediate in organic synthesis. Its reactivity is dominated by the interplay of its three key functional groups on the pyridine scaffold.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the pyridine ring towards nucleophilic attack.[1] This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the C2 (bearing the nitrile) and C4 positions are highly electrophilic. The nitro group itself can be displaced by potent nucleophiles or, more commonly, be reduced to an amino group, which opens up a vast array of subsequent functionalization chemistries.

  • The Nitrile Group (-C≡N): This group is an electrophilic center susceptible to nucleophilic attack, primarily leading to hydrolysis under acidic or basic conditions to form the corresponding amide or carboxylic acid.[2] Its presence also contributes to the overall electron-deficient nature of the aromatic ring.

  • The Methyl Group (-CH₃): This electron-donating group has a more subtle electronic effect but can influence the regioselectivity of certain reactions and can itself be a site for derivatization under specific conditions, such as radical halogenation or oxidation.

The convergence of these functionalities makes this compound a privileged scaffold for building molecular complexity.

G cluster_main Key Derivatization Pathways cluster_products Primary Derivatives Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu⁻ Reduction Nitro Group Reduction Start->Reduction [H] Hydrolysis Nitrile Group Hydrolysis Start->Hydrolysis H₂O / H⁺ or OH⁻ Product_SNAr 6-Methyl-5-substituted- picolinonitrile SNAr->Product_SNAr Product_Reduction 5-Amino-6-methyl- picolinonitrile Reduction->Product_Reduction Product_Hydrolysis 6-Methyl-5-nitro- picolinamide / picolinic acid Hydrolysis->Product_Hydrolysis

Caption: Overview of primary derivatization routes for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The strong activation provided by the C5-nitro group makes the pyridine ring highly susceptible to nucleophilic attack. While displacement of a halide is more common in SNAr chemistry, the nitro group can also act as a leaving group, particularly when attacked by strong nucleophiles like alkoxides. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Protocol 2.1: Alkoxide-Mediated Substitution of the Nitro Group

This protocol is based on a procedure described in patent literature, demonstrating the displacement of the nitro group.[3][4] The reaction with potassium tert-butoxide in a mixed solvent system likely leads to initial substitution by the alkoxide or hydroxide, followed by potential hydrolysis of the nitrile under the reaction conditions.

Causality and Experimental Choices:

  • Base/Nucleophile: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base but can also act as a nucleophile. In this context, it facilitates the attack of either tert-butoxide or hydroxide (from the water in the solvent system) onto the electron-deficient ring.

  • Solvent System: A mixture of 2-propanol and water is used. Water serves as a co-solvent and a source of hydroxide nucleophiles, while 2-propanol helps to solubilize the organic substrate.

  • Temperature: Elevated temperature (100°C) is necessary to overcome the activation energy for the disruption of aromaticity in the first step of the SNAr mechanism and to facilitate the departure of the nitro group.

Step-by-Step Methodology:

  • Reagent Preparation: To a suitable reaction vessel, add this compound (1.0 equiv, e.g., 500 mg, 3.1 mmol).

  • Solvent Addition: Add 2-propanol (e.g., 1 mL) and water (e.g., 5 mL).

  • Base Addition: Add potassium tert-butoxide (2.0 equiv, e.g., 687 mg, 6.13 mmol).

  • Reaction: Stir the mixture vigorously and heat to 100°C. Monitor the reaction progress by a suitable method, such as LC-MS, until completion (typically overnight).[3][4]

  • Work-up (for isolating acidic product): a. Cool the reaction mixture to room temperature and dilute with water (e.g., 20 mL). b. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 10 mL) to remove any non-acidic organic impurities. c. Acidify the aqueous phase to pH ~2-3 using 1N HCl solution. d. Extract the acidified aqueous phase with DCM or ethyl acetate (3 x 15 mL). e. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, as needed.

ParameterValue/ConditionSource
Substrate This compoundN/A
Nucleophile Potassium tert-butoxide[3][4]
Solvent 2-Propanol / Water[3][4]
Temperature 100°C[3][4]
Reaction Time Overnight[3][4]
Typical Product 6-Methyl-5-hydroxypicolinic acid (after hydrolysis)[3][4]

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is one of the most valuable transformations for this scaffold, yielding 5-Amino-6-methylpicolinonitrile. This amino derivative is a versatile intermediate for further reactions, such as diazotization, acylation, and reductive amination. The reduction can be achieved through various methods, with catalytic hydrogenation and metal/acid reductions being the most common.

Protocol 3.1: Reduction using Iron in Acidic Media

This classic and cost-effective method is highly reliable and tolerant of many functional groups, including nitriles. Iron powder acts as the reducing agent, being oxidized in the process, while an acidic medium facilitates the reaction.

Causality and Experimental Choices:

  • Reducing Agent: Iron (Fe) powder is an inexpensive and effective metal for this transformation.

  • Acid: Acetic acid (AcOH) or hydrochloric acid (HCl) is used to activate the iron and provide the necessary protons for the reduction pathway.

  • Solvent: Ethanol (EtOH) is a common solvent that dissolves the organic substrate and is compatible with the aqueous acidic conditions.

Step-by-Step Methodology:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 equiv) in a mixture of ethanol and acetic acid (e.g., a 4:1 v/v mixture).

  • Reagent Addition: Add iron powder (typically 3-5 equivalents) to the suspension.

  • Initiation (if necessary): A small amount of concentrated HCl can be added to initiate the reaction, if it is sluggish.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir vigorously. The reaction is often exothermic. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Dilute the residue with water and basify to pH 8-9 with a base such as aqueous sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH). d. Extract the product into an organic solvent like ethyl acetate (3 x volume of aqueous phase). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting 5-Amino-6-methylpicolinonitrile can be purified by silica gel chromatography if necessary.

Protocol 3.2: Catalytic Transfer Hydrogenation

Catalytic hydrogenation using H₂ gas is also highly effective. However, transfer hydrogenation offers a more operationally simple alternative that does not require specialized high-pressure equipment. Ammonium formate or formic acid can serve as the hydrogen source in the presence of a catalyst like Palladium on Carbon (Pd/C).

G cluster_workflow Workflow: Nitro Group Reduction (Fe/AcOH) A 1. Dissolve Substrate in EtOH/AcOH B 2. Add Fe Powder A->B C 3. Heat to Reflux (1-4 hours) B->C D 4. Cool & Filter (remove Fe salts) C->D E 5. Concentrate Filtrate D->E F 6. Basify & Extract with Ethyl Acetate E->F G 7. Dry & Concentrate Organic Phase F->G H 5-Amino-6-methyl- picolinonitrile G->H

Caption: Experimental workflow for the reduction of this compound.

ParameterMethod 3.1: Fe/AcidMethod 3.2: Catalytic HydrogenationSource
Reducing Agent Iron (Fe) PowderH₂ gas (or H-donor)
Catalyst N/A5-10% Pd/C or Raney Nickel
Solvent EtOH / AcOHEtOH, MeOH, or Ethyl Acetate
Temperature Reflux (80-100°C)Room Temperature - 50°C
Pressure Atmospheric1-5 bar H₂
Key Advantage Cost-effective, robustHigh yield, clean reaction

Derivatization of the Nitrile Group

The nitrile group offers a reliable handle for conversion into other important functionalities, primarily amides and carboxylic acids, through hydrolysis.

Protocol 4.1: Acid-Catalyzed Hydrolysis to Picolinic Acid

Treatment with a strong acid under heating will hydrolyze the nitrile group completely to a carboxylic acid.

Causality and Experimental Choices:

  • Reagent: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) provides both the acidic catalyst to activate the nitrile carbon and the water required for hydrolysis.

  • Temperature: Heating is required to drive both the initial hydration to the amide and the subsequent hydrolysis of the amide to the carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: Place this compound (1.0 equiv) in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add concentrated hydrochloric acid (e.g., 6N to 12N HCl) in sufficient quantity to fully dissolve or suspend the starting material.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for several hours (e.g., 5-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the solution to the isoelectric point of the picolinic acid (typically pH 3-4) using a base like NaOH. The product will precipitate out of the solution. c. Filter the solid product, wash with cold water, and dry under vacuum to yield 6-Methyl-5-nitropicolinic acid. d. Alternatively, the product can be extracted into an organic solvent after cooling.

Conclusion

This compound is a highly functionalized building block with three distinct points for derivatization. The protocols outlined in this guide provide robust and reproducible methods for accessing key derivatives through nucleophilic aromatic substitution, nitro group reduction, and nitrile hydrolysis. By understanding the underlying chemical principles, researchers can effectively leverage the reactivity of this scaffold to construct complex molecular architectures for applications in drug discovery and materials science. Careful selection of reagents and reaction conditions is paramount to achieving the desired chemical transformations selectively and in high yield.

References

Application Notes and Protocols for Nucleophilic Substitution on Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Nitropyridines in Synthesis

Nitropyridines are a cornerstone class of intermediates in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the powerful electron-withdrawing nature of the nitro group (–NO₂), which profoundly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation transforms the otherwise electron-rich pyridine into a potent electrophile, enabling the facile introduction of a diverse array of functional groups.

Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 (α) and C4 (γ) positions.[1][2] The addition of a nitro group, especially at positions ortho or para to a leaving group, synergistically enhances this electrophilicity, making SNAr reactions on nitropyridines highly efficient and regioselective.

This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and critical considerations for performing nucleophilic substitution reactions on nitropyridine scaffolds. It is designed for researchers, medicinal chemists, and process development professionals seeking to leverage these powerful transformations.

Mechanistic Underpinnings: The SNAr Pathway

The predominant mechanism for these transformations is the two-step SNAr or addition-elimination pathway. Understanding this mechanism is critical for predicting reactivity, controlling regioselectivity, and troubleshooting reactions.

The Causality of the SNAr Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on an electron-deficient carbon atom of the nitropyridine ring, typically one bearing a good leaving group (L, e.g., F, Cl, Br). This step is usually the rate-determining step of the reaction.[1] The attack breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. The pyridine nitrogen also participates in stabilizing this negative charge when the attack occurs at the C2 or C4 positions.[1] This delocalization significantly lowers the activation energy of the initial attack.

  • Rearomatization: The aromaticity of the ring is restored through the expulsion of the leaving group. This step is typically fast and irreversible.

The general SNAr mechanism is depicted below.

Caption: General mechanism for SNAr on a nitropyridine.

Regioselectivity: The Rule of Ortho/Para Activation

The position of the nitro group dictates the site of nucleophilic attack. The greatest activation occurs at the positions ortho and para to the nitro group because these positions allow for direct resonance delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group.

  • 2-Halo-5-nitropyridines: The halogen at C2 is para to the nitro group at C5, leading to strong activation.

  • 4-Halo-2-nitropyridines: The halogen at C4 is para to the nitro group at C2, also resulting in strong activation.

  • 2-Halo-3-nitropyridines: The halogen at C2 is ortho to the nitro group at C3, leading to activation.

  • 3-Fluoro-2-nitropyridine: The fluorine at C3 is ortho to the nitro group, but the C2 position is also highly activated. In this case, displacement of the fluoro group is favored.[4]

Core Protocols: Substitution with N, O, and C Nucleophiles

The following sections provide detailed protocols for common and synthetically valuable nucleophilic substitutions on nitropyridines.

Amination (N-Nucleophiles)

The introduction of nitrogen-based nucleophiles is one of the most frequent applications of SNAr on nitropyridines, providing access to amino-pyridines that are key pharmacophores.

General Protocol: Amination of Halo-Nitropyridines

This protocol is broadly applicable to primary and secondary amines.

  • Reaction Setup: To a solution of the halo-nitropyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, acetonitrile, isopropanol), add the amine nucleophile (1.0–1.2 equiv).[3][5]

  • Base Addition: Add a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.2–2.0 equiv) to scavenge the HX acid formed during the reaction.[5]

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux (typically 50–80 °C). The optimal temperature depends on the reactivity of the specific substrate and nucleophile.[3][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture, remove the solvent under reduced pressure, and perform a standard aqueous work-up (e.g., partition between ethyl acetate and water).

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel or recrystallization.

Data Summary: Representative Amination Reactions
SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-Dichloro-5-nitropyridineCyclopentylamineEt₃NAcetonitrileRT0.17~95% (implied)[5]
3-Fluoro-2-nitropyridineMorpholineK₂CO₃Acetonitrile501878%[4]
3-Nitro-4-pyridonePropylamineHMDSAcetonitrile454882%[6]
2-Chloro-5-nitropyridineBenzylamineNoneIPA/H₂O (1:1)802~90% (implied)[3]
Hexamethyldisilazane (HMDS) is used here for in situ silylation to activate the pyridone substrate.[6]
DETAILED APPLICATION PROTOCOL 1: Amination of 2-Chloro-5-nitropyridine with Piperidine

This protocol provides a step-by-step method for a common SNAr transformation used in medicinal chemistry.[3]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Ethanol (anhydrous)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add piperidine (1.1 equiv) to the solution at room temperature, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the consumption of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 2-(piperidin-1-yl)-5-nitropyridine product.

Alkoxylation and Hydroxylation (O-Nucleophiles)

The synthesis of pyridyl ethers and hydroxypyridines via SNAr is a valuable method, though it can present challenges such as competing N-alkylation in pyridone systems. Conventional SNAr for preparing aryloxypyridines often requires forcing conditions and is typically limited to an electron-poor pyridine and an electron-rich phenol partner.[7]

General Protocol: Alkoxylation of Halo-Nitropyridines
  • Base and Nucleophile Generation: Prepare the sodium alkoxide by adding the desired alcohol (e.g., methanol, ethanol) to a suspension of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF at 0 °C.

  • Substrate Addition: Once the alkoxide formation is complete (cessation of H₂ gas evolution), add a solution of the halo-nitropyridine in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.

C-H Functionalization via Vicarious Nucleophilic Substitution (VNS)

While classic SNAr requires a leaving group, Vicarious Nucleophilic Substitution (VNS) enables the formal substitution of a hydrogen atom, providing a powerful tool for direct C-C bond formation.[8][9]

Mechanism Insight: The VNS reaction involves the addition of a carbanion stabilized by an adjacent group that can be eliminated (e.g., a sulfonyl group). The process consists of:

  • Addition of the carbanion to the nitropyridine ring to form a Meisenheimer-type adduct.[8][9]

  • Base-induced β-elimination of the stabilizing group (e.g., PhSO₂H) to restore aromaticity and yield the alkylated product.[8][9]

VNS_Workflow sub Nitropyridine + Alkyl Phenyl Sulfone base Generate Carbanion (t-BuOK in THF, -60 °C) sub->base add Nucleophilic Addition (Formation of Adduct) base->add Carbanion attacks nitropyridine elim β-Elimination (Base-induced) add->elim Rearomatization prod Alkylated Nitropyridine Product elim->prod

Caption: Workflow for Vicarious Nucleophilic Substitution (VNS).

General Protocol: VNS Alkylation of 3-Nitropyridine[8]
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of the alkyl phenyl sulfone (1.5 equiv) in anhydrous THF.

  • Carbanion Formation: Cool the solution to -60 °C (e.g., using a dry ice/chloroform bath) and add a solution of potassium tert-butoxide (t-BuOK) (1.7 equiv) in anhydrous THF dropwise. Stir for 15 minutes to generate the carbanion.

  • Substrate Addition: Add a solution of 3-nitropyridine (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at -60 °C.

  • Reaction: Stir the reaction mixture at -60 °C for the specified time (often very short, e.g., 3 minutes).[8]

  • Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Experimental Considerations and Troubleshooting

ParameterRecommended Choice & RationalePotential Issues & Solutions
Solvent Aprotic polar solvents (DMF, DMSO, MeCN): Excellent for solvating ions and accelerating SNAr. Alcohols (EtOH, IPA): Good protic options, especially for amine nucleophiles. Can sometimes act as nucleophiles at high temperatures.[10]Side reactions with solvent: Alcohols can compete as nucleophiles. Solution: Use a non-nucleophilic solvent or lower the reaction temperature. Low solubility: Increase temperature or switch to a more polar solvent like DMF.
Base Inorganic bases (K₂CO₃, Cs₂CO₃): Mild, effective for deprotonating N-H and O-H nucleophiles. Heterogeneous, can be filtered off. Organic bases (Et₃N, DIPEA): Soluble, good for scavenging acids. Strong bases (NaH, t-BuOK): Required for generating alkoxides and carbanions.Incomplete reaction: Base may not be strong enough. Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol). Substrate degradation: Base may be too strong. Solution: Use a milder base or add it slowly at a lower temperature.
Temperature RT to 100 °C: Most reactions proceed within this range. Higher temperatures are needed for less activated substrates or weaker nucleophiles.No reaction: The activation energy barrier is not being overcome. Solution: Increase the temperature incrementally. Multiple products/decomposition: Reaction is not selective at high temperatures. Solution: Lower the temperature, even if it requires longer reaction times.
Leaving Group F > Cl > Br > I: Fluoride is generally the best leaving group in SNAr due to its high electronegativity, which polarizes the C-F bond and activates the ring for attack.[11]Poor reactivity with Cl/Br: The C-L bond is not sufficiently activated. Solution: Increase temperature, use a more potent nucleophile, or if possible, synthesize the fluoro-analogue of the substrate.

Safety and Handling of Nitropyridines

CRITICAL: Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Toxicity: Nitropyridines are often classified as harmful if swallowed, inhaled, or in contact with skin. They can cause skin and eye irritation.[12][13][14]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[12][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses or goggles, and a lab coat.[12][16]

  • Handling: Avoid creating dust from solid reagents.[15] Do not eat, drink, or smoke in the handling area.[12][13] Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste according to local and institutional regulations.

References

Application Notes and Protocols: The Strategic Utility of 6-Methyl-5-nitropicolinonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Heterocyclic Building Block

In the landscape of modern agrochemical research, the demand for novel core structures is incessant. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous successful insecticides, herbicides, and fungicides.[1] 6-Methyl-5-nitropicolinonitrile emerges as a strategic, yet underexplored, intermediate. Its unique arrangement of a nitrile, a nitro group, and a methyl group on a pyridine scaffold presents a trifecta of reactive sites. This configuration allows for a series of selective transformations, enabling chemists to rapidly generate diverse molecular libraries for screening and development.

The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing effects of the nitro and nitrile groups, is the cornerstone of its reactivity. This electronic profile facilitates specific chemical manipulations that are central to the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the key transformations of this compound, detailing the underlying chemical principles and providing robust protocols for its conversion into high-value intermediates for agrochemical synthesis.

Core Synthetic Strategies: A Multi-Pronged Approach

The synthetic value of this compound lies in the selective and sequential manipulation of its primary functional groups: the nitro group and the nitrile group. The following sections detail the two principal synthetic avenues that can be pursued independently or in tandem to generate a wide array of derivatives.

G cluster_0 Pathway A: Nitro Group Reduction cluster_1 Pathway B: Nitrile Group Hydrolysis start This compound intermediate_A 5-Amino-6-methylpicolinonitrile (Key Intermediate 1) start->intermediate_A  Chemoselective  Reduction intermediate_B 6-Methyl-5-nitropicolinic Acid (Key Intermediate 2) start->intermediate_B  Acid/Base  Hydrolysis product_A Diverse Amine Derivatives (e.g., Amides, Ureas, Sulfonamides) intermediate_A->product_A  Amine  Functionalization product_B Ester & Amide Derivatives (Bioisosteric Scaffolds) intermediate_B->product_B  Carboxylic Acid  Functionalization

Figure 1: Core synthetic pathways for the functionalization of this compound.

Application 1: Chemoselective Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is one of the most powerful transformations in medicinal and agrochemical synthesis.[2] This reaction introduces a nucleophilic center and a versatile handle for extensive derivatization. The resulting intermediate, 5-Amino-6-methylpicolinonitrile , is a valuable precursor for building structures analogous to those found in various commercial pesticides.

Causality Behind Experimental Choices: The primary challenge in this step is achieving chemoselectivity. The nitrile group is also susceptible to reduction under certain conditions (e.g., using powerful hydride reagents like LiAlH₄ or high-pressure catalytic hydrogenation). Therefore, reaction conditions must be chosen to selectively reduce the nitro group while preserving the nitrile. Classic methods such as metal-acid systems (e.g., SnCl₂ in HCl, or Fe in acetic acid) or specific catalytic hydrogenation protocols are ideal.[3] The use of tin(II) chloride is particularly effective as it operates under conditions that typically do not affect the nitrile moiety.

Protocol 1: Synthesis of 5-Amino-6-methylpicolinonitrile via Stannous Chloride Reduction

This protocol details a reliable, lab-scale method for the selective reduction of the nitro group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl (5 mL per gram of SnCl₂·2H₂O). The addition should be performed cautiously at room temperature as the initial reaction can be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH reaches ~8. Causality Note: This step neutralizes the excess acid and precipitates tin salts, which can then be removed.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Amino-6-methylpicolinonitrile.

Data Summary Table

TransformationReagent SystemSolventTemp (°C)Typical YieldSelectivity
Nitro ReductionSnCl₂·2H₂O / HClEthanol80-9075-90%High (Nitrile preserved)
Nitro ReductionFe / NH₄ClEtOH/H₂O8080-95%High (Nitrile preserved)
Nitro ReductionH₂ (1 atm), Pd/CMethanol2590-99%Moderate to High*

*Note: Over-reduction of the nitrile can occur with some catalysts or under harsher hydrogenation conditions. Catalyst screening is recommended.

Application 2: Hydrolysis of the Nitrile Group

The nitrile group serves as a stable precursor to a carboxylic acid or a primary amide.[4] This transformation is fundamental for introducing a key structural motif found in many herbicides and plant growth regulators. Hydrolysis converts this compound into 6-Methyl-5-nitropicolinic acid , a valuable building block in its own right.[5]

Causality Behind Experimental Choices: Nitrile hydrolysis can be catalyzed by either acid or base.[6][7]

  • Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.[7] This method often requires harsh conditions (e.g., concentrated H₂SO₄, heat), which can sometimes lead to side reactions on sensitive substrates.

  • Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[6] This pathway often proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. For complete hydrolysis to the carboxylic acid, elevated temperatures and prolonged reaction times are typically necessary.[8]

Protocol 2: Synthesis of 6-Methyl-5-nitropicolinic Acid via Basic Hydrolysis

This protocol provides a standard procedure for converting the nitrile to a carboxylic acid under basic conditions.

G cluster_workflow Nitrile Hydrolysis Workflow A 1. Dissolve Nitrile in EtOH/H₂O B 2. Add aq. NaOH (Excess) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool & Concentrate (Remove EtOH) C->D E 5. Acidify with HCl to pH ~3 D->E  Key Step:  Protonation F 6. Precipitate Forms (Product) E->F G 7. Filter, Wash & Dry (Isolate Product) F->G

Figure 2: Experimental workflow for the basic hydrolysis of this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (3.0-5.0 eq, e.g., 6M NaOH) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approx. 100 °C) and maintain for 8-16 hours. The reaction should be monitored by TLC until the starting material is fully consumed. Causality Note: The extended heating ensures the complete hydrolysis of the intermediate amide to the carboxylate salt.

  • Workup - Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH is approximately 2-3. A precipitate of 6-Methyl-5-nitropicolinic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the isolated solid in a vacuum oven to afford the final product.

Conclusion and Future Prospects

This compound represents a potent and versatile platform for the synthesis of novel agrochemicals. The orthogonal reactivity of its nitro and nitrile functional groups allows for controlled, stepwise elaboration into a multitude of more complex structures. The protocols detailed herein for the synthesis of 5-Amino-6-methylpicolinonitrile and 6-Methyl-5-nitropicolinic acid provide researchers with reliable methods to access two key intermediates. These building blocks open the door to a wide range of subsequent chemistries, including amide bond formation, urea synthesis, sulfonylation, and further heterocyclic ring construction, paving the way for the discovery of next-generation crop protection agents.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 6-Methyl-5-nitropicolinonitrile as a Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative that serves as a versatile and valuable starting material for the synthesis of a wide array of fused heterocyclic compounds. Its unique arrangement of a nitrile, a nitro group, and a methyl group on the pyridine core provides multiple reactive sites for strategic chemical modifications. This allows for the construction of diverse and complex molecular architectures, which are of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making it susceptible to nucleophilic substitution and other transformations. This reactivity, combined with the potential for functionalization of the methyl group, opens up numerous synthetic pathways to novel heterocyclic systems.

This guide provides detailed protocols and technical insights for the synthesis of three key classes of fused pyridine heterocycles starting from this compound: pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines. These scaffolds are prevalent in many biologically active compounds and approved drugs, making their efficient synthesis a critical aspect of modern drug development.[3][4]

I. Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Kinase Inhibitors and Bioactive Molecules

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including their use as kinase inhibitors in oncology.[4] The synthesis of this scaffold from this compound typically proceeds through a key intermediate, 5-amino-6-methylpicolinonitrile, which is then cyclized with a suitable partner.

A. Strategic Transformation: Reduction of the Nitro Group

The initial and crucial step in this synthetic sequence is the selective reduction of the nitro group to an amine without affecting the nitrile functionality. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient choice.

Protocol 1: Catalytic Hydrogenation to 5-Amino-6-methylpicolinonitrile

This protocol describes the selective reduction of the nitro group of this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-6-methylpicolinonitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups and is generally selective in the presence of a nitrile.[6]

  • Solvent: Methanol and ethanol are good solvents for the starting material and product and are compatible with catalytic hydrogenation.

  • Pressure: The hydrogen pressure can be adjusted to control the reaction rate. Higher pressures may be required for less reactive substrates.

Workflow for the Synthesis of 5-Amino-6-methylpicolinonitrile

G start This compound reaction Catalytic Hydrogenation start->reaction reagents H₂, Pd/C MeOH or EtOH reagents->reaction product 5-Amino-6-methylpicolinonitrile reaction->product

Caption: Workflow for the catalytic hydrogenation of this compound.

B. Cyclization to the Pyrazolo[3,4-b]pyridine Core

With the key intermediate, 5-amino-6-methylpicolinonitrile, in hand, the pyrazolo[3,4-b]pyridine ring system can be constructed through condensation with a 1,3-dicarbonyl compound or its equivalent.[7]

Protocol 2: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine

This protocol details the cyclization of 5-amino-6-methylpicolinonitrile with a β-ketoester, such as ethyl acetoacetate, followed by treatment with hydrazine.

Materials:

  • 5-Amino-6-methylpicolinonitrile

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Acetic acid (optional)

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 5-amino-6-methylpicolinonitrile (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling, add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for an additional 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine.

Mechanistic Rationale: The reaction proceeds via an initial condensation of the amino group of 5-amino-6-methylpicolinonitrile with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization involving the nitrile group to form a dihydropyridine intermediate. Subsequent reaction with hydrazine leads to the formation of the pyrazole ring.

Reaction Mechanism for Pyrazolo[3,4-b]pyridine Synthesis

G start 5-Amino-6-methylpicolinonitrile intermediate1 Dihydropyridine Intermediate start->intermediate1 Condensation & Intramolecular Cyclization reagent1 Ethyl Acetoacetate NaOEt, EtOH reagent1->intermediate1 product Pyrazolo[3,4-b]pyridine intermediate1->product Cyclization reagent2 Hydrazine Hydrate reagent2->product

Caption: Generalized mechanism for the synthesis of the pyrazolo[3,4-b]pyridine core.

II. Synthesis of Thieno[2,3-b]pyridines: Building Blocks for Biologically Active Molecules

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with a broad spectrum of biological activities.[8][9] The synthesis of these compounds from this compound can be achieved through the versatile Gewald reaction, which involves the reaction of a carbonyl compound, a compound with an active methylene group, and elemental sulfur.

A. Functionalization of the Methyl Group: A Key Transformation

To utilize the Gewald reaction, the methyl group of the starting material needs to be converted into a more reactive functional group, such as a halomethyl group.

Protocol 3: Halogenation of the Methyl Group

This protocol describes the radical halogenation of the methyl group of a pyridine derivative. Note that this reaction can be challenging to control and may require optimization.[1][10]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • Dissolve this compound (1.0 eq) in CCl₄ in a round-bottom flask equipped with a reflux condenser.

  • Add NBS or NCS (1.1 eq) and a catalytic amount of BPO or AIBN.

  • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution (for NBS) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 6-(halomethyl)-5-nitropicolinonitrile.

B. Gewald Reaction for Thieno[2,3-b]pyridine Synthesis

The resulting 6-(halomethyl)-5-nitropicolinonitrile can then be used in a modified Gewald reaction.

Protocol 4: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol outlines the synthesis of a thieno[2,3-b]pyridine derivative from the halogenated intermediate.[11]

Materials:

  • 6-(Bromomethyl)-5-nitropicolinonitrile

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., triethylamine, morpholine)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the 6-(bromomethyl)-5-nitropicolinonitrile (1.0 eq), the active methylene compound (1.1 eq), and elemental sulfur (1.1 eq) in ethanol or DMF.

  • Add the base (e.g., triethylamine, 2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Gewald Reaction Workflow

G start 6-(Bromomethyl)-5-nitropicolinonitrile reaction Gewald Reaction start->reaction reagents Active Methylene Cmpd. Sulfur, Base reagents->reaction product Thieno[2,3-b]pyridine reaction->product

Caption: A simplified workflow for the Gewald reaction.

III. Synthesis of Furo[2,3-b]pyridines: Scaffolds with Diverse Pharmacological Properties

Furo[2,3-b]pyridines are another class of fused heterocycles with interesting biological properties.[3][12] Their synthesis from this compound can be envisioned through a pathway involving the transformation of the nitrile and methyl groups.

A. Towards a Furan Ring: Hydrolysis and Cyclization Strategy

A plausible strategy involves the hydrolysis of the nitrile to a carboxylic acid, followed by functionalization of the adjacent methyl group and subsequent intramolecular cyclization.

Protocol 5: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[13]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

  • Water

Procedure (Acidic Hydrolysis):

  • Carefully add this compound to concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Adjust the pH to neutral with a base (e.g., NaOH solution).

  • Collect the precipitated 6-methyl-5-nitropicolinic acid by filtration.

Procedure (Basic Hydrolysis):

  • Reflux a solution of this compound in aqueous sodium hydroxide.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Acidify with a mineral acid (e.g., HCl) to precipitate the 6-methyl-5-nitropicolinic acid.

  • Collect the product by filtration.

B. Intramolecular Cyclization to the Furo[2,3-b]pyridine Core

Following the formation of the picolinic acid, the adjacent methyl group can be functionalized (e.g., via bromination as in Protocol 3) and then cyclized to form the furan ring.

Protocol 6: Synthesis of a Furo[2,3-b]pyridinone Derivative

This protocol outlines the intramolecular cyclization to form a furo[2,3-b]pyridinone.

Materials:

  • 6-(Bromomethyl)-5-nitropicolinic acid

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Solvent (e.g., acetone, DMF)

Procedure:

  • Dissolve 6-(bromomethyl)-5-nitropicolinic acid (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography or recrystallization to obtain the furo[2,3-b]pyridinone derivative.

Quantitative Data Summary

Starting MaterialProductReagents and ConditionsYield (%)Reference
This compound5-Amino-6-methylpicolinonitrileH₂, Pd/C, MeOHHigh[5]
5-Amino-6-methylpicolinonitrilePyrazolo[3,4-b]pyridine derivative1,3-Dicarbonyl, Base, then HydrazineModerate to Good[7]
This compound6-(Bromomethyl)-5-nitropicolinonitrileNBS, BPO, CCl₄Variable[10]
6-(Bromomethyl)-5-nitropicolinonitrileThieno[2,3-b]pyridine derivativeActive methylene cpd, S₈, BaseModerate[11]
This compound6-Methyl-5-nitropicolinic acidH₂SO₄, H₂O, heatGood[13]
6-(Bromomethyl)-5-nitropicolinic acidFuro[2,3-b]pyridinone derivativeBase, Solvent, heatModerate[12]

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of medicinally important fused heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate the potential for strategic manipulation of its functional groups to construct pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines. These application notes provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this valuable building block and to generate novel molecular entities for further investigation.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-5-nitropicolinonitrile is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex heterocyclic structures. Its unique electronic and steric properties, arising from the interplay of the nitrile, nitro, and methyl groups on the pyridine ring, make it a crucial intermediate for the development of novel pharmaceuticals and functional materials. This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are detailed to ensure reproducibility, safety, and high purity of the final product.

The synthetic strategy involves a two-step sequence commencing with the nitration of commercially available 2-amino-6-methylpyridine to yield 2-amino-6-methyl-5-nitropyridine. This intermediate is then converted to the target molecule via a Sandmeyer reaction, a classic and reliable method for the introduction of a cyano group onto an aromatic ring.[1][2] This document emphasizes the causality behind experimental choices, providing a robust and self-validating system for the synthesis.

Synthetic Pathway Overview

The overall synthetic route for this compound is depicted below. The process begins with the regioselective nitration of 2-amino-6-methylpyridine, followed by the diazotization of the resulting 2-amino-6-methyl-5-nitropyridine and subsequent cyanation in the presence of a copper(I) cyanide catalyst.

Synthetic_Pathway Start 2-Amino-6-methylpyridine Intermediate 2-Amino-6-methyl-5-nitropyridine Start->Intermediate Nitration (H2SO4, HNO3) Product This compound Intermediate->Product Sandmeyer Reaction (1. NaNO2, H2SO4 2. CuCN, KCN)

Caption: Overall synthetic scheme for this compound.

PART 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine

This initial step involves the controlled nitration of 2-amino-6-methylpyridine. The strong electron-donating effect of the amino group directs the nitration to the 5-position. Careful temperature control is paramount to minimize side product formation.

Experimental Protocol

Materials and Equipment:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Ethyl Acetate

  • Ammonia solution

  • Round-bottom flask with mechanical stirrer, dropping funnel, and thermometer

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-1 °C using an ice-salt bath.

  • Addition of Starting Material: Slowly add 20 g of 2-amino-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature is maintained at 0 °C.[3]

  • Nitration: Slowly add a pre-mixed and cooled solution of 110 mL of nitric acid and 110 mL of water (1:1 by volume) dropwise to the reaction mixture. Continue stirring at -1 °C.[3]

  • Reaction Progression: After the addition is complete, continue stirring at room temperature for 30 minutes. Subsequently, warm the reaction mixture to 50 °C and maintain this temperature for 11 hours.[3]

  • Work-up: After completion of the reaction, cool the mixture to room temperature and extract with ethyl acetate.

  • Neutralization and Isolation: Wash the ethyl acetate layer with an ammonia solution. Concentrate the ammonia layer to precipitate the solid product.[3]

  • Drying: Filter the precipitated solid and dry under vacuum to obtain 2-amino-6-methyl-5-nitropyridine.

Expected Yield: Approximately 18 g (75%).[3]

Data Summary:
Reagent/ProductMolecular Weight ( g/mol )QuantityMoles
2-Amino-6-methylpyridine108.1420 g0.185
2-Amino-6-methyl-5-nitropyridine153.1418 g0.118

PART 2: Scale-Up Synthesis of this compound via Sandmeyer Reaction

The second and final step is the conversion of the amino group of 2-amino-6-methyl-5-nitropyridine to a nitrile group. This is achieved through a Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[1][2] The handling of diazonium salts requires strict temperature control due to their inherent instability.[4][5]

Experimental Protocol

Materials and Equipment:

  • 2-Amino-6-methyl-5-nitropyridine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Multi-neck round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Formation of Diazonium Salt:

    • In a multi-neck round-bottom flask, suspend 15.3 g (0.1 mol) of 2-amino-6-methyl-5-nitropyridine in 100 mL of a 20% sulfuric acid solution.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction.[5]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.[4]

  • Sandmeyer Cyanation:

    • In a separate large flask, prepare a solution of 13.4 g (0.15 mol) of copper(I) cyanide and 19.5 g (0.3 mol) of potassium cyanide in 100 mL of water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Cool this cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Summary:
Reagent/ProductMolecular Weight ( g/mol )QuantityMoles
2-Amino-6-methyl-5-nitropyridine153.1415.3 g0.1
Sodium Nitrite69.007.6 g0.11
Copper(I) Cyanide89.5613.4 g0.15
Potassium Cyanide65.1219.5 g0.3
This compound163.13--

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • An emergency eyewash and safety shower should be readily accessible.

Specific Hazards:

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Avoid contact with skin and eyes. Handle with care.

  • Sodium Nitrite: Oxidizing agent. May be harmful if swallowed.

  • Cyanide Compounds (CuCN, KCN): Highly toxic by ingestion, inhalation, and skin contact. Handle with extreme caution. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Diazonium Salts: Potentially explosive, especially when dry. They are also thermally unstable. Always prepare in solution at low temperatures and use immediately.[4][5] Do not attempt to isolate the solid diazonium salt.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in nitration stepIncomplete reaction or side product formation due to improper temperature control.Ensure the reaction temperature is strictly maintained as per the protocol. Monitor the reaction progress using TLC.
Dark coloration during diazotizationDecomposition of the diazonium salt due to elevated temperature or insufficient acidity.Maintain the temperature strictly between 0-5 °C. Ensure adequate acidity of the reaction mixture.[5]
Low yield in Sandmeyer reactionIncomplete diazotization or decomposition of the diazonium salt before cyanation.Ensure the diazonium salt solution is used immediately after preparation. Maintain low temperatures throughout the diazotization and addition to the cyanide solution.[4][5]
Difficult purificationPresence of unreacted starting materials or side products.Optimize the reaction conditions to drive the reaction to completion. Employ gradient elution during column chromatography for better separation.

Conclusion

This application note provides a detailed and scalable two-step synthetic route to this compound. By following the outlined protocols and adhering to the specified safety precautions, researchers can reliably produce this important chemical intermediate in high yield and purity. The provided insights into the rationale behind the experimental choices are intended to empower scientists to adapt and optimize these procedures for their specific research and development needs.

References

Application Notes and Protocols: 6-Methyl-5-nitropicolinonitrile in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Niche Pyridine Derivative

In the landscape of pharmaceutical and agrochemical research, pyridine scaffolds are of paramount importance, forming the core of numerous bioactive molecules.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on 6-Methyl-5-nitropicolinonitrile, a pyridine derivative with a unique substitution pattern that suggests significant potential as a versatile intermediate in organic synthesis.

While direct patent literature for this compound is not abundant, a comprehensive analysis of patents involving structurally related analogs, such as 6-methyl-5-nitropicolinic acid and other nitropyridine derivatives, provides a strong foundation for understanding its synthetic accessibility and potential applications.[2][3] The presence of a methyl group, a nitro group, and a nitrile function on the pyridine core creates a molecule with distinct electronic and steric properties, making it a valuable building block for complex heterocyclic structures.[2]

The nitrile group, in particular, is a key functional group in medicinal chemistry, known for its ability to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and in some cases, act as a bioisostere for other functional groups.[4] This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering insights into the proposed synthesis of this compound and its potential applications as a key intermediate, based on the established chemistry of its close relatives.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 6-Methyl-5-nitropicolinic acid, a compound for which synthetic routes are more established.[2] The conversion of a carboxylic acid to a nitrile is a common transformation in organic synthesis, often proceeding through a primary amide intermediate.

Protocol 1: Two-Step Synthesis from 6-Methyl-5-nitropicolinic acid

This protocol outlines a two-step process involving the formation of 6-Methyl-5-nitropicolinamide, followed by its dehydration to the target nitrile.

Step 1: Synthesis of 6-Methyl-5-nitropicolinamide

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. One common approach is the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

  • Reagents and Materials:

    • 6-Methyl-5-nitropicolinic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ammonia (gas or solution in a suitable solvent like dioxane or methanol)

    • Ice bath

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-Methyl-5-nitropicolinic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-Methyl-5-nitropicolinamide.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Dehydration of 6-Methyl-5-nitropicolinamide to this compound

The dehydration of the primary amide to the nitrile is a critical step. Several reagents can be employed for this transformation, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or cyanuric chloride.

  • Reagents and Materials:

    • 6-Methyl-5-nitropicolinamide

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Ice bath

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve 6-Methyl-5-nitropicolinamide (1.0 eq) in anhydrous DCM.

    • Add anhydrous pyridine or TEA (2.0-3.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TFAA (1.5-2.0 eq) dropwise to the stirred solution.

    • Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Synthesis of 6-Methyl-5-nitropicolinamide cluster_1 Dehydration to Nitrile 6-Methyl-5-nitropicolinic acid 6-Methyl-5-nitropicolinic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 6-Methyl-5-nitropicolinic acid->Acyl Chloride Intermediate SOCl2 or (COCl)2, cat. DMF 6-Methyl-5-nitropicolinamide 6-Methyl-5-nitropicolinamide Acyl Chloride Intermediate->6-Methyl-5-nitropicolinamide NH3 This compound This compound 6-Methyl-5-nitropicolinamide->this compound Dehydrating Agent (e.g., TFAA, Pyridine)

Caption: Proposed two-step synthesis of this compound.

Patented Applications of Structurally Related Compounds: A Framework for Potential Uses

The utility of this compound can be inferred from the patented applications of its close chemical relatives. These compounds are frequently cited as key intermediates in the synthesis of complex molecules with therapeutic or agrochemical properties.

Compound Class Patented Application Potential Role of this compound Reference
Nitropyridine Derivatives Intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The nitro group can be reduced to an amine, which is a versatile functional handle for further elaboration.The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group can be reduced, offering multiple pathways for diversification.[3]
6-Methyl-nicotinic acid esters Starting materials for the synthesis of complex alkaloids and other bioactive molecules.As a precursor or analog where the nitrile replaces the ester functionality, potentially altering reactivity and biological interactions.[5][6]
Picolinic Acid Derivatives Used in the synthesis of compounds with applications in treating various diseases. The carboxylic acid or its derivatives often play a role in binding to biological targets.The nitrile group can act as a bioisostere for a carboxylic acid, potentially leading to new intellectual property and improved pharmacological profiles.[7]
Pyridine Derivatives in Drug Synthesis The pyridine ring is a common scaffold in drugs for various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral agents.Can serve as a key building block for novel pyridine-based drugs, where the specific substitution pattern may confer unique biological activities.[6][8][9]
Protocol 2: Reduction of the Nitro Group to an Amino Group

A common and highly valuable transformation of nitropyridines in pharmaceutical synthesis is the reduction of the nitro group to an amine. This opens up a vast array of subsequent chemical modifications.

  • Reagents and Materials:

    • This compound

    • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

    • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

    • Ethanol (EtOH) and Water

    • Sodium bicarbonate (NaHCO₃) for neutralization

    • Standard laboratory glassware and magnetic stirrer

  • Procedure (using Iron powder):

    • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).

    • Heat the mixture to reflux and stir vigorously for 2-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-amino-6-methylpicolinonitrile.

    • Purify the product as needed by column chromatography or recrystallization.

Diagram of Potential Derivatization Pathways:

G cluster_0 Functional Group Transformations cluster_1 Further Synthetic Elaboration This compound This compound 5-Amino-6-methylpicolinonitrile 5-Amino-6-methylpicolinonitrile This compound->5-Amino-6-methylpicolinonitrile Reduction (e.g., Fe/NH4Cl) 6-Methyl-5-nitropicolinamide 6-Methyl-5-nitropicolinamide This compound->6-Methyl-5-nitropicolinamide Hydrolysis 6-(Aminomethyl)-5-nitropyridin-2-amine 6-(Aminomethyl)-5-nitropyridin-2-amine This compound->6-(Aminomethyl)-5-nitropyridin-2-amine Reduction of Nitrile and Nitro groups Amide Coupling Amide Coupling 5-Amino-6-methylpicolinonitrile->Amide Coupling Heterocycle Formation Heterocycle Formation 5-Amino-6-methylpicolinonitrile->Heterocycle Formation Alkylation/Arylation Alkylation/Arylation 5-Amino-6-methylpicolinonitrile->Alkylation/Arylation

Caption: Potential synthetic pathways from this compound.

Conclusion and Future Outlook

This compound represents a promising, albeit under-patented, chemical entity with significant potential as a versatile intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The synthetic protocols and potential applications outlined in this guide, derived from the extensive patent literature on structurally related compounds, provide a solid starting point for researchers looking to explore the chemistry of this molecule. The unique combination of functional groups on the pyridine ring offers multiple avenues for chemical modification, making it an attractive scaffold for the generation of diverse chemical libraries and the development of new lead compounds. As the demand for novel bioactive molecules continues to grow, the exploration of such niche intermediates will be crucial for driving innovation in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methyl-5-nitropicolinonitrile. This document provides practical, in-depth guidance for researchers, scientists, and professionals in drug development. Please note that while specific literature on the purification of this compound is limited, the methodologies, troubleshooting advice, and FAQs presented here are grounded in established chemical principles and best practices derived from extensive experience with structurally analogous aromatic nitro compounds and nitriles.

Section 1: Understanding Your Compound - Core Principles

Before embarking on purification, a foundational understanding of the physicochemical properties of this compound is crucial. Based on its structure—a pyridine ring with a methyl, a nitro, and a nitrile group—we can infer the following key characteristics that will dictate our purification strategy:

  • Polarity: The presence of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups makes the molecule quite polar. The pyridine nitrogen also contributes to its polarity.

  • Solubility: It is expected to have good solubility in polar aprotic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and acetonitrile. It will likely have limited solubility in non-polar solvents like hexanes and petroleum ether, and potentially low solubility in alcohols like methanol and ethanol, especially at cooler temperatures. Solubility in water is expected to be very low.[1]

  • Thermal Stability: Aromatic nitro compounds can be thermally sensitive. Therefore, prolonged heating at high temperatures should be avoided to prevent degradation.

  • Color: Like many nitroaromatic compounds, this compound is likely a colored solid, probably in the range of pale yellow to orange.

Decision Workflow for Purification Method Selection

The choice between recrystallization and column chromatography will depend on the purity of your crude material and the nature of the impurities.

Purification_Decision start Crude this compound purity_check Assess Crude Purity (TLC, ¹H NMR) start->purity_check decision Purity >90%? purity_check->decision recrystallization Primary Method: Recrystallization decision->recrystallization Yes chromatography Primary Method: Flash Column Chromatography decision->chromatography No / Complex Mixture post_purification_check Analyze Purity of Fractions/Crystals recrystallization->post_purification_check chromatography->post_purification_check final_product Pure this compound post_purification_check->final_product

Caption: Decision tree for selecting the primary purification method.

Section 2: Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids that are already relatively pure (>90%). The principle is to dissolve the crude product in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethyl acetate/hexanes or DCM/hexanes, is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the more polar solvent of a mixed pair) portion-wise while heating the mixture with gentle swirling (e.g., on a hot plate with a stirrer). Add just enough solvent to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If your solution has a dark, persistent color suggesting polymeric or colored impurities, you can add a small amount of activated charcoal. Boil for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of pure, well-defined crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and acquire an NMR spectrum to confirm purity.

Protocol 2: Flash Column Chromatography

For crude material with lower purity or for separating a mixture of closely related compounds, flash column chromatography is the preferred method.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a good starting point due to the polar nature of the compound.

    • Eluent System: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or DCM) is common. Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen non-polar solvent.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution: Run the column by passing the eluent through it under positive pressure (using a pump or inert gas). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Product Analysis: Dry the resulting solid under vacuum and characterize it by melting point and NMR.

Section 3: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of this compound and similar compounds.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution above its melting point. This is common with compounds that have relatively low melting points or when the boiling point of the solvent is too high.

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount more of the solvent.

    • Allow the solution to cool more slowly. You can try insulating the flask.

    • If it still oils out, try a lower-boiling point solvent system.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

    • Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

Q2: I see a persistent yellow/orange color in my final product. Is this an impurity?

A2: Not necessarily. Many aromatic nitro compounds are inherently colored. However, a dark or "muddy" color can indicate the presence of impurities.

  • Causality and Solution:

    • Inherent Color: A pale, clear yellow or orange color is likely the natural color of the pure compound.

    • Impurities: Darker, more intense colors can be due to side-products from the nitration reaction or degradation products. If the color persists after recrystallization, consider a charcoal treatment during the recrystallization process or purification by column chromatography. Purity should be confirmed by analytical methods like HPLC or NMR rather than relying on color alone.

Q3: My compound streaks on the TLC plate during chromatography method development. What does this mean and how can I fix it?

A3: Streaking on a TLC plate usually indicates that the compound is either too polar for the chosen eluent system, is interacting too strongly with the stationary phase, or the sample is overloaded.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.

    • Add a Modifier: For amine-containing compounds like pyridines, adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent can improve peak shape by deactivating acidic sites on the silica gel.

    • Check for Acidity: If your compound is acidic, adding a small amount of acetic acid to the eluent can help.

    • Reduce Sample Concentration: Ensure you are not spotting too much material on the TLC plate.

Q4: What are the likely impurities I should be looking for?

A4: The impurities will largely depend on the synthetic route used to prepare this compound.

  • Potential Impurities and Their Removal:

    • Starting Materials: Unreacted precursors are common impurities. These can usually be removed by recrystallization or chromatography.

    • Regioisomers: Nitration of substituted pyridines can sometimes lead to the formation of other isomers (e.g., 6-Methyl-3-nitropicolinonitrile).[2] These can be challenging to separate and often require careful column chromatography.

    • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially under acidic or basic conditions. These more polar byproducts are generally easy to remove with chromatography.

    • Over-nitrated or Under-nitrated species: Depending on the reaction conditions, you might have species with more than one nitro group or un-nitrated starting material.

Workflow for Impurity Identification and Removal

Impurity_Troubleshooting start Purified Product Shows Impurities (NMR, HPLC) identify Identify Impurity Type (e.g., Starting Material, Isomer, Hydrolysis) start->identify decision Impurity Polarity? identify->decision more_polar More Polar Impurity decision->more_polar More Polar less_polar Less Polar Impurity decision->less_polar Less Polar similar_polarity Similar Polarity Impurity decision->similar_polarity Similar action_polar Action: Recrystallize or use a more polar eluent in chromatography. more_polar->action_polar action_nonpolar Action: Recrystallize or use a less polar eluent in chromatography. less_polar->action_nonpolar action_similar Action: Optimize chromatography (different solvent system or stationary phase). similar_polarity->action_similar end_product High Purity Product action_polar->end_product action_nonpolar->end_product action_similar->end_product

Caption: Troubleshooting workflow for identified impurities.

Section 4: Data Presentation

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent/Solvent SystemRationale
Recrystallization IsopropanolGood balance of polarity; dissolves many organics when hot, less so when cold.
Ethyl Acetate / HexanesA versatile mixed-solvent system allowing for fine-tuning of polarity.
Dichloromethane / HexanesGood for compounds that are highly soluble in chlorinated solvents.
Column Chromatography Hexanes / Ethyl Acetate (Gradient)A standard choice for moderately polar compounds.
Dichloromethane / Methanol (Gradient)For more polar compounds that do not move in Hex/EtOAc.

Section 5: References

  • Benchchem. (n.d.). 6-Methyl-5-nitropicolinic Acid | 24194-98-7. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine. Retrieved from --INVALID-LINK--

  • YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Yield for 6-Methyl-5-nitropicolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. This document is structured to address specific challenges you may encounter during this multi-step synthesis, providing not just procedural steps but also the underlying chemical principles to empower your experimental design.

Introduction to the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage to ensure a high yield and purity of the final product. The most common and reliable synthetic route involves three key stages:

  • Preparation of the Starting Material : Synthesis of 2-amino-6-methylpyridine.

  • Nitration : The regioselective nitration of 2-amino-6-methylpyridine to yield 2-amino-6-methyl-5-nitropyridine.

  • Sandmeyer Cyanation : The conversion of the amino group of 2-amino-6-methyl-5-nitropyridine to a nitrile group to afford the target molecule, this compound.

This guide will provide a detailed breakdown of the potential issues and optimization strategies for each of these critical steps.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis.

Stage 1: Synthesis of 2-amino-6-methylpyridine

While various methods exist for the synthesis of 2-amino-6-methylpyridine, a common laboratory-scale preparation involves the Chichibabin reaction of 2-picoline with sodamide. However, for the purposes of this guide, we will assume the starting material is commercially available or has been synthesized according to established literature procedures. The quality of this starting material is crucial for the success of the subsequent steps.

Stage 2: Nitration of 2-amino-6-methylpyridine

The introduction of a nitro group at the 5-position of 2-amino-6-methylpyridine is a critical step that dictates the final substitution pattern.

Question 1: I am getting a low yield of the desired 2-amino-6-methyl-5-nitropyridine and a significant amount of side products. What is going wrong?

Answer:

Low yields and the formation of side products during the nitration of 2-amino-6-methylpyridine are common issues that can typically be attributed to several factors:

  • Reaction Temperature: The nitration of aminopyridines is a highly exothermic reaction. Poor temperature control can lead to over-nitration or degradation of the starting material and product. It is crucial to maintain the reaction temperature, typically between 0-10°C, using an ice-salt bath.

  • Rate of Addition of Nitrating Agent: The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is critical. A rapid addition can cause localized overheating, leading to the formation of undesired isomers and decomposition products.

  • Choice and Concentration of Nitrating Agent: The choice of nitrating agent and its concentration are key. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully controlled to ensure the formation of the nitronium ion (NO₂⁺) in the appropriate concentration.

  • Substrate Purity: Impurities in the starting 2-amino-6-methylpyridine can interfere with the reaction, leading to lower yields and the formation of colored by-products. Ensure your starting material is of high purity.

Experimental Protocol: Nitration of 2-amino-6-methylpyridine

  • To a stirred solution of concentrated sulfuric acid, cooled to 0°C in an ice-salt bath, slowly add 2-amino-6-methylpyridine in portions, ensuring the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the temperature below 20°C.

  • The product, 2-amino-6-methyl-5-nitropyridine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

ParameterStandard ConditionTroubleshooting Action
Temperature 0-5°CUse an ice-salt bath; monitor internal temperature.
Addition Rate Slow, dropwiseUse a dropping funnel; ensure efficient stirring.
Nitrating Agent Conc. HNO₃/H₂SO₄ (1:1 v/v)Ensure acids are cold before mixing and adding.
Reaction Time 1-2 hoursMonitor by TLC to determine the optimal time.
Stage 3: Sandmeyer Cyanation of 2-amino-6-methyl-5-nitropyridine

The Sandmeyer reaction is a powerful method for converting an amino group on an aromatic ring to a variety of functional groups, including the desired nitrile.[1][2][3] This step involves the diazotization of the amino group followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.

Question 2: My Sandmeyer reaction is giving a low yield of this compound, and I am observing a lot of dark, tarry by-products. What are the likely causes?

Answer:

Low yields and the formation of tarry by-products in a Sandmeyer reaction are often indicative of several potential issues:

  • Incomplete Diazotization: The formation of the diazonium salt is the first and most critical step. Incomplete diazotization will result in unreacted starting material and can lead to side reactions. The diazotization of weakly basic aminopyridines, especially those with electron-withdrawing groups like a nitro group, can be challenging.

    • Troubleshooting: Ensure the use of a sufficient excess of nitrous acid (generated in situ from sodium nitrite and a strong acid). The reaction should be carried out at a low temperature (0-5°C) to prevent the decomposition of the unstable diazonium salt. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. This decomposition can lead to the formation of phenols and other by-products, contributing to the tarry appearance.

    • Troubleshooting: Maintain a low temperature (0-5°C) throughout the diazotization and the addition of the diazonium salt solution to the cyanide solution. The diazonium salt should be used immediately after its preparation.

  • Issues with the Copper(I) Cyanide Catalyst: The copper(I) cyanide (CuCN) is a crucial component of the reaction. The quality and solubility of the CuCN can significantly impact the reaction rate and yield.

    • Troubleshooting: Use freshly prepared or high-purity CuCN. The CuCN should be dissolved in a solution of sodium or potassium cyanide to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species.

  • Side Reactions: Several side reactions can occur, leading to by-product formation. These include the reaction of the diazonium salt with water to form a phenol, or coupling reactions to form azo compounds.[4]

    • Troubleshooting: Maintain a low temperature and acidic conditions during diazotization to suppress phenol formation. Ensure complete consumption of the starting amine to prevent azo coupling.

Experimental Protocol: Sandmeyer Cyanation

  • Diazotization:

    • Suspend 2-amino-6-methyl-5-nitropyridine in a suitable acid (e.g., a mixture of concentrated sulfuric acid and water or hydrochloric acid).

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water.

    • Cool this cyanide solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water, a dilute sodium hydroxide solution (to remove any phenolic by-products), and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Troubleshooting Decision Tree for Sandmeyer Cyanation

G start Low Yield of this compound check_diazotization Check Diazotization Completion (Starch-Iodide Test) start->check_diazotization incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization Negative check_temp Check Reaction Temperature check_diazotization->check_temp Positive solution_diazotization Increase NaNO2 (1.1-1.2 eq) Ensure Low Temperature (0-5°C) incomplete_diazotization->solution_diazotization high_temp Temperature Too High check_temp->high_temp Above 5°C check_catalyst Check CuCN Solution check_temp->check_catalyst Correct solution_temp Maintain 0-5°C during diazotization and addition. Use immediately. high_temp->solution_temp catalyst_issue Poor Catalyst Activity check_catalyst->catalyst_issue Precipitate/Cloudy check_byproducts Analyze By-products (TLC/LC-MS) check_catalyst->check_byproducts Clear Solution solution_catalyst Use fresh, high-purity CuCN Ensure complete dissolution in NaCN/KCN solution catalyst_issue->solution_catalyst phenol_formation Phenol Formation check_byproducts->phenol_formation Phenolic spot on TLC azo_coupling Azo Coupling check_byproducts->azo_coupling Colored impurities solution_phenol Maintain low temperature and acidic conditions phenol_formation->solution_phenol solution_azo Ensure complete diazotization of starting amine azo_coupling->solution_azo

Caption: Troubleshooting workflow for the Sandmeyer cyanation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Sandmeyer reaction?

A1: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The key steps are:

  • Diazotization: The primary aromatic amine reacts with nitrous acid to form a diazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas.

  • Radical Capture: The aryl radical reacts with the cyanide ion coordinated to the now copper(II) species to form the final nitrile product and regenerate the copper(I) catalyst.

Q2: Are there any alternatives to the Sandmeyer reaction for this transformation?

A2: Yes, there are alternative methods for introducing a nitrile group, though the Sandmeyer reaction is often the most practical for this specific transformation. Some alternatives include:

  • Palladium-catalyzed cyanation: This method can be used to convert aryl halides or triflates to nitriles using a cyanide source like zinc cyanide or potassium ferrocyanide. This would require an additional step to convert the amino group to a halide.

  • Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the 2-position and the ring is sufficiently activated by the nitro group, direct displacement with a cyanide salt might be possible, though this can require harsh conditions.

Q3: What are the main safety precautions to consider during this synthesis?

A3: Several safety precautions are essential:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in solution at low temperatures and used immediately.

  • Cyanide Salts: Copper(I) cyanide, sodium cyanide, and potassium cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with care, wearing appropriate PPE.

  • Exothermic Reactions: Both the nitration and diazotization steps are exothermic. Ensure adequate cooling and slow addition of reagents to prevent runaway reactions.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product is crucial to obtain a high-purity compound. The following methods are recommended:

  • Extraction: After the reaction, an initial workup involving extraction with an organic solvent and washing with a basic solution is effective for removing acidic impurities and unreacted starting materials.

  • Column Chromatography: This is a highly effective method for separating the desired product from by-products. A silica gel column with a gradient of a suitable solvent system (e.g., hexanes and ethyl acetate) is typically used.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water) can be an excellent final purification step.

Experimental Workflow Diagram

G cluster_0 Stage 1: Starting Material cluster_1 Stage 2: Nitration cluster_2 Stage 3: Sandmeyer Cyanation start 2-amino-6-methylpyridine nitration Nitration (HNO3, H2SO4, 0-5°C) start->nitration intermediate 2-amino-6-methyl-5-nitropyridine nitration->intermediate diazotization Diazotization (NaNO2, H+, 0-5°C) intermediate->diazotization cyanation Cyanation (CuCN, NaCN/KCN) diazotization->cyanation product This compound cyanation->product

Caption: Overall synthetic workflow for this compound.

References

Technical Support Center: Synthesis of 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 6-methyl-5-nitropicolinonitrile, a process that typically involves the nitration of a substituted picoline derivative followed by conversion to the nitrile.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I've failed to isolate the target compound. What are the potential causes?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the challenging nature of nitrating a pyridine ring.[1][2] The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1][2]

Potential Causes & Solutions:

  • Insufficiently Harsh Reaction Conditions: Standard nitration conditions may not be sufficient.[1]

    • Solution: Employ more vigorous nitrating agents, such as fuming nitric acid in concentrated sulfuric acid, and consider elevated temperatures. Careful monitoring is crucial to prevent runaway reactions.

  • Incorrect Nitrating Agent Stoichiometry: An insufficient amount of the nitrating agent will lead to incomplete conversion.

    • Solution: Ensure the correct molar ratios of your starting material to the nitrating mixture are used. A slight excess of the nitrating agent may be necessary, but be cautious as a large excess can lead to over-nitration.[3]

  • Reaction Temperature Too Low: The activation energy for the nitration of pyridine derivatives is high.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Quality Starting Materials: Impurities in the starting 6-methylpicolinonitrile can interfere with the reaction.

    • Solution: Ensure the purity of your starting material through appropriate purification techniques like distillation or recrystallization before starting the synthesis.

Issue 2: Formation of Multiple Products and Byproducts

Question: My post-reaction analysis (e.g., NMR, LC-MS) shows a mixture of products, including what I suspect are isomers and over-nitrated compounds. How can I improve the selectivity?

Answer:

The formation of multiple products is a common challenge in the nitration of substituted pyridines. The directing effects of the existing substituents (methyl and cyano groups) and the inherent reactivity of the pyridine ring can lead to a mixture of isomers. Over-nitration is also a significant concern under harsh reaction conditions.[3]

Potential Causes & Solutions:

  • Over-Nitration: The use of a large excess of the nitrating agent or excessively high temperatures can lead to the formation of dinitrated products.[3]

    • Solution:

      • Control Stoichiometry: Use a minimal excess of the nitrating agent.[3]

      • Temperature Control: Maintain a consistent and controlled temperature. Lowering the temperature can reduce the rate of subsequent nitrations.[3]

      • Slow Addition: Add the nitrating agent dropwise to the reaction mixture to maintain a low concentration of the active nitrating species.[3]

  • Isomer Formation: The methyl group is an ortho-, para-director, while the cyano group is a meta-director. The pyridine nitrogen also strongly influences the position of electrophilic attack, typically directing to the 3- and 5-positions.[1] This can result in a mixture of constitutional isomers.

    • Solution: While completely avoiding isomer formation can be difficult, optimizing reaction conditions can favor the desired product. A thorough literature search for similar substituted pyridine nitrations can provide guidance on conditions that maximize the yield of the desired isomer. In some cases, a multi-step synthetic route that installs the functional groups in a different order may be necessary to achieve the desired regioselectivity.[4]

  • Oxidation of the Methyl Group: The strong oxidizing conditions of nitration can potentially oxidize the methyl group to a carboxylic acid.

    • Solution: Careful control of temperature and reaction time is crucial. Monitor the reaction closely to stop it once the desired product is formed, before significant oxidation occurs.

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?

Answer:

Purification of nitrated aromatic compounds can be challenging due to the presence of acidic byproducts, unreacted starting materials, and isomers with similar polarities.

Effective Purification Strategies:

Purification Step Description Key Considerations
Aqueous Work-up After quenching the reaction (typically by pouring it onto ice), a carefully controlled neutralization and extraction process is critical.Use a saturated sodium bicarbonate or carbonate solution to neutralize the excess acid. Be cautious as this can be highly exothermic. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
Washing The organic layer should be washed to remove residual acids and water-soluble impurities.A wash with brine can help to break up emulsions and remove water from the organic layer.
Column Chromatography This is often the most effective method for separating the desired product from isomers and other organic impurities.[5]Use a silica gel column with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).[5] The less polar nitro compound will typically elute before more polar byproducts.[5]
Recrystallization If a solid product is obtained, recrystallization can be an excellent final purification step.Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Specialized Washing Procedures: For industrial-scale purification of nitrated aromatic compounds, washing with an alkaline water stream, such as an ammonia wash followed by a caustic wash, can be effective in removing acidic by-products like nitrophenolic compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take during this synthesis?

A1: The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Use an ice bath to control the temperature during the addition of the nitrating agent.

  • Product Hazards: this compound and related compounds can be toxic if swallowed, harmful if inhaled, and cause skin and eye irritation.[7][8] Always consult the Safety Data Sheet (SDS) for the specific hazards of all chemicals used.[7][8][9][10]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: Are there alternative synthetic routes to this compound that might avoid the challenges of direct nitration?

A3: Yes, multi-step synthetic strategies can offer better control over regioselectivity. For instance, it might be possible to start with a pre-functionalized pyridine ring and build the desired molecule through a series of reactions that avoid harsh nitrating conditions. One approach could involve the cyclization of acyclic precursors to form the substituted pyridine ring.[11] Another strategy involves the ring transformation of a more complex heterocyclic compound.[4] These methods can be more complex but may provide a higher yield of the pure, desired isomer.

Q4: My final product is a yellowish solid. Is this expected?

A4: Many nitrated aromatic compounds are pale yellow crystalline solids. The color is not necessarily an indication of impurity, but it is always best to confirm the purity of your product through analytical methods such as NMR spectroscopy, mass spectrometry, and melting point determination.

Visualizing the Process

General Troubleshooting Workflow

G cluster_start Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Experiment Yields Unexpected Results low_yield Low/No Yield start->low_yield impurities Impurity Formation start->impurities purification_issues Purification Difficulty start->purification_issues cond Reaction Conditions (Temp, Time) low_yield->cond stoich Stoichiometry low_yield->stoich reagents Reagent Quality low_yield->reagents impurities->cond impurities->stoich side_rxn Side Reactions (Over-nitration, Isomerization) impurities->side_rxn workup Improper Work-up purification_issues->workup separation Ineffective Separation purification_issues->separation optimize_cond Optimize Conditions cond->optimize_cond adjust_stoich Adjust Stoichiometry stoich->adjust_stoich purify_reagents Purify Reagents reagents->purify_reagents side_rxn->optimize_cond monitor_rxn Monitor Reaction (TLC/GC) side_rxn->monitor_rxn refine_workup Refine Work-up Protocol workup->refine_workup chromatography Employ Chromatography/ Recrystallization separation->chromatography

Caption: A flowchart for troubleshooting common issues in synthesis.

References

Technical Support Center: Improving Regioselectivity in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitropyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselectivity in the nitration of pyridine and its derivatives. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Introduction: The Challenge of Pyridine Nitration

Pyridine, an electron-deficient heterocycle, presents a significant challenge for electrophilic aromatic substitution reactions like nitration. The lone pair on the nitrogen atom readily protonates in the strongly acidic media typically used for nitration, forming a pyridinium ion. This positive charge further deactivates the ring, making it significantly less reactive than benzene.[1][2]

Direct nitration of unsubstituted pyridine, when successful, overwhelmingly yields the 3-nitro isomer due to the electronic deactivation at the C2, C4, and C6 positions.[1][3] Achieving substitution at the 2- or 4-positions requires strategic modifications to the substrate or the reaction conditions. This guide will provide actionable solutions to control the regiochemical outcome of your nitration reactions.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Yield of Nitrated Product

Q: I am attempting to nitrate pyridine using standard nitrating conditions (conc. HNO₃/H₂SO₄) but am observing very low conversion to the desired nitropyridine. What is causing this low reactivity?

A: This is a frequently encountered problem. The pyridine ring's electron-deficient nature is exacerbated under strong acidic conditions due to the formation of the pyridinium ion, which deactivates the ring towards electrophilic attack.[1][2] Standard nitration conditions suitable for benzene are often insufficient for pyridine.[1]

Troubleshooting Steps:

  • Increase Reaction Severity: For the direct nitration of pyridine to 3-nitropyridine, drastic conditions are often necessary. This can include using fuming nitric acid and oleum (fuming sulfuric acid) at elevated temperatures (e.g., >200°C).[2] Be aware that these harsh conditions can lead to charring and the formation of byproducts, impacting overall yield and purification.

  • Alternative Nitrating Agents: Consider employing more reactive nitrating agents that can function under milder conditions.

    • Dinitrogen Pentoxide (N₂O₅): This reagent can be highly effective. The reaction proceeds through the formation of an N-nitropyridinium salt, which then undergoes a rearrangement, often facilitated by a sulfite workup, to yield 3-nitropyridine.[4][5][6][7][8] This method, often referred to as Bakke's procedure, can provide good yields without the need for extremely high temperatures.[7][8]

    • Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system generates a potent nitrating species in situ and can be effective for the nitration of various pyridine derivatives, yielding 3-nitropyridines.[9][10]

  • Substrate Modification: If your synthetic route allows, start with a pyridine derivative that contains an electron-donating group (EDG). EDGs increase the electron density of the ring, making it more susceptible to electrophilic attack.[11]

Issue 2: Poor Regioselectivity – Obtaining the Incorrect Isomer

Q: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine consistently yields the 3-nitro isomer. How can I direct the nitration to the 4-position?

A: Direct electrophilic nitration of the pyridine ring is inherently selective for the 3-position (meta-director). To achieve substitution at the 2- or 4-position, an indirect approach is required. The most reliable and widely used method involves the use of pyridine N-oxide.

Troubleshooting Workflow for Regioselectivity:

The flowchart below outlines the decision-making process for achieving the desired nitropyridine isomer.

G start Desired Nitropyridine Isomer? isomer_3 3-Nitropyridine start->isomer_3 isomer_4 4-Nitropyridine start->isomer_4 isomer_2 2-Nitropyridine start->isomer_2 method_direct Direct Nitration of Pyridine (Harsh Conditions) isomer_3->method_direct method_n_oxide Synthesize Pyridine N-Oxide isomer_4->method_n_oxide method_amino Start with 2-Aminopyridine isomer_2->method_amino final_product_3 3-Nitropyridine method_direct->final_product_3 nitrate_n_oxide Nitrate Pyridine N-Oxide (HNO3/H2SO4) method_n_oxide->nitrate_n_oxide oxidize_amino Oxidize 2-Aminopyridine (e.g., with peroxide mixtures) method_amino->oxidize_amino product_4_n_oxide 4-Nitropyridine N-Oxide nitrate_n_oxide->product_4_n_oxide final_product_2 2-Nitropyridine oxidize_amino->final_product_2 deoxygenate Deoxygenate with PCl3 or similar product_4_n_oxide->deoxygenate product_2_nitro 2-Nitropyridine final_product_4 4-Nitropyridine deoxygenate->final_product_4

Caption: Decision workflow for synthesizing specific nitropyridine isomers.

Detailed Explanation:

  • For 4-Nitropyridine:

    • Preparation of Pyridine N-oxide: Pyridine is first oxidized to pyridine N-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid.

    • Nitration of Pyridine N-oxide: The N-oxide functional group is strongly activating and directs electrophilic substitution to the 4-position (para). Nitration of pyridine N-oxide with a mixture of nitric acid and sulfuric acid proceeds under much milder conditions than the nitration of pyridine itself to yield 4-nitropyridine N-oxide.[12][13]

    • Deoxygenation: The resulting 4-nitropyridine N-oxide is then deoxygenated to afford 4-nitropyridine. Common reagents for this step include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).[12]

  • For 2-Nitropyridine:

    • Directing nitration to the 2-position is also challenging. A common strategy involves starting with a pre-functionalized pyridine, such as 2-aminopyridine. The amino group can be oxidized to a nitro group. For instance, 2-aminopyridine-1-oxides can be oxidized with mixtures like fuming sulfuric acid and hydrogen peroxide to produce 2-nitropyridine-1-oxides.[14] Subsequent deoxygenation would yield 2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of pyridine and its derivatives? A1: Sulfuric acid serves a crucial dual role. First, as a stronger acid than nitric acid, it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[15][16] Second, in the case of pyridine nitration, it also protonates the pyridine nitrogen, forming the deactivated pyridinium ion. While this deactivation makes the reaction more difficult, the generation of the potent nitronium ion is essential for the reaction to proceed at all.[1]

Q2: I am seeing di-nitrated products in my reaction. How can I improve the selectivity for mono-nitration? A2: The formation of di-nitrated products occurs when the initially formed mono-nitropyridine undergoes a second nitration. This is more common with pyridines bearing activating substituents. To favor mono-nitration:

  • Control Stoichiometry: Use a minimal excess, or even a slight deficit, of the nitrating agent.

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will reduce the rate of the second, more difficult nitration.

  • Slow Addition: Add the nitrating agent dropwise to maintain a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the less reactive mono-nitro product.

  • Monitor the Reaction: Use techniques like TLC or GC-MS to track the consumption of starting material and the formation of the desired product, stopping the reaction before significant di-nitration occurs.

Q3: Are there any protecting group strategies to control regioselectivity? A3: Yes, protecting group strategies can be employed, although the N-oxide approach is the most common for directing nitration. In more complex syntheses, the pyridine nitrogen can be protected as a borane complex. This can prevent N-protonation and alter the electronic properties of the ring, though its application specifically for directing nitration is less common than for other types of functionalization.[17][18]

Data Summary: Regioselectivity in Pyridine Nitration

Starting MaterialNitrating Agent/ConditionsMajor Product(s)Typical YieldReference
PyridineConc. HNO₃ / H₂SO₄, >200°C3-NitropyridineLow to Moderate[1][2]
PyridineN₂O₅, then NaHSO₃3-NitropyridineGood (up to 77%)[7][8]
PyridineHNO₃ / TFAA3-NitropyridineModerate to Good[9][10]
Pyridine N-oxideConc. HNO₃ / H₂SO₄, ~100-130°C4-Nitropyridine N-oxideModerate (e.g., 42%)[13]
2-AminopyridineConc. HNO₃ / H₂SO₄2-Amino-5-nitropyridineHigh (e.g., 91%)[19]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route

This two-step protocol is a reliable method for synthesizing 4-nitropyridine.

Step A: Synthesis of 4-Nitropyridine N-oxide [13]

  • Preparation of Nitrating Acid: In a 250 mL flask cooled in an ice bath, add 12 mL of fuming nitric acid. With continuous stirring, slowly add 30 mL of concentrated sulfuric acid in portions. Allow the mixture to warm to 20°C.

  • Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, internal thermometer, reflux condenser, and addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.

  • Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice in a 1 L beaker. Neutralize the solution to a pH of 7-8 by carefully adding a saturated sodium carbonate solution in portions (vigorous foaming will occur).

  • Isolation: A yellow solid will precipitate. Collect the crude product by vacuum filtration. To remove inorganic salts, wash the crude solid with acetone. Evaporate the acetone from the filtrate to yield the yellow product.

Step B: Deoxygenation to 4-Nitropyridine [12]

  • Reaction Setup: In a flask suitable for the scale of your reaction, dissolve the 4-nitropyridine N-oxide obtained in Step A in a suitable solvent like chloroform or dichloromethane.

  • Addition of PCl₃: Cool the solution in an ice bath. Slowly add a stoichiometric amount of phosphorus trichloride (PCl₃) dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction with water or ice. Separate the organic layer, wash with aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Technical Support Center: Purification of 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Methyl-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, specifically focusing on the identification and removal of byproducts. Our goal is to provide you with the expertise and practical guidance to ensure the highest purity of your final product, a critical factor for downstream applications.

Introduction: The Criticality of Purity in this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active ingredient. The primary synthetic route to this compound typically involves the nitration of 6-methylpicolinonitrile. While effective, this electrophilic aromatic substitution reaction can generate a range of byproducts that require careful removal. This guide provides a systematic approach to troubleshooting common issues and implementing robust purification protocols.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the synthesis and purification of this compound.

Q1: My reaction mixture is a complex spot on TLC/HPLC. What are the most likely byproducts?

A1: A complex reaction mixture is a common observation. The primary byproducts in the nitration of 6-methylpicolinonitrile typically fall into three categories:

  • Isomeric Byproducts: Due to the directing effects of the methyl and cyano groups on the pyridine ring, nitration can occur at positions other than the desired 5-position. You may have a mixture of nitrated isomers. The synthesis of the related compound 2-methyl-5-nitropyridine often involves the nitration of 2-methylpyridine, where controlling regioselectivity is a key challenge.[1]

  • Hydrolysis Products: The strong acidic conditions of the nitration reaction can lead to the hydrolysis of the nitrile group. This results in the formation of 6-Methyl-5-nitropicolinamide and, upon further hydrolysis, 6-Methyl-5-nitropicolinic acid.

  • Unreacted Starting Material: An incomplete reaction will leave residual 6-methylpicolinonitrile in your mixture.

  • N-Oxide Formation: The pyridine nitrogen can be oxidized by the nitrating mixture to form this compound N-oxide.

Q2: I have a poor yield of the desired product. What are the potential causes?

A2: Low yields can be frustrating. Here are some common culprits:

  • Suboptimal Reaction Conditions: The nitration of pyridine rings can be challenging due to the electron-deficient nature of the ring, which is further deactivated upon protonation in strong acid.[2] Temperature, reaction time, and the ratio of nitrating agents are all critical parameters that need to be optimized.

  • Product Loss During Work-up: The work-up procedure, especially neutralization and extraction steps, can lead to product loss if not performed carefully.

  • Formation of Multiple Byproducts: If the reaction conditions are not selective, a significant portion of your starting material may be converted into undesired isomers or other byproducts, thus lowering the yield of the target molecule.

Q3: My purified product has a persistent yellow or brown color. What is the cause and how can I remove it?

A3: Residual colored impurities are often nitro-aromatic byproducts or degradation products. These can sometimes be removed by recrystallization with the aid of activated charcoal. However, be cautious as charcoal can also adsorb your desired product. A more effective method for removing persistent colored impurities is often column chromatography.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your sample and quantifying the levels of different impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your desired product and can help identify the structures of any major impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. The melting point of 2-Methyl-5-nitropyridine, a related compound, is a key physical parameter for its identification.[3]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect approach to troubleshooting common issues.

Observed Problem Potential Cause Recommended Action
Multiple spots of similar Rf on TLC Isomeric Byproducts Isomers often have very similar polarities, making them difficult to separate by standard chromatography. Consider using a longer column, a shallower solvent gradient, or a different stationary phase for column chromatography. Preparative HPLC can also be an effective, albeit more resource-intensive, option for isomer separation.[5][6]
A very polar byproduct is observed Hydrolysis to Carboxylic Acid The carboxylic acid (6-Methyl-5-nitropicolinic acid) is significantly more polar than the nitrile. This can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up. The carboxylate salt will be soluble in the aqueous layer.
Product is an oil, not a solid Presence of Impurities Impurities can depress the melting point of your compound, causing it to appear as an oil. Confirm the presence of the desired product by an analytical technique like NMR or HPLC. If the product is present, further purification by column chromatography is recommended to remove the impurities.
Low Mass Balance After Reaction Degradation of Starting Material or Product Harsh nitrating conditions can lead to decomposition. Consider lowering the reaction temperature, reducing the reaction time, or using a milder nitrating agent if possible. Monitor the reaction closely by TLC or HPLC to avoid over-reaction.

Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid product. The key is to find a solvent system where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water).

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes. Caution: Use charcoal sparingly as it can adsorb your product.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal formation, do not disturb the solution during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities, making it ideal for removing both more polar and less polar byproducts.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice.

    • Eluent System: Use TLC to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typical. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent system.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the eluent system through it until the baseline is stable.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, you can perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.

  • Elution:

    • Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

    • Collect fractions and monitor the elution of your compounds by TLC or a UV detector.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Reaction and Byproduct Formation Pathway

Byproduct_Formation Start 6-Methylpicolinonitrile Nitration Nitration (HNO3/H2SO4) Start->Nitration N_Oxide N-Oxide Formation Start->N_Oxide Product This compound (Desired Product) Nitration->Product Major Pathway Isomers Isomeric Byproducts (e.g., 3-nitro, 4-nitro) Nitration->Isomers Side Reaction Hydrolysis Hydrolysis (H2O/H+) Product->Hydrolysis Amide 6-Methyl-5-nitropicolinamide Hydrolysis->Amide Acid 6-Methyl-5-nitropicolinic acid Amide->Acid N_Oxide_Product This compound N-oxide N_Oxide->N_Oxide_Product

Caption: Potential pathways for byproduct formation during the nitration of 6-Methylpicolinonitrile.

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Neutralization & Extraction) Crude->Workup Analysis1 TLC/HPLC Analysis Workup->Analysis1 Decision1 Purity > 95%? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No FinalProduct Pure this compound Decision1->FinalProduct Yes Analysis2 TLC/HPLC Analysis Recrystallization->Analysis2 Decision2 Purity Sufficient? Analysis2->Decision2 Column Column Chromatography Decision2->Column No Decision2->FinalProduct Yes Column->FinalProduct

Caption: A logical workflow for the purification of this compound.

References

"analytical challenges in characterizing 6-Methyl-5-nitropicolinonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-Methyl-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing this compound. As Senior Application Scientists, our goal is to equip you with the expertise and practical insights needed to achieve accurate and reproducible results.

I. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the analysis of this compound using various analytical techniques.

A. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity and stability of this compound. However, its polar nature and the presence of the nitro group can lead to specific chromatographic challenges.

Issue 1: Persistent Peak Tailing

Symptom: The peak for this compound exhibits significant asymmetry, with a trailing edge that extends from the peak maximum. This can compromise accurate integration and resolution from nearby impurities.[1][2]

Root Causes and Solutions:

  • Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[1]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the basic nitrogen, minimizing its interaction with silanols.

    • Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column where residual silanol groups are minimized.

    • Solution 3: Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1][2]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Column Void or Contamination: A void at the column inlet or a blocked frit can disrupt the sample flow path, causing peak distortion for all analytes.[1][2][3]

    • Solution: First, try back-flushing the column with a strong solvent.[3] If this doesn't resolve the issue, replacing the column may be necessary. Using a guard column can help prevent contamination of the analytical column.

Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed q1 Does Tailing Affect All Peaks? start->q1 a1_yes Yes q1->a1_yes All Peaks a1_no No q1->a1_no Analyte Specific c1 Check for Column Void or Blockage a1_yes->c1 q2 Is the Compound a Basic Amine? a1_no->q2 s1 Backflush or Replace Column c1->s1 end Peak Shape Improved s1->end a2_yes Yes q2->a2_yes c2 Secondary Silanol Interactions Likely a2_yes->c2 q3 Is the Sample Concentration High? a2_yes->q3 s2 Lower Mobile Phase pH Use End-Capped Column Add Competing Base c2->s2 s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no Re-evaluate Method c3 Column Overload Possible a3_yes->c3 s3 Dilute Sample and Re-inject c3->s3 s3->end MS_Fragmentation mol_ion M⁺• m/z = 163 loss1 - NO₂ mol_ion->loss1 loss3 - CH₃ mol_ion->loss3 frag1 [M-NO₂]⁺ m/z = 117 loss2 - HCN frag1->loss2 frag2 [M-NO₂-HCN]⁺ m/z = 90 frag3 [M-CH₃]⁺ m/z = 148 loss1->frag1 loss2->frag2 loss3->frag3

References

"stability issues of 6-Methyl-5-nitropicolinonitrile under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Methyl-5-nitropicolinonitrile. This resource is designed to assist you in troubleshooting common stability issues and answering frequently asked questions that may arise during your synthetic chemistry endeavors. As Senior Application Scientists, we have compiled this guide to provide not only procedural solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems you might encounter when working with this compound, offering explanations and actionable protocols to overcome them.

Question 1: I am observing a significant amount of a byproduct that appears to be a hydroxylated version of my starting material. What is happening and how can I prevent it?

Answer:

The observation of a hydroxylated byproduct, likely 6-methyl-5-nitro-2-picolinamide or 6-methyl-5-nitro-picolinic acid, points towards the hydrolysis of the nitrile group. The nitrile functionality, while generally robust, can undergo hydrolysis under either acidic or basic conditions, a reaction that is often accelerated by heat.[1][2][3]

Causality: The pyridine ring, particularly when activated by an electron-withdrawing nitro group, can facilitate the nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the nitrile. This initially forms an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of pH:

    • If your reaction conditions are basic, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) in an aprotic solvent.

    • If acidic conditions are required, opt for Lewis acids over strong protic acids where possible, and minimize the amount of water present.

  • Temperature Management: Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Work-up Procedure: During the work-up, neutralize the reaction mixture at a low temperature and minimize the contact time with aqueous acidic or basic solutions.

Question 2: My reaction with a nucleophile is giving a complex mixture of products, and I suspect the nitro group is reacting. Is this possible?

Answer:

Yes, it is highly probable that the nitro group is participating in side reactions, especially if reducing agents or certain nucleophiles are present. The nitro group on the pyridine ring is susceptible to reduction and can also be a target for nucleophilic attack under specific conditions.

Causality:

  • Reduction of the Nitro Group: Many common reducing agents (e.g., H₂/Pd/C, SnCl₂, NaBH₄ with additives) can reduce the nitro group to various intermediates (nitroso, hydroxylamino) or all the way to an amine.[4][5] This will fundamentally change the electronic properties of the pyridine ring and can lead to a cascade of subsequent reactions.

  • Nucleophilic Attack on the Ring: The nitro group is a powerful electron-withdrawing group, making the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).[6][7][8][9][10][11][12][13] While the nitrile group is also electron-withdrawing, the positions ortho and para to the nitro group are particularly activated. In this compound, this would be the C4 and C6 positions. Attack at these positions can lead to the displacement of a hydride ion or other leaving groups if present.

Troubleshooting and Optimization:

  • Choice of Reagents:

    • If the goal is to modify the nitrile group, avoid harsh reducing agents.

    • When performing nucleophilic substitutions, carefully consider the regioselectivity. The electronic activation by the nitro group will likely direct incoming nucleophiles.

  • Reaction Conditions:

    • Employ milder reaction conditions (lower temperature, shorter reaction times) to improve selectivity.

    • Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts early on.

Question 3: I am attempting a nucleophilic aromatic substitution, but the reaction is sluggish and my starting material is decomposing. What factors could be contributing to this?

Answer:

The sluggishness of the reaction coupled with decomposition suggests that the reaction conditions may be too harsh or that the chosen nucleophile is not suitable. The stability of this compound can be compromised under prolonged exposure to high temperatures or strong bases.

Causality:

  • Thermal Instability: Aromatic nitro compounds can be thermally sensitive and may decompose at elevated temperatures.[14][15][16][17] This decomposition can be complex, leading to a variety of degradation products.

  • Base-Mediated Decomposition: Strong bases can deprotonate the methyl group, leading to the formation of a stabilized carbanion. This can initiate polymerization or other unwanted side reactions. Furthermore, strong bases can promote the hydrolysis of the nitrile group, as discussed in Question 1.

  • Poor Nucleophile/Leaving Group Combination: If the nucleophile is not strong enough or if there isn't a suitable leaving group on the ring, the desired SNAr reaction will not proceed efficiently, allowing for decomposition pathways to dominate.

Recommended Actions:

  • Optimize Reaction Temperature: Determine the lowest possible temperature at which the desired reaction occurs at an acceptable rate.

  • Screen Bases: If a base is required, screen a variety of bases with different strengths and steric properties (e.g., K₂CO₃, Cs₂CO₃, DIPEA).

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO often accelerate SNAr reactions.

  • Consider a Catalyst: In some cases, a phase-transfer catalyst or a transition metal catalyst may facilitate the desired transformation under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[7] Exposure to light, moisture, and high temperatures should be avoided to prevent degradation.

Q2: Is this compound sensitive to light?

Q3: What are the primary safety concerns when handling this compound?

Based on safety data for similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin and eyes.[6][7] Inhalation of dust and direct contact should be avoided. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Q4: Can the nitrile group be selectively reduced in the presence of the nitro group?

Selective reduction of a nitrile in the presence of a nitro group is challenging as the nitro group is generally more susceptible to reduction. However, specific catalytic systems or reagents might achieve this transformation. Careful literature research for selective nitrile reduction methodologies in the presence of nitro groups is recommended.

Experimental Protocols and Data

Table 1: Incompatible Reagents and Conditions

Reagent/ConditionPotential IssueRecommended Alternative/Precaution
Strong Protic Acids (e.g., conc. HCl, H₂SO₄) Nitrile hydrolysisUse Lewis acids or anhydrous acidic conditions.
Strong Aqueous Bases (e.g., NaOH, KOH) Nitrile hydrolysis, potential decompositionUse non-nucleophilic organic bases (e.g., DBU, DIPEA) in aprotic solvents.
Strong Reducing Agents (e.g., H₂/Pd/C, LiAlH₄) Reduction of the nitro groupUse milder reducing agents if targeting other functionalities; careful screening is necessary.
High Temperatures (>150 °C) Thermal decompositionOptimize for the lowest effective reaction temperature.
Prolonged Exposure to UV Light Photochemical decompositionProtect the reaction from light.

Visualizing Reaction Pathways

Diagram 1: Potential Side Reactions of this compound

G A This compound B Hydrolysis (Acid/Base, H₂O) A->B D Reduction (e.g., H₂/Pd/C) A->D F Nucleophilic Attack (Nu⁻) A->F C 6-Methyl-5-nitropicolinamide/ 6-Methyl-5-nitropicolinic acid B->C E 5-Amino-6-methylpicolinonitrile D->E G SNAr Products (Substitution at C4 or C6) F->G

Caption: Potential reaction pathways leading to common byproducts.

References

Validation & Comparative

A Comparative Guide to the Validation of 6-Methyl-5-nitropicolinonitrile Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of purity for novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 6-Methyl-5-nitropicolinonitrile purity. Furthermore, it contrasts HPLC with other analytical techniques, offering a comprehensive overview for selecting the most appropriate method for this critical task.

Introduction: The Significance of Purity for this compound

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and quality of the final drug product. Therefore, a robust and validated analytical method for purity assessment is not merely a regulatory requirement but a scientific necessity.

The primary challenges in analyzing this compound lie in the potential for co-eluting impurities from its synthesis and degradation. A well-developed analytical method must be able to separate the main component from these related substances.

Potential Impurities in this compound Synthesis

To develop a robust analytical method, it is crucial to understand the potential impurities that may arise during the synthesis of this compound. A plausible synthetic route involves the nitration of 6-methylpicolinonitrile.

6-methylpicolinonitrile 6-methylpicolinonitrile This compound This compound 6-methylpicolinonitrile->this compound Nitrating Agent (e.g., HNO3/H2SO4) Starting_Material_Impurity Unreacted 6-methylpicolinonitrile 6-methylpicolinonitrile->Starting_Material_Impurity Incomplete Reaction Isomeric_Impurity Isomeric Nitration Products This compound->Isomeric_Impurity Side Reaction Degradation_Product Hydrolysis/Oxidation Products This compound->Degradation_Product Stress Conditions (e.g., light, heat)

Caption: Hypothetical synthesis and potential impurity formation pathway for this compound.

This hypothetical pathway suggests the presence of unreacted starting material, isomeric nitration products, and potential degradation products. An effective analytical method must be able to resolve these compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1][2] A well-developed HPLC method can effectively separate the active pharmaceutical ingredient (API) from its impurities.[3]

Proposed HPLC Method A: A Robust Starting Point

Based on the chemical structure of this compound (a polar aromatic compound), a reversed-phase HPLC (RP-HPLC) method is proposed as the primary analytical technique.

Rationale for Method Selection:

  • Reversed-Phase Chromatography: Ideal for separating moderately polar to non-polar compounds. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

  • Gradient Elution: Necessary to resolve compounds with a range of polarities, from the potentially more polar degradation products to the less polar starting material, within a reasonable timeframe.

  • UV Detection: The aromatic and nitro-functionalized structure of this compound is expected to have strong UV absorbance, providing good sensitivity.

Table 1: Proposed HPLC Method A Parameters

ParameterConditionJustification
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good resolution and efficiency for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures the elution of all potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: Validation of HPLC Method A

The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4]

cluster_validation HPLC Method Validation Workflow Specificity Specificity (Resolution from impurities) Linearity Linearity & Range (Correlation of response to concentration) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (Limit of Detection & Quantitation) Precision->LOD_LOQ Robustness Robustness (Effect of small variations) LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method Meets Acceptance Criteria Method_Development Optimized HPLC Method Method_Development->Specificity

Caption: Logical workflow for the validation of an HPLC method according to ICH guidelines.

Step-by-Step Validation Protocol:

  • System Suitability: Before each validation run, inject a standard solution of this compound (e.g., 100 µg/mL) multiple times (n=6). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

  • Specificity:

    • Inject a blank (diluent), a solution of this compound, and a spiked solution containing the API and all known potential impurities.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on this compound and analyze the stressed samples.

    • Acceptance Criteria: The method should demonstrate baseline resolution between the main peak and all impurity peaks. The peak purity of the main peak should be confirmed using a PDA detector.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples of a known concentration of this compound spiked with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the impurities.

    • Acceptance Criteria: The mean recovery should be within 90-110% for each impurity.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst and/or a different instrument.

    • Acceptance Criteria: The RSD for the peak area should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability parameters under these varied conditions.

    • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, demonstrating the method's reliability during normal use.

Alternative HPLC Method B: Orthogonal Selectivity

To ensure comprehensive impurity profiling, a second HPLC method with different selectivity is often developed. This can be particularly useful for confirming the absence of co-eluting peaks.

Table 2: Proposed Alternative HPLC Method B Parameters

ParameterConditionJustification
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmOffers different selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0A different buffer and pH can alter the ionization state of analytes and change selectivity.
Mobile Phase B MethanolA different organic modifier can also influence selectivity.
Gradient 10% B to 90% B over 20 minutesAdjusted to accommodate the different column and mobile phase.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 35 °CSlightly elevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm (PDA)Consistent with Method A.
Injection Volume 10 µLConsistent with Method A.

Comparison of HPLC Methods A and B

FeatureMethod A (C18)Method B (Phenyl-Hexyl)
Selectivity Basis Primarily hydrophobic interactions.Hydrophobic and pi-pi interactions.
Potential Advantage Robust and widely applicable.May provide better resolution for aromatic impurities.
Potential Disadvantage May not resolve all structurally similar compounds.Column lifetime can be shorter with certain mobile phases.

Alternative Analytical Techniques for Purity Assessment

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.[2]

Table 3: Comparison of Analytical Techniques for Purity Assessment of this compound

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.[1]High resolution, quantitative, versatile, well-established for purity analysis.[1]May require method development, not suitable for volatile or thermally labile compounds.
Gas Chromatography (GC) Partitioning between a stationary phase and a carrier gas.Excellent for volatile and semi-volatile impurities (e.g., residual solvents).Requires the analyte to be volatile and thermally stable, or require derivatization.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight and structural information, highly sensitive.[2]Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC and MS, complex spectra for mixtures.

Conclusion

The validation of this compound purity is a critical step in its development for pharmaceutical applications. A well-validated, stability-indicating RP-HPLC method, such as the proposed Method A, is the most suitable approach for routine quality control. The development of an orthogonal method, like Method B, provides additional confidence in the purity assessment. While techniques like GC, MS, and NMR offer valuable complementary information, HPLC remains the primary tool for quantitative purity determination due to its high resolution, robustness, and established validation protocols. The choice of the final analytical strategy should be based on a thorough understanding of the potential impurities and the specific requirements of the drug development process.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise identification and differentiation of isomers are fundamental. The substitution pattern on a pyridine ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of the three primary nitropyridine isomers: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. We will explore their structural nuances, comparative analytics, and the practical methodologies required for their unambiguous differentiation.

Structural and Electronic Properties: The "Why" Behind the Differences

The position of the electron-withdrawing nitro group (–NO₂) on the pyridine ring dictates the electronic distribution and, consequently, the isomer's overall character. The pyridine nitrogen is inherently electron-withdrawing (inductive effect), and its interplay with the strongly electron-withdrawing nitro group (both inductive and resonance effects) is key.

  • 2-Nitropyridine & 4-Nitropyridine: In these isomers, the nitro group is at a position ortho or para to the ring nitrogen. This placement allows for effective resonance delocalization of electron density from the ring onto the nitro group. This delocalization significantly reduces the electron density on the carbon atoms of the ring, particularly at the positions ortho and para to the nitro group. This effect makes the 2- and 4-isomers highly electron-deficient and activates them towards nucleophilic aromatic substitution (SNA r).

  • 3-Nitropyridine: With the nitro group at the meta position relative to the ring nitrogen, direct resonance interaction between the two nitrogen atoms is not possible. While the inductive effects still render the ring electron-deficient, it is less so than the 2- and 4-isomers. This results in distinct reactivity and spectroscopic properties.

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(Strong Resonance/Inductive Effect)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Reactivity_Meta [label="Lower Reactivity in SNAr (Primarily Inductive Effect)", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; } dot

Caption: Relationship between pyridine and its primary nitrated isomers.

Comparative Physicochemical Properties

The structural differences manifest in measurable physical properties. Understanding these is crucial for designing purification strategies, such as crystallization or distillation, and for predicting solubility.

Property2-Nitropyridine3-Nitropyridine4-NitropyridineRationale for Differences
Molecular Formula C₅H₄N₂O₂[1]C₅H₄N₂O₂C₅H₄N₂O₂[2]Isomers share the same formula and molecular weight.
Molecular Weight 124.10 g/mol [1][3]124.10 g/mol [4]124.10 g/mol [2]Isomers share the same formula and molecular weight.
Melting Point (°C) 67-72[1]35-40[3]48-514-Nitropyridine's symmetry allows for more efficient crystal packing, leading to a higher melting point than 3-nitropyridine.
Boiling Point (°C) 214-216225-226258-260The dipole moment influences intermolecular forces; the higher dipole of 4-nitropyridine leads to stronger interactions and a higher boiling point.
pKa (of conjugate acid) ~ -0.2~ 0.8~ 1.6The strong electron-withdrawing effect of the nitro group in the 2- and 4-positions greatly reduces the basicity of the pyridine nitrogen compared to the 3-isomer.
Dipole Moment (Debye) ~ 4.3 D~ 3.7 D~ 0.5 DIn 4-nitropyridine, the opposing vectors of the electron-withdrawing ring nitrogen and nitro group nearly cancel each other out, resulting in a very small net dipole moment.

Spectroscopic and Chromatographic Differentiation

Unambiguous identification relies on analytical techniques that can probe the unique electronic and structural environment of each isomer.

NMR Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing nitropyridine isomers. The chemical shifts are heavily influenced by the electron density around each nucleus.

IsomerKey ¹H NMR Features (approx. δ, ppm)Key ¹³C NMR Features (approx. δ, ppm)
2-Nitropyridine Four distinct aromatic signals. The proton adjacent to the nitro group (H6) is significantly downfield.Five distinct carbon signals. The carbon bearing the nitro group (C2) is highly deshielded.
3-Nitropyridine Four distinct aromatic signals. The protons ortho to the nitro group (H2, H4) are the most downfield.Five distinct carbon signals.
4-Nitropyridine Simplified spectrum due to symmetry. Only three signals are observed, typically with a 2:2:1 integration ratio.Three distinct carbon signals due to symmetry. The carbon bearing the nitro group (C4) is highly deshielded.
  • Causality: The symmetry of 4-nitropyridine results in chemical equivalence for H2/H6 and H3/H5 (and C2/C6, C3/C5), simplifying its NMR spectra compared to the other two isomers, which are asymmetric and show a full set of signals.

Infrared (IR) Spectroscopy

The primary diagnostic peaks in the IR spectrum are the asymmetric and symmetric stretching vibrations of the nitro group.

  • Asymmetric NO₂ Stretch: Typically appears in the 1520-1560 cm⁻¹ region.

  • Symmetric NO₂ Stretch: Typically appears in the 1340-1360 cm⁻¹ region.

While these peaks confirm the presence of a nitro group, the subtle shifts between isomers are often too small for definitive identification without reference spectra. However, the overall fingerprint region (below 1500 cm⁻¹) will be unique for each isomer.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating and quantifying isomeric mixtures.[5] The choice of stationary phase and mobile phase is critical.

  • Reverse-Phase (RP) HPLC: Using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), separation is based on polarity. Due to its very low dipole moment, 4-nitropyridine is the least polar and will typically elute first, followed by 3-nitropyridine, and then the most polar 2-nitropyridine.

  • Hydrogen-Bonding Chromatography: Specialized columns can separate isomers based on their ability to form hydrogen bonds.[6] This can provide alternative selectivity compared to standard RP-HPLC.[6]

Reactivity and Synthetic Utility

The electronic properties of the isomers directly govern their chemical reactivity, making them suitable for different synthetic strategies. Nitropyridines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[7][8][9][10][11]

  • Nucleophilic Aromatic Substitution (SNA r): 2- and 4-nitropyridines, particularly those with a good leaving group (e.g., a halogen) at the 2- or 4-position, are highly susceptible to SNA r.[1] The nitro group stabilizes the negative charge in the Meisenheimer intermediate, facilitating the reaction. This pathway is fundamental to creating a wide array of substituted pyridines.[1]

  • Reduction of the Nitro Group: The nitro group on all isomers can be reduced to an amino group (–NH₂). This transformation is a gateway to a vast range of further functionalization, such as diazotization or acylation, providing access to aminopyridines which are themselves critical building blocks in medicinal chemistry.

  • Electrophilic Aromatic Substitution: Direct electrophilic substitution (e.g., further nitration) on nitropyridines is difficult due to the highly deactivated ring system. Synthesis of more complex nitropyridines often involves nitrating a substituted pyridine.[3][12]

Experimental Protocols

Protocol: HPLC Separation of Nitropyridine Isomers

This protocol provides a general method for the baseline separation of 2-, 3-, and 4-nitropyridine using reverse-phase HPLC.

Objective: To separate and quantify a mixture of nitropyridine isomers.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile (ACN)

  • Isomer standards (2-, 3-, and 4-nitropyridine)

  • Sample mixture

Procedure:

  • Standard Preparation: Prepare individual 100 µg/mL stock solutions of each isomer in a 50:50 ACN/water mixture. Create a mixed standard containing all three isomers at 10 µg/mL each.

  • Sample Preparation: Dissolve the unknown sample in 50:50 ACN/water to an estimated total concentration of 10-20 µg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 30% Acetonitrile / 70% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Analysis Workflow:

    • Inject the mixed standard to determine the retention time (RT) for each isomer. The expected elution order is 4-nitropyridine, followed by 3-nitropyridine, and then 2-nitropyridine.

    • Inject the prepared sample.

    • Identify the peaks in the sample chromatogram by comparing their RTs with the standards.

    • Quantify the isomers by comparing the peak areas in the sample to those in the standard of known concentration.

  • System Suitability: Ensure the resolution between adjacent peaks is >1.5 and the tailing factor for each peak is between 0.9 and 1.2 to validate the separation.

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} dot

Caption: Workflow for the HPLC analysis of nitropyridine isomers.

Conclusion

The 2-, 3-, and 4-nitropyridine isomers, while sharing a common molecular formula, are distinct chemical entities with unique electronic structures, physicochemical properties, and reactivities. Their differences are logically derived from the position of the nitro group relative to the ring nitrogen. For the medicinal chemist and analytical scientist, a firm grasp of these differences is not merely academic; it is essential for the successful identification, purification, and strategic use of these versatile building blocks in the development of novel therapeutics. The analytical methods outlined here, particularly NMR and HPLC, provide robust and reliable frameworks for their differentiation.

References

A Comparative Spectroscopic Guide to 6-Methyl-5-nitropicolinonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 6-Methyl-5-nitropicolinonitrile and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of how subtle changes in molecular structure influence spectroscopic signatures. The insights and experimental data presented herein are intended to facilitate the identification, characterization, and quality control of these important chemical entities.

Introduction

This compound and its analogues are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine core, substituted with electron-withdrawing (nitro, cyano) and electron-donating (methyl) groups, creates a unique electronic environment that imparts specific chemical and physical properties. Understanding the spectroscopic characteristics of these molecules is paramount for their synthesis, purification, and the elucidation of their roles in various chemical processes. This guide will delve into a comparative analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Molecular Structures Under Investigation

For this comparative study, we will focus on this compound as our primary compound and compare it with three key analogues that feature systematic variations in their functional groups.

Molecular_Structures C1 This compound (Target Compound) C2 6-Methyl-5-nitropicolinic Acid (Analogue 1) C1->C2 CN vs COOH C3 6-Chloro-5-nitropicolinonitrile (Analogue 2) C1->C3 CH3 vs Cl C4 6-Methylpicolinonitrile (Analogue 3) C1->C4 Presence vs Absence of NO2

Figure 1: Molecular structures of the target compound and its analogues.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecular structure.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] For quantitative NMR, a high-purity internal standard with non-overlapping signals should be added.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[1] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[1]

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline corrections to yield the final spectrum.

¹H NMR Data Comparison

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region corresponding to the pyridine ring protons and, where applicable, a singlet for the methyl group protons.

CompoundH3 (δ, ppm)H4 (δ, ppm)CH₃ (δ, ppm)Other Protons (δ, ppm)Solvent
This compound~8.8~8.4~2.7-CDCl₃
6-Methyl-5-nitropicolinic Acid8.728.352.65~13.5 (COOH)DMSO-d₆
6-Chloro-5-nitropicolinonitrile~8.9~8.6--CDCl₃
6-Methylpicolinonitrile7.6 - 7.87.3 - 7.52.52-CDCl₃

Note: Values for this compound and 6-Chloro-5-nitropicolinonitrile are predicted based on analogous structures.

Discussion of ¹H NMR Spectra:

The protons on the pyridine ring (H3 and H4) are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. The presence of the electron-withdrawing nitro group at the 5-position in the first three compounds causes a significant downfield shift of both H3 and H4 compared to 6-Methylpicolinonitrile. The methyl group protons appear as a characteristic singlet around 2.5-2.7 ppm. In 6-Methyl-5-nitropicolinic acid, the acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.

¹³C NMR Data Comparison

The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts of the carbon atoms in the pyridine ring and the substituents are diagnostic.

CompoundC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)CN (δ, ppm)CH₃ (δ, ppm)Other Carbons (δ, ppm)Solvent
This compound~148~125~140~145~160~116~18-CDCl₃
6-Methyl-5-nitropicolinic Acid~150~124~138~146~158-~17~165 (COOH)DMSO-d₆
6-Chloro-5-nitropicolinonitrile~149~126~142~144~155~115--CDCl₃
6-Methylpicolinonitrile~147~126~137~123~158~118~24-CDCl₃

Note: Values for all compounds are predicted based on analogous structures and general chemical shift trends.

Discussion of ¹³C NMR Spectra:

The carbon atoms of the pyridine ring resonate in the range of approximately 120-160 ppm. The carbon attached to the electron-withdrawing cyano group (C2) and the carbon bearing the nitro group (C5) are significantly influenced. The nitrile carbon itself appears around 115-120 ppm. The methyl carbon is observed in the upfield region, typically around 17-25 ppm. The presence of the nitro group generally leads to a deshielding of the directly attached carbon (C5) and the ortho carbons.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) into a fine powder. Press the mixture in a hydraulic press to form a thin, transparent pellet.[3]

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.[3][4]

  • Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the spectrum of the sample over a typical range of 4000-400 cm⁻¹.[4]

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

FTIR Data Comparison

The IR spectra of these compounds are dominated by vibrations of the pyridine ring and the substituent functional groups.

Compoundν(C≡N) (cm⁻¹)νₐₛ(NO₂) (cm⁻¹)νₛ(NO₂) (cm⁻¹)ν(C=C), ν(C=N) (cm⁻¹)ν(C-H) aromatic (cm⁻¹)ν(C-H) alkyl (cm⁻¹)Other Key Bands (cm⁻¹)
This compound~2230 (s)~1530 (s)~1350 (s)1600-1400 (m)3100-3000 (w)2980-2850 (w)-
6-Methyl-5-nitropicolinic Acid-~1520 (s)~1350 (s)1610-1450 (m)3100-3000 (w)2980-2850 (w)~1700 (C=O), ~3000 (O-H, broad)
6-Chloro-5-nitropicolinonitrile~2235 (s)~1540 (s)~1355 (s)1580-1400 (m)3100-3000 (w)-~850 (C-Cl)
6-Methylpicolinonitrile~2225 (s)--1590-1430 (m)3100-3000 (w)2980-2850 (w)-

Note: "s" denotes a strong absorption, "m" a medium absorption, and "w" a weak absorption. Values are typical and may vary slightly based on the physical state of the sample.

Discussion of FTIR Spectra:

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2225-2235 cm⁻¹ is a clear indicator of the nitrile functional group.

  • Nitro (NO₂) Stretches: The nitro group exhibits two characteristic strong absorptions: an asymmetric stretch typically around 1520-1540 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations are observed as weak bands above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl group appear as weak bands below 3000 cm⁻¹.

  • Other Functional Groups: In 6-Methyl-5-nitropicolinic acid, the carbonyl (C=O) stretch of the carboxylic acid is a strong band around 1700 cm⁻¹, and the O-H stretch is a very broad band centered around 3000 cm⁻¹. The C-Cl stretch in 6-Chloro-5-nitropicolinonitrile is expected in the fingerprint region, typically around 850 cm⁻¹.

III. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the nitro group and the aromatic ring, leads to characteristic absorption bands.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for the most intense absorption band.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes. Then, replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if a known concentration is used, calculate the molar absorptivity (ε).

UV-Vis Data Comparison
Compoundλₘₐₓ₁ (nm)λₘₐₓ₂ (nm)Solvent
This compound~280~350Methanol
6-Methyl-5-nitropicolinic Acid~280~350Methanol
6-Chloro-5-nitropicolinonitrile~275~345Methanol
6-Methylpicolinonitrile~270-Methanol

Note: Values are approximate and can be influenced by the solvent.

Discussion of UV-Vis Spectra:

The UV-Vis spectra of the nitro-substituted compounds are expected to show two main absorption bands. A more intense band around 270-280 nm can be attributed to a π→π* transition within the aromatic system. A weaker, longer-wavelength band around 345-350 nm is characteristic of an n→π* transition involving the nitro group.[5] 6-Methylpicolinonitrile, lacking the nitro group chromophore, would be expected to show only the π→π* transition at a slightly shorter wavelength.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Mass Spectrometry Data Comparison
CompoundMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound163.13163[M-NO₂]⁺, [M-HCN]⁺, [M-CH₃]⁺
6-Methyl-5-nitropicolinic Acid182.13182[M-OH]⁺, [M-COOH]⁺, [M-NO₂]⁺
6-Chloro-5-nitropicolinonitrile183.55183/185[M-NO₂]⁺, [M-Cl]⁺, [M-HCN]⁺
6-Methylpicolinonitrile118.14118[M-HCN]⁺, [M-CH₃]⁺

Note: The presence of chlorine in 6-Chloro-5-nitropicolinonitrile will result in a characteristic isotopic pattern for chlorine-containing ions ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Discussion of Mass Spectra:

The molecular ion peak ([M]⁺) is expected to be observed for all compounds. The fragmentation patterns will be influenced by the substituents. Common fragmentation pathways for the nitro-substituted compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN, 27 Da). The methyl group can be lost as a methyl radical (CH₃, 15 Da). For 6-Methyl-5-nitropicolinic acid, characteristic losses of hydroxyl (OH, 17 Da) and the carboxyl group (COOH, 45 Da) are expected.

Conclusion

The spectroscopic techniques of NMR, FTIR, UV-Vis, and Mass Spectrometry provide a comprehensive and complementary suite of tools for the characterization of this compound and its analogues. Each technique offers unique insights into the molecular structure, and by comparing the spectra of these related compounds, we can clearly discern the influence of each functional group on the spectroscopic output. This guide provides a foundational understanding and practical protocols to aid researchers in their work with these and similar heterocyclic compounds.

Experimental Workflows

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Spectroscopy Spectroscopic Analysis cluster_DataAnalysis Data Analysis Purified_Compound Purified Compound NMR NMR (1H, 13C) Purified_Compound->NMR FTIR FTIR Purified_Compound->FTIR UV_Vis UV-Vis Purified_Compound->UV_Vis MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation

Figure 2: General workflow for the spectroscopic characterization of organic compounds.

References

The Strategic Value of 6-Methyl-5-nitropicolinonitrile in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position.[1][2] This guide provides an in-depth technical comparison of 6-Methyl-5-nitropicolinonitrile with other relevant building blocks, offering insights into its synthesis, reactivity, and strategic application in the design of novel therapeutics, particularly in the realm of kinase inhibitors.

The Architectural Advantage: Deconstructing this compound

This compound is a strategically functionalized pyridine derivative, presenting a unique combination of reactive sites and modulating groups that offer distinct advantages in molecular design. Its structure comprises a pyridine core, a nitrile group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position. Each of these components plays a crucial role in defining the molecule's chemical personality and its utility as a scaffold.

  • The Pyridine Core: A cornerstone in medicinal chemistry, the pyridine ring is a bioisostere of a phenyl group but with an added hydrogen bond acceptor capability through its nitrogen atom. This feature allows for critical interactions with biological targets.[3]

  • The Nitrile Group: The cyano moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group or a halogen, and can participate in crucial polar interactions within a protein's active site.[4] Its linear geometry and small size are often well-tolerated in binding pockets.

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly activates the pyridine ring, particularly the 2- and 6-positions, for nucleophilic aromatic substitution (SNAr) reactions.[2] This makes the displacement of a leaving group at these positions highly efficient, a key consideration in library synthesis. While concerns about the potential for in vivo reduction of nitro groups exist, they remain a valuable tool in drug discovery for optimizing potency and can sometimes be replaced by other suitable groups in later stages of optimization.[5]

  • The Methyl Group: The seemingly simple methyl group can have profound effects on a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect. It can enhance binding affinity through favorable van der Waals interactions within hydrophobic pockets of a target protein, modulate the planarity of the molecule, and influence its metabolic stability.

Synthesis and Reactivity: A Gateway to Molecular Diversity

The strategic placement of the nitro group on the pyridine ring of this compound renders it highly susceptible to nucleophilic attack, providing a facile entry point for the introduction of a wide array of chemical functionalities.

Synthesis of the Building Block

While a direct, one-pot synthesis of this compound is not readily found in publicly available literature, a plausible synthetic route can be devised from commercially available precursors, such as 2-amino-6-methylpyridine, through a series of established transformations. A key intermediate, 2-Amino-6-methyl-5-nitropyridine, can be synthesized by the nitration of 2-amino-6-methylpyridine.[6]

Illustrative Synthetic Pathway:

Caption: Plausible synthetic route to this compound.

Key Reactions: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in drug discovery lies in its reactivity in SNAr reactions. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the displacement of a suitable leaving group at the 2- or 6-position by a variety of nucleophiles, most commonly amines.

Experimental Protocol: General Procedure for SNAr with Amines

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or ethanol in a round-bottom flask.

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by the addition of a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).[2]

  • Reaction: Heat the reaction mixture to reflux or a temperature between 100-140 °C, depending on the solvent and the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Caption: General workflow for SNAr reactions with this compound.

Head-to-Head Comparison: this compound vs. Other Building Blocks

The strategic advantage of this compound becomes evident when compared to other commonly used building blocks in drug discovery.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Highly activated for SNAr, multiple points for interaction (nitrile, nitro, methyl).Facile introduction of diversity, potential for strong target engagement.Potential for in vivo reduction of the nitro group, which may require later bioisosteric replacement.
2-Chloro-5-nitropyridine A common building block with an activated pyridine ring.Readily available, well-established reactivity.Lacks the additional interaction points of the methyl and nitrile groups, potentially leading to lower binding affinity or selectivity.
2-Chloro-3-methyl-5-nitropyridine Similar to the title compound but lacks the nitrile group.[2]Activated for SNAr, provides a methyl group for hydrophobic interactions.The absence of the nitrile group removes a key hydrogen bond acceptor and polar interaction site.
6-Chloronicotinonitrile Contains the pyridine and nitrile functionalities but lacks the activating nitro group and the methyl group.Commercially available.Less activated for SNAr, requiring harsher reaction conditions. Lacks the modulatory effects of the methyl and nitro groups.

Case Study: Application in Kinase Inhibitor Design

The architectural features of this compound make it an exemplary building block for the synthesis of kinase inhibitors. The 2-aminopyridine motif, readily generated via SNAr, is a well-known "hinge-binding" element that forms crucial hydrogen bonds with the backbone of the kinase hinge region.

Logical Relationship in Kinase Inhibition:

G This compound This compound 2-Aminopyridine Derivative 2-Aminopyridine Derivative This compound->2-Aminopyridine Derivative S_N_Ar with Amine Kinase Hinge Region Kinase Hinge Region 2-Aminopyridine Derivative->Kinase Hinge Region Hydrogen Bonds Inhibition of Kinase Activity Inhibition of Kinase Activity Kinase Hinge Region->Inhibition of Kinase Activity Methyl_Group Methyl Group Hydrophobic Pocket Hydrophobic Pocket Methyl_Group->Hydrophobic Pocket van der Waals Interactions Nitrile_Group Nitrile Group Active Site Residues Active Site Residues Nitrile_Group->Active Site Residues Polar Interactions Enhanced Affinity Enhanced Affinity Hydrophobic Pocket->Enhanced Affinity Active Site Residues->Enhanced Affinity Enhanced Affinity->Inhibition of Kinase Activity

Caption: Interaction of a this compound-derived inhibitor with a kinase active site.

While specific IC₅₀ data for kinase inhibitors derived directly from this compound is not widely published, the extensive use of the 2-amino-5-nitropyridine scaffold in potent kinase inhibitors underscores its value. For example, derivatives of 2-amino-5-nitropyridine have been explored as inhibitors of various kinases, with reported IC₅₀ values often in the nanomolar range. The addition of the methyl and nitrile groups in this compound provides further opportunities to fine-tune potency and selectivity.

Bioisosteric Replacements and Structure-Activity Relationships (SAR)

While the nitro group is an excellent activating group for synthesis, its presence in a final drug candidate can sometimes be a liability due to potential metabolic reduction. Therefore, understanding its potential bioisosteric replacements is crucial.

Potential Bioisosteres for the Nitro Group:

  • Cyano (-CN): Also electron-withdrawing and can act as a hydrogen bond acceptor.

  • Trifluoromethyl (-CF₃): A strong electron-withdrawing group that can also fill hydrophobic pockets.[5]

  • Sulfone (-SO₂R): A polar, electron-withdrawing group.

The structure-activity relationship (SAR) of compounds derived from this compound can be systematically explored by varying the nucleophile introduced at the 2-position. For instance, a library of amines can be readily reacted to probe the steric and electronic requirements of the target's binding pocket. The methyl and nitrile groups serve as valuable probes for understanding interactions in adjacent pockets.

Conclusion

This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its unique combination of a reactive pyridine core, an activating nitro group, and functionality-enhancing methyl and nitrile groups provides a powerful platform for the rapid synthesis of diverse compound libraries with a high potential for biological activity. While the nitro group may necessitate future bioisosteric replacement, its role as a synthetic enabler is undeniable. In a head-to-head comparison with other substituted pyridines, this compound offers a superior combination of reactivity and functionality, making it a compelling choice for researchers aiming to accelerate their hit-to-lead and lead optimization campaigns, particularly in the competitive field of kinase inhibitor development.

References

A Comparative Guide to the Definitive Structural Confirmation of 6-Methyl-5-nitropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural validation of 6-Methyl-5-nitropicolinonitrile and its derivatives. As a critical building block in medicinal chemistry and materials science, the precise confirmation of its molecular architecture—and that of its analogues—is paramount for ensuring downstream success in research and development. We will move beyond simple procedural lists to explore the causality behind experimental choices, presenting a multi-faceted, self-validating workflow for researchers, scientists, and drug development professionals.

The Imperative of Structural Validation

This compound possesses a unique electronic and steric profile, with an electron-donating methyl group and a strongly electron-withdrawing nitro group on a pyridine scaffold.[1] This arrangement makes it a valuable precursor for complex heterocyclic structures.[1] However, the potential for isomeric impurities during synthesis necessitates a rigorous, multi-technique approach to structural confirmation. Relying on a single analytical method is insufficient; true confidence is achieved by corroborating evidence from orthogonal techniques, each providing a unique piece of the structural puzzle.

A Multi-Pronged Analytical Strategy

The definitive confirmation of this compound's structure hinges on the integration of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each technique offers distinct yet complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework and the chemical environment of each nucleus.[2] For pyridine derivatives, ¹H and ¹³C NMR are fundamental first steps.

Expertise & Causality: The chemical shifts in the ¹H NMR spectrum are highly predictable. Protons on the pyridine ring are deshielded due to the ring's diamagnetic anisotropy and the electronegativity of the nitrogen atom.[2] The protons at the C2 and C6 positions (α-protons) are typically the most deshielded, appearing furthest downfield.[2] In our target molecule, the substituents at positions 5 and 6 eliminate two aromatic protons, leaving two doublets in the aromatic region, which simplifies spectral interpretation. The electron-withdrawing nitro group will further deshield the adjacent proton.

Expected ¹H and ¹³C NMR Data: Based on data from analogous compounds like 6-Methyl-5-nitropicolinic acid, we can predict the approximate chemical shifts for this compound.[1]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Rationale
H3 ~8.8 - 9.0~150 - 155Adjacent to the electron-withdrawing nitrile and nitro groups.
H4 ~8.4 - 8.6~125 - 130Ortho to the nitro group.
-CH₃ ~2.7 - 2.9~18 - 22Methyl group attached to the aromatic ring.
C2 (-CN) N/A~115 - 120Nitrile carbon, characteristically shielded.[3]
C5 (-NO₂) N/A~145 - 150Carbon bearing the nitro group.
C6 (-CH₃) N/A~160 - 165Carbon bearing the methyl group, deshielded by nitrogen.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220-240 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve Sample (~5-10 mg in 0.6 mL deuterated solvent) Acq Insert into Spectrometer Tune & Shim Prep->Acq H1 Acquire ¹H Spectrum (16-32 scans) Acq->H1 C13 Acquire ¹³C Spectrum (≥1024 scans) H1->C13 Proc Fourier Transform Phase & Baseline Correction C13->Proc Cal Calibrate Spectrum (vs. solvent peak) Proc->Cal Analysis Assign Peaks & Confirm Structure Cal->Analysis

Figure 1: Standard workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check for the correct elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence.

Expertise & Causality: For this compound (C₇H₅N₃O₂), the expected monoisotopic mass is 163.0382 g/mol . The presence of an odd number of nitrogen atoms (3) means the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.[4] Fragmentation patterns can also offer structural clues. Nitriles may lose the CN radical, while nitroaromatic compounds often show a characteristic loss of NO₂ (46 Da) and/or NO (30 Da).

Comparative Mass Data for Derivatives:

Derivative Modification Molecular Formula Expected Monoisotopic Mass (m/z)
Parent Compound N/AC₇H₅N₃O₂163.0382
Amino Derivative -NO₂ → -NH₂C₇H₇N₃133.0640
Bromo Derivative -H → -Br (at C4)C₇H₄BrN₃O₂240.9487 / 242.9466 (isotope pattern)
Methoxy Derivative -CH₃ → -OCH₃C₇H₅N₃O₃179.0331

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard appropriate for the desired mass range.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the ion of interest (e.g., [M+H]⁺).

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 Da). For HRMS, ensure the instrument is operating in high-resolution mode.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) and compare the measured m/z value to the theoretical value calculated from the molecular formula. Analyze key fragment ions if performing MS/MS analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Dilute Solution (~0.1 mg/mL in MeOH/ACN) Cal Calibrate Mass Spectrometer Prep->Cal Infuse Infuse Sample into ESI Source Cal->Infuse Optimize Optimize Source Parameters Infuse->Optimize Acquire Acquire Spectrum (Full Scan Mode) Optimize->Acquire Analysis Identify Molecular Ion Peak ([M+H]⁺) Acquire->Analysis Compare Compare Experimental m/z to Theoretical Mass Analysis->Compare

Figure 2: General workflow for ESI-MS molecular weight confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[5]

Expertise & Causality: The structure of this compound contains three highly characteristic functional groups that give strong, unambiguous signals in the IR spectrum. The C≡N triple bond of the nitrile group absorbs in a relatively clean region of the spectrum.[6] The nitro group (NO₂) has two distinct stretching vibrations (asymmetric and symmetric). The presence of both signals is a strong indicator of this group.

Expected IR Absorption Bands:

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (-C≡N) C≡N Stretch2240 - 2220Sharp, Strong
Nitro (-NO₂) Asymmetric Stretch~1550 - 1520Strong
Nitro (-NO₂) Symmetric Stretch~1360 - 1340Strong
Aromatic C-H C-H Stretch> 3000Medium-Weak
Aliphatic C-H (-CH₃) C-H Stretch< 3000Medium
Aromatic C=C C=C Ring Stretch~1600 - 1450Medium

Note: The C≡N stretch for aromatic nitriles is at a lower wavenumber than for saturated nitriles due to electronic conjugation with the ring.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Identify the key absorption bands and compare them to known values for the expected functional groups.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Place Sample on Crystal Background->Apply Press Apply Pressure Arm Apply->Press Scan Acquire Sample Spectrum (16-32 scans) Press->Scan Process Generate Absorbance Spectrum Scan->Process Identify Identify Characteristic Functional Group Peaks Process->Identify

Figure 3: Workflow for functional group analysis via ATR-IR.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

While spectroscopic methods provide powerful inferential evidence, single-crystal X-ray crystallography offers direct, unambiguous proof of molecular structure.[7] It determines the precise 3D arrangement of atoms, bond lengths, and bond angles, definitively confirming connectivity and stereochemistry.[8]

Expertise & Causality: This technique is the ultimate arbiter in cases of structural ambiguity. The primary challenge is often not data collection but growing a single, diffraction-quality crystal.[7] The resulting electron density map provides a high-resolution picture of the molecule, leaving no doubt as to its structure. While specific crystallographic data for this compound is not widely published, we can use data from a closely related compound, 2-Methyl-5-nitrobenzonitrile, to illustrate the expected geometric parameters.[9]

Comparative Crystallographic Data (from 2-Methyl-5-nitrobenzonitrile[9]):

Parameter Measured Value (Å or °) Significance
C≡N Bond Length 1.137 (2) ÅConfirms the nitrile triple bond.
C-NO₂ Bond Length ~1.47 ÅTypical for a nitro group on an aromatic ring.
Nitro Group Twist Angle 10.2 (2)°Shows slight rotation out of the aromatic plane.
Aromatic Ring PlanarConfirms the core scaffold geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The rate-limiting step. Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This can require screening various solvents and conditions.

  • Crystal Mounting: Carefully select and mount a suitable crystal (typically 0.1-0.4 mm in size) on a goniometer head.[10]

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam.

    • Rotate the crystal and collect the resulting diffraction pattern (reflections) on a detector over a full sphere of data.[8]

  • Structure Solution & Refinement:

    • Process the raw diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the atomic model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.

  • Validation: Analyze the final refined structure for geometric reasonability and validate it using standard crystallographic software.

XRay_Workflow Crystallize Grow Single Crystal (Slow Evaporation/Diffusion) Mount Mount Crystal on Goniometer Crystallize->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve Structure (Direct Methods) Collect->Solve Refine Refine Atomic Model Against Data Solve->Refine Validate Validate Final Structure (3D Confirmation) Refine->Validate

Figure 4: Key stages of single-crystal X-ray crystallography.

Synthesizing the Data: A Holistic Comparison

No single technique is sufficient. The true power of this analytical workflow lies in the convergence of evidence from all four methods.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Carbon-hydrogen framework, connectivity, chemical environment.Excellent for determining relative atom positions in solution.Less sensitive, can be complex for impure samples.
Mass Spectrometry Molecular weight and elemental formula.High sensitivity, confirms molecular formula.Provides no information on atom connectivity.
IR Spectroscopy Presence of specific functional groups.Fast, non-destructive, excellent for functional group identification.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, and angles.Unambiguous "gold standard" for structure proof.[7]Requires a suitable single crystal, which can be difficult to obtain.

A successful structural confirmation report for a this compound derivative would show that:

  • MS confirms the expected molecular weight (e.g., 163.0382 Da).

  • IR shows strong, sharp peaks for -C≡N (~2230 cm⁻¹) and -NO₂ (~1530, ~1350 cm⁻¹).

  • ¹H NMR shows two aromatic doublets and a methyl singlet with the expected chemical shifts and coupling constants.

  • ¹³C NMR shows the correct number of carbon signals, including the characteristic nitrile peak.

  • X-ray Crystallography , if performed, provides the final, definitive proof of the entire molecular structure.

This layered, self-validating approach provides the highest level of confidence, ensuring the integrity of the material for its intended application in research and drug development.

References

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 6-Methyl-5-nitropicolinonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of synthetic intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 6-Methyl-5-nitropicolinonitrile is a key building block in the synthesis of various pharmaceutical compounds, and its concentration in reaction mixtures must be meticulously monitored. This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

As a Senior Application Scientist, my objective is to not only present the methodologies but also to delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide you with the technical accuracy and field-proven insights necessary to select and implement the most suitable analytical method for your specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

High-Performance Liquid Chromatography is often the go-to method for the quantitative analysis of organic molecules in complex matrices due to its high resolving power, sensitivity, and robustness. For a substituted aromatic compound like this compound, a reversed-phase HPLC method is typically the most effective approach.

Causality of Method Design

The choice of a C18 stationary phase is based on the nonpolar nature of the analyte, allowing for good retention and separation from more polar starting materials or byproducts. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is selected to ensure sharp peak shapes and optimal retention times. The acid suppresses the ionization of any acidic or basic functional groups, which is crucial for reproducible chromatography. A gradient elution is often employed in reaction monitoring to separate compounds with a wider range of polarities that may be present in the reaction mixture.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: 0.1% Phosphoric acid in acetonitrile

  • Gradient Program: A typical gradient would start with a higher percentage of aqueous phase (A) and ramp up the organic phase (B) to elute the analyte and any less polar impurities. For example:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a suitable concentration and filter through a 0.45 µm syringe filter before injection.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilute in Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Purity and Concentration

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that provides both structural information and highly accurate quantitative data.[1] A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, making it a primary analytical method that does not always require a specific reference standard of the analyte.[2][3]

Causality of Method Design

For qNMR, an internal standard with a known purity and a resonance that does not overlap with the analyte's signals is chosen. The concentration of the analyte is then determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte and internal standard signals. A longer relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a simple, well-resolved proton signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-90° (a 90° pulse gives the best signal-to-noise, but a smaller angle can be used with a shorter relaxation delay).

    • Relaxation Delay (D1): At least 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the selected signals of the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * Pstd

    Where:

    • P = Purity or concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Visualization of qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Reaction Mixture Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_FID Acquire ¹H-NMR FID Transfer->Acquire_FID Process_Data Process (FT, Phasing, Baseline Correction) Acquire_FID->Process_Data Integrate Integrate Analyte & Standard Signals Process_Data->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for qNMR analysis of this compound.

UV-Visible (UV-Vis) Spectrophotometry: A Rapid and Simple Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[4] Aromatic and nitro-containing compounds like this compound typically exhibit strong UV absorbance, making this a viable method for its quantification.[1]

Causality of Method Design

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] A wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert Law. The choice of solvent is important as it can influence the λmax.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the absorbance of the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a known concentration of a pure standard of this compound.

    • Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Dilute an aliquot of the reaction mixture with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

  • Calculation: Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.

Visualization of UV-Vis Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Quantification Determine_LambdaMax Determine λmax Prep_Standards Prepare Standard Solutions Determine_LambdaMax->Prep_Standards Create_Curve Generate Calibration Curve Prep_Standards->Create_Curve Calculate_Conc Calculate Concentration from Calibration Curve Prep_Sample Prepare Diluted Sample Measure_Abs Measure Absorbance at λmax Prep_Sample->Measure_Abs Measure_Abs->Calculate_Conc

Caption: Workflow for UV-Vis analysis of this compound.

Comparative Analysis

The choice of the most appropriate analytical technique depends on several factors, including the required accuracy and precision, the complexity of the reaction mixture, available instrumentation, and sample throughput needs.

FeatureHPLCqNMRUV-Vis Spectrophotometry
Specificity High (with proper method development)Very High (structurally specific)Low (potential for interference from other UV-absorbing species)
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to mg/mL)Moderate (µg/mL to mg/mL)
Accuracy HighVery High (Primary Method)Moderate (dependent on specificity)
Precision Very HighHighGood
Linearity Excellent over a wide rangeExcellentGood over a defined range
Sample Throughput Moderate (typically 10-20 min per sample)Low (requires longer acquisition times for high accuracy)High (rapid measurements)
Instrumentation Cost HighVery HighLow
Need for Standard Requires a pure standard of the analyteCan use a universal internal standardRequires a pure standard of the analyte
Information Provided QuantitativeQuantitative and StructuralQuantitative
Expert Insights on Method Selection
  • For In-Process Control and High Throughput: UV-Vis spectrophotometry can be a valuable tool for rapid, qualitative or semi-quantitative assessment of reaction progress, provided that the starting materials and major byproducts have significantly different UV spectra from the product. However, for accurate quantification, its low specificity is a major drawback.

  • For Routine Quantitative Analysis and Impurity Profiling: HPLC is the industry standard for the quantitative analysis of pharmaceutical intermediates. Its high resolving power allows for the separation and quantification of the target analyte from starting materials, byproducts, and degradation products. The development of a robust, validated HPLC method is a worthwhile investment for routine analysis. Potential impurities in the synthesis of nitropyridine compounds can arise from isomeric byproducts or hydrolysis.[5] A well-developed HPLC method can effectively separate these impurities.

  • For Primary Quantification and Reference Standard Characterization: qNMR is the method of choice when the highest accuracy is required, or when a certified reference standard of the analyte is not available.[6][7] Its ability to provide a direct, SI-traceable measurement of purity and concentration makes it an invaluable tool in a research and development setting.

Conclusion

The quantitative analysis of this compound in reaction mixtures can be effectively achieved using HPLC, qNMR, and UV-Vis spectrophotometry. The selection of the optimal method is a strategic decision that should be based on the specific requirements of the analysis.

  • HPLC offers a balance of specificity, sensitivity, and throughput, making it the most versatile and commonly employed technique for this application.

  • qNMR provides the highest level of accuracy and is indispensable for the characterization of reference materials and for studies requiring metrological traceability.

  • UV-Vis spectrophotometry serves as a rapid, simple, and cost-effective tool for preliminary analysis but is limited by its lack of specificity in complex mixtures.

By understanding the principles, advantages, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their synthetic processes.

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 6-Methyl-5-nitropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of novel 6-Methyl-5-nitropicolinonitrile derivatives. Given the nascent stage of research into this specific chemical series, this document serves as a prospective manual, outlining a robust, multi-tiered screening cascade designed to build a detailed selectivity profile. By integrating computational prediction with rigorous in vitro and cell-based validation, this guide will enable the early identification of potential off-target liabilities, thereby accelerating the development of selective and safe drug candidates.

Introduction: The Imperative of Early Cross-Reactivity Profiling

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The pyridine ring is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties[1][2]. The nitro group and nitrile moiety can further modulate the electronic and steric properties of the molecule, influencing its interactions with biological targets[3].

However, the very features that confer biological activity can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects. Such interactions are a major cause of preclinical and clinical toxicity, leading to high attrition rates in drug development[4]. Therefore, a thorough understanding of a compound's selectivity is not merely a regulatory requirement but a critical step in building a robust safety profile and understanding its mechanism of action.

This guide outlines a systematic approach to de-risk this compound derivatives by establishing a comprehensive cross-reactivity profile early in the discovery process. We will proceed from broad, predictive in silico methods to highly specific, quantitative in vitro and cell-based assays.

The Screening Cascade: A Multi-pronged Approach to Defining Selectivity

A successful cross-reactivity study employs a tiered approach, often referred to as a screening cascade. This strategy allows for the efficient allocation of resources by using high-throughput, less resource-intensive assays to triage compounds before committing them to more complex and costly experiments[5][6][7][8][9].

Screening Cascade for Cross-Reactivity cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Biochemical Profiling cluster_2 Tier 3: Cell-Based Validation cluster_3 Tier 4: SAR & Lead Optimization in_silico Computational Target Prediction (Docking, Pharmacophore, ML) biochemical Broad Kinase Panel Screen (e.g., 300 kinases @ 1 concentration) in_silico->biochemical Predicts potential off-targets ic50 IC50 Determination for Hits (Dose-Response) biochemical->ic50 Identifies potent off-target interactions cell_based Cellular Target Engagement (e.g., NanoBRET) ic50->cell_based Confirms cellular relevance phenotypic Phenotypic Assays (Cytotoxicity, Apoptosis, Signaling) cell_based->phenotypic Assesses functional consequences sar Structure-Activity Relationship (Improving Selectivity) phenotypic->sar Informs medicinal chemistry efforts

Caption: A tiered screening cascade for assessing the cross-reactivity of novel compounds.

Tier 1: In Silico Prediction of Potential Off-Targets

The first step in our cascade is to use computational methods to predict the likely off-targets of our this compound derivatives. These in silico approaches leverage the vast amount of publicly available bioactivity data to identify proteins that are structurally or electronically complementary to the query molecule[10][11]. While not a substitute for experimental validation, these methods are invaluable for prioritizing which proteins to include in subsequent in vitro screens[12][13].

Key Methodologies:

  • Molecular Docking & Pharmacophore Modeling: These methods use the 3D structure of known proteins to predict how a small molecule might bind. Pharmacophore models, in particular, identify the key chemical features necessary for binding to a specific target[10].

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate 3D conformers of the this compound derivatives using a computational chemistry software package.

  • Target Database Selection: Choose a database of protein structures for screening (e.g., PDB, AlphaFold DB).

  • Pharmacophore Query Generation: Based on the structure of the derivatives, generate a pharmacophore model that captures the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).

  • Virtual Screening: Screen the target database against the pharmacophore model or perform molecular docking simulations.

  • Hit Prioritization: Rank the potential off-targets based on docking scores, pharmacophore fit, and biological relevance.

Tier 2: In Vitro Biochemical Profiling

With a list of predicted off-targets in hand, the next step is to experimentally test for interactions using in vitro biochemical assays. Given that protein kinases are a frequent source of off-target effects for many small molecules, a broad kinase panel screen is a prudent starting point[16][17].

Initial Screen:

The initial screen should be performed at a single, high concentration of the test compound (e.g., 1-10 µM) against a large panel of kinases (e.g., >300)[17]. The goal is to identify any kinase where the compound causes significant inhibition (e.g., >50% inhibition).

Follow-up IC50 Determination:

For any "hits" from the initial screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against the off-target.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

This protocol is a well-validated method for directly measuring kinase catalytic activity[17].

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate peptide, and the this compound derivative at various concentrations.

  • Initiate Reaction: Add [γ-³³P]-ATP to initiate the phosphorylation reaction. It is recommended to use an ATP concentration close to the Km for each kinase to ensure that the measured IC50 values are comparable across different enzymes[16][18].

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction & Capture Substrate: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Wash: Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

The results of the in vitro profiling should be summarized in a clear and concise table.

DerivativePrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1 / Primary)
Compound A10500>10,00050
Compound B151505,00010
Compound C5>10,000>10,000>2,000

This is a hypothetical data table for illustrative purposes.

Tier 3: Cell-Based Validation of Off-Target Effects

A compound that inhibits a kinase in a test tube may not necessarily have the same effect in a living cell. Therefore, it is crucial to validate the biochemical findings in a cellular context[19][20]. Cell-based assays can confirm target engagement and assess the functional consequences of off-target inhibition.

Key Methodologies:

  • Target Engagement Assays: Techniques like NanoBRET™ can measure the binding of a compound to a specific protein within living cells, providing direct evidence of target engagement.

  • Phenotypic Assays: These assays measure the downstream effects of target inhibition, such as changes in cell proliferation, apoptosis, or the activation of specific signaling pathways[19][20].

Experimental Protocol: Cell Viability Assay (e.g., MTT or CCK-8)

This protocol assesses the cytotoxic effects of the compounds on various cell lines.

  • Cell Plating: Seed different cancer and non-cancerous cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.

  • Add Reagent: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Cell-Based Assay Workflow start Seed Cells in 96-well plate treat Treat with This compound derivatives (Dose-Response) start->treat incubate Incubate for 48-72h treat->incubate add_reagent Add Viability Reagent (e.g., MTT, CCK-8) incubate->add_reagent measure Measure Absorbance (Plate Reader) add_reagent->measure analyze Calculate GI50 values measure->analyze end Assess Cytotoxicity Profile analyze->end

Caption: Workflow for a cell-based cytotoxicity assay.

Tier 4: Structure-Activity Relationship (SAR) for Improved Selectivity

The ultimate goal of cross-reactivity studies is not just to identify liabilities but to guide the design of more selective compounds. By comparing the selectivity profiles of a series of derivatives, it is possible to establish a structure-activity relationship (SAR) for selectivity[2][21]. This knowledge can then be used to modify the chemical scaffold to reduce binding to off-targets while maintaining or improving potency against the primary target.

For pyridine derivatives, the positions and nature of substituents can significantly impact their biological activity and selectivity[2]. For instance, adding bulky groups may prevent binding to certain off-targets due to steric hindrance, while modifying electronic properties can alter key interactions with the target protein.

Conclusion: A Roadmap to Selective Drug Candidates

The journey from a promising chemical scaffold to a safe and effective drug is fraught with challenges, with off-target effects being a primary obstacle. This guide provides a systematic and experimentally validated roadmap for characterizing the cross-reactivity of this compound derivatives. By embracing a tiered approach that integrates in silico prediction, comprehensive in vitro profiling, and robust cell-based validation, researchers can make informed decisions to prioritize and optimize compounds with the highest potential for success. Early and thorough cross-reactivity assessment is a cornerstone of modern drug discovery, paving the way for the development of the next generation of targeted therapies.

References

Efficacy Showdown: A Comparative Guide to Nitropyridine-Derived Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the development of highly specific and potent agrochemicals. Among these, molecules incorporating the nitropyridine scaffold have emerged as a versatile and crucial class of compounds, spanning insecticides, fungicides, and herbicides.[1][2] Their efficacy stems from diverse mechanisms of action, targeting vital physiological and biochemical pathways in pests, pathogens, and weeds.

This guide offers an in-depth, objective comparison of the performance of key agrochemicals derived from nitropyridines. We will delve into their mechanisms of action, present supporting experimental data from field and laboratory studies, and provide detailed protocols for robust efficacy evaluation. This analysis is designed for researchers, scientists, and professionals in the agrochemical development sector to inform discovery and optimization efforts.

Section 1: Nitropyridine-Derived Insecticides

Nitropyridine-based insecticides, particularly within the neonicotinoid class, have become instrumental in managing a wide array of sucking insect pests. These compounds are valued for their systemic activity and high efficacy at low application rates.

Mechanism of Action: The Neonicotinoid Pathway

Neonicotinoids, including the nitropyridine-derived compound nitenpyram, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine but are not readily broken down by acetylcholinesterase. This leads to a persistent and irreversible stimulation of the nAChRs, causing over-excitation of nerve cells, followed by paralysis and death of the insect.

Below is a diagram illustrating the mechanism of action of nitropyridine-derived neonicotinoid insecticides.

cluster_synapse Insect Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nitropyridine Nitropyridine Insecticide (e.g., Nitenpyram) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nitropyridine->nAChR Binds Irreversibly ACh Acetylcholine (ACh) ACh->nAChR Binds Reversibly Excitation Continuous Nerve Stimulation nAChR->Excitation Opens Ion Channel Paralysis Paralysis & Death Excitation->Paralysis Leads to cluster_membrane Inner Mitochondrial Membrane ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III ComplexII->ComplexIII Electron Transport Fumarate Fumarate ComplexII->Fumarate Produces NoATP No ATP Production ComplexII->NoATP Leads to ComplexIV Complex IV ComplexIII->ComplexIV Electron Transport ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Electron Transport ATP ATP (Energy) ATP_Synthase->ATP Synthesizes Succinate Succinate Succinate->ComplexII Oxidized by Fluopyram Fluopyram Fluopyram->ComplexII Inhibits

References

Safety Operating Guide

Personal protective equipment for handling 6-Methyl-5-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 6-Methyl-5-nitropicolinonitrile

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guide is a synthesis of safety protocols derived from the known hazards of structurally analogous compounds, including nitropyridines and aromatic nitro compounds. This information is intended to provide essential, immediate safety and logistical guidance for trained professionals in a laboratory setting. Always supplement this guide with a thorough risk assessment for your specific application.

The structural components of this compound—a pyridine ring, a nitro group, and a nitrile group—suggest a hazard profile that demands rigorous safety protocols. Aromatic nitro compounds are known for their potential toxicity and thermal instability, while nitriles can also present significant health risks.[1][2] This guide provides a procedural framework for the safe handling, use, and disposal of this compound, grounded in established best practices for managing hazardous chemicals.

Probable Hazard Profile

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Likely to be toxic or harmful if swallowed, in contact with skin, or if inhaled.[3] Aromatic nitro compounds can be rapidly absorbed through the skin and may cause systemic effects like cyanosis (a blue discoloration of the blood).[2]

  • Irritation: Expected to cause serious irritation to the eyes, skin, and respiratory system.[4][5][6]

  • Environmental Hazards: May be toxic to aquatic life with long-lasting effects.

  • Thermal Instability: Aromatic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[1][7]

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.[8][9]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves. Check for integrity before each use.Protects against skin absorption, which is a primary route of exposure for aromatic nitro compounds.[2][10]
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required when splashes are possible.[4][11]Protects against splashes of solutions or accidental projection of solid particles, which can cause severe eye irritation or damage.[3]
Body Protection A clean, buttoned laboratory coat. For larger quantities or increased risk of splashes, a chemical-resistant apron or suit is recommended.[9]Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Use in a certified chemical fume hood. If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator is necessary.[5][12]Prevents inhalation of the compound, which may be harmful and cause respiratory tract irritation.[3][6]
Part 2: Operational Plan - A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

1. Preparation and Pre-Handling Check:

  • Work Area: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure the work surface is clean and uncluttered.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[4]

  • Spill Kit: Have a chemical spill kit rated for solid toxic compounds readily available.

  • Review Protocol: Before starting, review your experimental protocol and the safety information in this guide.

2. Handling the Compound:

  • Weighing: If weighing the solid, perform this task within the fume hood or a ventilated balance enclosure to avoid generating airborne dust.

  • Dissolving: When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep reaction vessels closed and under controlled temperatures. Aromatic nitro compounds can be thermally unstable and may decompose exothermically.[1][7]

3. Post-Handling and Decontamination:

  • Clean-Up: Decontaminate the work surface with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[10]

Safe Handling Workflow

The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Fume Hood check_safety Verify Eyewash & Safety Shower prep_area->check_safety don_ppe Don Full PPE check_safety->don_ppe weigh Weigh Compound in Hood don_ppe->weigh execute Execute Experiment weigh->execute decontaminate Decontaminate Work Area execute->decontaminate dispose_waste Segregate Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_waste->dispose_ppe remove_ppe Remove PPE dispose_ppe->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for handling this compound.

Part 3: Disposal Plan - Managing Chemical and Contaminated Waste

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.

1. Chemical Waste:

  • Segregation: All unused this compound and solutions containing it must be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal Vendor: Arrange for disposal through a licensed and reputable chemical waste management company.[13] Do not pour this chemical down the drain.[5]

2. Contaminated Materials:

  • PPE: Used gloves, disposable lab coats, and any other contaminated PPE must be treated as hazardous waste.[14][15] Place them in a sealed bag or container labeled for hazardous waste disposal.[16]

  • Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should also be disposed of as solid hazardous waste.

  • Glassware: Reusable glassware must be decontaminated thoroughly. A triple rinse with a suitable solvent, followed by washing with soap and water, is a common practice. The initial solvent rinses should be collected as hazardous waste.

By adhering to this comprehensive safety framework, researchers can mitigate the risks associated with handling this compound, ensuring both personal safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.